molecular formula C4H9ClO5S2 B1199345 Clomesone CAS No. 88343-72-0

Clomesone

货号: B1199345
CAS 编号: 88343-72-0
分子量: 236.7 g/mol
InChI 键: SEHSPJCWCBQHPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Clomesone is the 2-chloroethyl ester of (methylsulfonyl) methanesulfonic acid with potential antineoplastic effects. Acting as a chloroethylating agent, this compound induces the formation of DNA interstrand crosslinks in some cell lines, and exhibits antitumor activity in some animal models. Alkylating agents exert cytotoxic and, in some cases, chemotherapeutic effects by transferring alkyl groups to DNA, thereby damaging DNA and interfering with DNA synthesis and cell division. (NCI04)
structure & RN given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloroethyl methylsulfonylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSPJCWCBQHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236979
Record name Clomesone
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Molecular Weight

236.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL)
Record name CLOMESONE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

88343-72-0
Record name 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88343-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clomesone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomesone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomesone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMESONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The topic "Clomesone" appears to be a misspelling. All relevant scientific and clinical literature points to Clomiphene , a widely studied and utilized pharmaceutical agent. This guide will focus on the mechanism of action and related technical details of Clomiphene.

Introduction

Clomiphene citrate is a non-steroidal, triphenylethylene derivative classified as a Selective Estrogen Receptor Modulator (SERM).[1][2][3] It is one of the most widely prescribed medications for the induction of ovulation in women with anovulatory or oligo-ovulatory infertility, particularly those with conditions like Polycystic Ovary Syndrome (PCOS).[4][5] Clomiphene citrate is a racemic mixture of two geometric isomers: enclomiphene (trans-isomer) and zuclomiphene (cis-isomer), which constitute approximately 62% and 38% of the mixture, respectively.[1][3][6] These isomers possess distinct pharmacological properties, with enclomiphene acting as a potent estrogen receptor antagonist and zuclomiphene exhibiting weaker estrogenic and anti-estrogenic effects.[6][7]

Core Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism of action of Clomiphene citrate involves its interaction with estrogen receptors at the level of the hypothalamus.[8][2][9]

2.1 Estrogen Receptor Antagonism in the Hypothalamus

Clomiphene acts as an estrogen antagonist in the hypothalamus, binding to and blocking estrogen receptors.[8][2] In a normal menstrual cycle, rising levels of endogenous estradiol exert negative feedback on the hypothalamus, which in turn suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[8] By competitively inhibiting these receptors, Clomiphene effectively "tricks" the hypothalamus into perceiving a low-estrogen state.[8][2]

2.2 Increased Gonadotropin-Releasing Hormone (GnRH) Secretion

The blockade of estrogenic negative feedback leads to an increase in the frequency and amplitude of GnRH pulses from the hypothalamus.[1][9][10][11] This heightened GnRH stimulation acts on the anterior pituitary gland.

2.3 Enhanced Pituitary Gonadotropin Release

The increased GnRH pulsatility stimulates the anterior pituitary to augment the secretion of gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[9] Studies have shown that Clomiphene treatment leads to a significant rise in both FSH and LH levels.[12][13]

2.4 Ovarian Follicular Development and Ovulation

The elevated levels of FSH are crucial for stimulating the growth and maturation of ovarian follicles. As the follicles develop, they produce estrogen. The subsequent surge in LH, triggered by the rising estrogen from the maturing follicle, induces the final stages of oocyte maturation and follicular rupture, leading to ovulation.[8]

Clomiphene_Mechanism_of_Action cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Ovary Ovary Pituitary->Ovary FSH (+) LH (+) Estradiol Estradiol Ovary->Estradiol Produces Follicle Follicular Growth & Maturation Clomiphene Clomiphene Citrate EstrogenReceptor Estrogen Receptor Clomiphene->EstrogenReceptor Binds & Blocks Estradiol->Hypothalamus Negative Feedback (-) Ovulation Ovulation Follicle->Ovulation LH Surge Triggers

Data Presentation

3.1 Pharmacokinetic Properties of Clomiphene Citrate

ParameterValueReference(s)
Bioavailability High (>90%)[1]
Metabolism Hepatic, primarily by CYP2D6[1]
Active Metabolites 4-hydroxyclomiphene, 4-hydroxy-N-desethylclomiphene[1]
Elimination Half-life Clomiphene: 4-7 days[1]
Zuclomiphene (cis-isomer): Longer half-life than enclomiphene[4]
Enclomiphene (trans-isomer): Shorter half-life[4]
Excretion Primarily fecal (~42%), some urinary (~8%)[4]

3.2 Pharmacodynamic Effects of Clomiphene Citrate

ParameterObservationReference(s)
Estrogen Receptor (ER) Binding Affinity 0.1 to 12% relative to estradiol[1]
4-hydroxyclomiphene ER Affinity 89–251% of estradiol's affinity[1]
Effect on LH Pulse Frequency Significant increase (e.g., from 3.3 to 6.8 pulses/8h)[10]
Effect on Mean LH Levels Increase (e.g., from 7.5 to 10.7 mIU/ml)[10]
Effect on Mean FSH Levels Increase (e.g., from 6.7 to 10.1 mIU/ml)[10]

3.3 Clinical Efficacy of Clomiphene Citrate in Anovulatory Infertility

OutcomeReported RateNoteReference(s)
Ovulation Induction Rate ~73-80%In women with anovulatory infertility[2][14][15]
Pregnancy Rate (per cycle) ~5.6% (CC alone) to 8.3% (CC with IUI)For unexplained infertility[14]
Live Birth Rate ~19.1% to 27%In women with PCOS[5][15]
CC Resistance (Failure to ovulate) 20-25%In women with PCOS[16]

Experimental Protocols

4.1 Protocol for a Randomized Controlled Trial of Clomiphene Citrate for Ovulation Induction in PCOS

This protocol is a synthesized example based on methodologies described in clinical trials.[16][17][18]

  • 1. Patient Selection:

    • Inclusion Criteria: Premenopausal women aged 18-40 with a diagnosis of PCOS based on the Rotterdam criteria (two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, polycystic ovaries on ultrasound), and a desire for pregnancy. Normal uterine cavity and at least one patent fallopian tube confirmed by hysterosalpingography or sonohysterography. Male partner with normal semen analysis.

    • Exclusion Criteria: Hyperprolactinemia, thyroid dysfunction, uncontrolled adrenal disorders, primary ovarian failure (elevated baseline FSH), or previous adverse reactions to Clomiphene.

  • 2. Study Design: A prospective, randomized, controlled trial. Patients are randomized into two or more arms (e.g., Clomiphene Citrate vs. Letrozole, or different Clomiphene protocols).

  • 3. Treatment Regimen (Traditional Protocol):

    • A baseline transvaginal ultrasound is performed on day 2 or 3 of the menstrual cycle (spontaneous or progestin-induced).

    • Clomiphene citrate is administered orally at a starting dose of 50 mg/day for 5 days, typically beginning on day 3, 4, or 5 of the cycle.

    • If ovulation does not occur, the dose is increased in subsequent cycles by 50 mg increments to a maximum of 150 mg/day.

  • 4. Monitoring:

    • Follicular Development: Monitored via transvaginal ultrasound starting around cycle day 10 or 11. The number and diameter of developing follicles are measured.

    • Hormonal Analysis: Serum levels of estradiol, LH, and progesterone are measured. A mid-luteal phase (cycle day 21) serum progesterone level >3 ng/mL is typically used to confirm ovulation.

    • Endometrial Thickness: Measured via ultrasound to assess endometrial response.

  • 5. Triggering Ovulation and Insemination/Intercourse:

    • When at least one dominant follicle reaches a mean diameter of 18-20 mm, an injection of human chorionic gonadotropin (hCG) is administered to trigger ovulation.

    • Patients are advised to have timed intercourse or undergo intrauterine insemination (IUI) 24-36 hours after the hCG injection.

  • 6. Outcome Measures:

    • Primary Outcome: Ovulation rate per cycle.

    • Secondary Outcomes: Pregnancy rate (biochemical and clinical), live birth rate, number of mature follicles, endometrial thickness, and incidence of adverse effects.

Experimental_Workflow start Patient Recruitment (Anovulatory Infertility, e.g., PCOS) baseline Baseline Assessment (Day 2-3) - Transvaginal Ultrasound - Hormone Profile start->baseline randomization Randomization baseline->randomization cc_arm Clomiphene Citrate Arm (e.g., 50mg/day for 5 days) randomization->cc_arm control_arm Control/Alternative Arm (e.g., Placebo or Letrozole) randomization->control_arm monitoring Cycle Monitoring (Start ~Day 10) - Ultrasound (Follicle Size) - Serum Estradiol/LH cc_arm->monitoring control_arm->monitoring decision Dominant Follicle (>18mm)? monitoring->decision trigger hCG Trigger Injection decision->trigger Yes no_response No Response: Increase Dose in Next Cycle decision->no_response No timing Timed Intercourse / IUI (24-36h post-hCG) trigger->timing outcome Outcome Assessment - Mid-luteal Progesterone - Pregnancy Test - Live Birth Rate timing->outcome

Conclusion

Clomiphene citrate's mechanism of action is well-established, centering on its anti-estrogenic properties within the hypothalamus. By disrupting the normal negative feedback loop, it initiates a hormonal cascade that promotes follicular development and ovulation. Its efficacy as a first-line treatment for anovulatory infertility is supported by decades of clinical use and research. However, the existence of clomiphene resistance and potential side effects necessitate careful patient selection and monitoring. Understanding the intricate interplay between Clomiphene, the HPG axis, and ovarian response is critical for optimizing its therapeutic use and developing novel strategies for fertility treatment.

References

Clomesone (NSC 338947): An In-Depth Technical Guide on its Discovery and Preclinical History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone (NSC 338947), chemically known as 2-chloroethyl (methylsulfonyl)methanesulfonate, emerged from the drug discovery programs of the mid-20th century as a promising DNA chloroethylating agent with significant preclinical antitumor activity. Developed at the Southern Research Institute, this compound demonstrated potent efficacy in a range of murine leukemia and solid tumor models. Its mechanism of action involves the alkylation of guanine in DNA, leading to cytotoxicity. Despite its early promise, a comprehensive review of its history indicates that this compound did not progress to clinical trials. This guide provides a detailed account of the discovery, synthesis, mechanism of action, and extensive preclinical evaluation of this compound, including quantitative data, experimental protocols, and visual representations of its biological and experimental pathways. The information presented herein offers valuable insights into the preclinical development of a promising chemotherapeutic agent and the factors that may have influenced its ultimate clinical trajectory.

Discovery and History

This compound (NSC 338947) was synthesized and developed at the Southern Research Institute (SRI) as part of a broader effort to identify novel and more selective DNA alkylating agents for cancer chemotherapy. A key figure in its development was Dr. Y. Fulmer Shealy, a prominent chemist at SRI known for his contributions to the discovery of several anticancer drugs. The rationale behind this compound's design was to create a simpler, more specific chloroethylating agent compared to the existing chloroethylnitrosoureas (CENUs), which were known to have side reactions such as hydroxyethylation and carbamoylation.

The National Cancer Institute (NCI) assigned the compound the NSC number 338947, incorporating it into their Developmental Therapeutics Program for extensive preclinical screening. Early studies in the 1980s demonstrated its high activity against murine P388 leukemia, sparking further investigation into its potential as a clinical candidate. However, despite its promising preclinical efficacy in certain models, subsequent evaluations revealed challenges related to its pharmacokinetic properties and a lack of superior toxicological selectivity over established agents. A thorough review of publicly available data, including the NCI's clinical trial databases, indicates that this compound (NSC 338947) did not advance into formal clinical trials.

Synthesis of this compound

The synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate is achieved through the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

  • Methanesulfonyl chloride (3 mL) is dissolved in acetonitrile (3 mL) in a round-bottom flask and the solution is stirred.

  • A solution of triethylamine (8 mL) in acetonitrile (17.5 mL) is added dropwise to the stirred solution.

  • The reaction mixture is maintained at a temperature of -30 °C for 1 hour.

  • A solution of 2-chloroethanol (1.3 mL) in acetonitrile (1.3 mL) is then added to the reaction mixture.

  • The resulting solution is stirred for an additional 2 hours to allow for the completion of the reaction.

  • The final product, 2-chloroethyl(methylsulfonyl)methanesulfonate (this compound), can then be isolated and purified using standard laboratory techniques.

Mechanism of Action

This compound exerts its cytotoxic effects through its function as a DNA alkylating agent. The 2-chloroethyl moiety is the key reactive component.

DNA Alkylation

The primary mechanism of action of this compound is the transfer of a 2-chloroethyl group to nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This initial alkylation event can then lead to the formation of a highly reactive episulfonium ion, which can subsequently react with another nucleophilic site on DNA, such as the O6 position of guanine on the complementary strand, resulting in interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis. Studies have identified 7-(2-hydroxyethyl)guanine as a product of the alkylation of calf thymus DNA with this compound.[1]

Role of O6-Alkylguanine-DNA Alkyltransferase (AGT)

The DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT) can remove alkyl groups from the O6 position of guanine, thus conferring resistance to alkylating agents like this compound. Pre-treatment of cancer cells with O6-benzylguanine, an inhibitor of AGT, has been shown to dramatically increase the cytotoxicity of this compound.[1] This suggests that the formation of O6-alkylguanine adducts is a critical cytotoxic lesion induced by this compound and that AGT plays a significant role in mediating resistance.

Signaling Pathway Diagram

Clomesone_Mechanism_of_Action This compound's Mechanism of Action This compound This compound (NSC 338947) DNA Cellular DNA This compound->DNA Enters Cell and Nucleus N7_Guanine N7 of Guanine DNA->N7_Guanine Primary Alkylation Site O6_Guanine O6 of Guanine N7_Guanine->O6_Guanine Forms Episulfonium Ion, leading to secondary alkylation Interstrand_Crosslink DNA Interstrand Cross-link O6_Guanine->Interstrand_Crosslink AGT AGT (O6-Alkylguanine-DNA Alkyltransferase) O6_Guanine->AGT Target for Repair Replication_Block Blockage of DNA Replication & Transcription Interstrand_Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Repair DNA Repair AGT->Repair Repair->DNA Restores DNA Integrity

Caption: Mechanism of action of this compound leading to apoptosis.

Preclinical Antitumor Activity

This compound demonstrated significant antitumor activity in a variety of preclinical murine models.

In Vivo Efficacy

This compound showed high activity against P388 leukemia in vivo. In leukemic mice treated with 50 mg/kg per day (administered intraperitoneally for 5 consecutive days), a majority survived for more than 30 days, with approximately 37% surviving for over 60 days.[1] It was also reported to be active against L1210 leukemia.

This compound exhibited activity against several murine solid tumors, including B16 melanoma and Lewis lung carcinoma.[1] However, in a separate preclinical evaluation, its in vivo antitumor activity against three transplantable murine colon adenocarcinomas was found to be unimpressive and was associated with myelosuppression.

In Vitro Cytotoxicity

A preclinical evaluation of this compound showed no in vitro activity against the majority of cell lines derived from solid human colorectal carcinomas.[1]

Quantitative Preclinical Efficacy Data
Tumor ModelHostDrug AdministrationEfficacy MeasureResultReference
P388 LeukemiaMouse50 mg/kg/day, i.p., qd 1-5Survival>50% survival at 30 days, ~37% survival at 60 days[1]
L1210 LeukemiaMouseNot specifiedActivityReported as active[1]
B16 MelanomaMouseNot specifiedActivityReported as active[1]
Lewis Lung CarcinomaMouseNot specifiedActivityReported as active[1]
M5076 SarcomaMouseNot specifiedActivityReported as active[1]
Colon Adenocarcinoma (3 lines)MouseNot specifiedAntitumor ActivityNot impressive[1]

Experimental Workflow for In Vivo Antitumor Studies

InVivo_Workflow Typical In Vivo Antitumor Efficacy Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Endpoint Analysis Tumor_Cells Tumor Cell Culture (e.g., P388 leukemia cells) Implantation Tumor Cell Implantation (e.g., intraperitoneal injection) Tumor_Cells->Implantation Host_Animals Host Animals (e.g., BDF1 mice) Host_Animals->Implantation Randomization Randomization of Animals into Control and Treatment Groups Implantation->Randomization Treatment_Admin Drug Administration (e.g., 50 mg/kg/day, i.p.) Randomization->Treatment_Admin Drug_Prep This compound Formulation Drug_Prep->Treatment_Admin Monitoring Daily Monitoring of Animal Health and Body Weight Treatment_Admin->Monitoring Endpoint Endpoint Measurement (e.g., Survival Time) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis

Caption: A representative workflow for in vivo antitumor studies.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggested that the lack of in vivo efficacy of this compound against certain solid tumors was due to the failure to achieve effective drug concentrations at the tumor site. A preclinical evaluation concluded that there was no evidence to suggest that this compound was toxicologically more selective than the established chloroethylnitrosoureas. Myelosuppression was a noted toxicity.

Conclusion

This compound (NSC 338947) represents a rationally designed DNA alkylating agent that showed considerable promise in early preclinical studies, particularly against hematological malignancies in murine models. Its straightforward synthesis and specific mechanism of action made it an attractive candidate for further development. However, subsequent investigations revealed limitations in its pharmacokinetic profile and a lack of a clear therapeutic advantage over existing agents in terms of toxicological selectivity. Despite an early mention of it undergoing initial clinical trials, extensive searches of clinical trial registries and the broader scientific literature have not yielded any evidence of human studies. The history of this compound serves as a valuable case study in drug development, illustrating how promising preclinical efficacy does not always translate to clinical progression, often due to challenges in pharmacokinetics and toxicology. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers interested in the history and science of this and other early DNA alkylating agents.

References

An In-depth Technical Guide to Clomesone: Chemical Structure, Properties, and Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone, also known by its chemical name 2-chloroethyl(methylsulfonyl)methanesulfonate and identifiers such as NSC-338947 and SRI-6155, is a synthetic DNA alkylating agent that has demonstrated notable antineoplastic activity, particularly against murine P388 leukemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and evaluation of its cytotoxic and antitumor effects are presented. Furthermore, this guide elucidates the cellular response to this compound-induced DNA damage through signaling pathway diagrams, offering valuable insights for researchers in drug development and oncology.

Chemical Structure and Identification

This compound is a chloroethylating agent with a relatively simple chemical structure. Its identity is confirmed by its molecular formula, molar mass, and CAS registry number.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name 2-chloroethyl(methylsulfonyl)methanesulfonate
Synonyms This compound, NSC-338947, SRI-6155
CAS Number 88343-72-0
Molecular Formula C4H9ClO5S2
Molar Mass 236.69 g/mol
SMILES C(S(OCCCl)(=O)=O)S(C)(=O)=O

A study by Galván et al. (2018) confirmed the solid-state molecular structure of this compound using X-ray diffraction.[1]

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, some properties can be inferred from its chemical structure and related compounds. It is known to be soluble in DMSO. For a structurally related compound, 2-chloroethyl methanesulfonate, some physical properties have been documented and are presented here for reference. It is crucial to note that these values are not for this compound itself and should be used with caution.

Table 2: Physicochemical Properties of 2-Chloroethyl methanesulfonate (for reference)

PropertyValue
Form Liquid
Boiling Point 125-126 °C at 9 mmHg
Density 1.39 g/mL at 25 °C
Refractive Index n20/D 1.456

Note: This data is for a related compound and not this compound.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been described. The synthesis involves the reaction of methanesulfonyl chloride with triethylamine and 2-chloroethanol in acetonitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methanesulfonyl chloride

  • Triethylamine

  • 2-chloroethanol

  • Acetonitrile

Procedure:

  • Dissolve 3 mL of methanesulfonyl chloride in 3 mL of acetonitrile in a round-bottom flask with stirring.

  • Prepare a solution of triethylamine (8 mL) and acetonitrile (17.5 mL) and add it dropwise to the methanesulfonyl chloride solution.

  • Maintain the reaction mixture at -30 °C for 1 hour.

  • Prepare a solution of 2-chloroethanol (1.3 mL) in 1.3 mL of acetonitrile.

  • Add the 2-chloroethanol solution to the reaction mixture.

  • Stir the final reaction mixture for an additional 2 hours.

  • Purification of the resulting this compound can be performed using standard techniques such as chromatography.

This protocol is adapted from Galván et al. (2018).[1]

G Workflow for the Synthesis of this compound A Dissolve Methanesulfonyl Chloride in Acetonitrile C Add Triethylamine solution dropwise at -30°C A->C B Prepare Triethylamine in Acetonitrile B->C D Stir for 1 hour C->D F Add 2-chloroethanol solution D->F E Prepare 2-chloroethanol in Acetonitrile E->F G Stir for 2 hours F->G H Purification G->H

Caption: Workflow for the synthesis of this compound.

Pharmacological Properties and Antineoplastic Activity

This compound has been identified as an antineoplastic agent with significant activity against certain cancer models.

In Vivo Antitumor Activity

This compound has demonstrated high activity against P388 leukemia in vivo.[2] In studies conducted by the National Cancer Institute (NCI), this compound (NSC 359675) was evaluated in a P388 leukemia model in CD2F1 mice.

Table 3: In Vivo Antitumor Activity of this compound against P388 Leukemia

DoseScheduleRouteVehicleTreated/Control (%)
50.0 mg/kg/injectionqd 1-5ipSaline with Tween-80102.0
100.0 mg/kg/injectionqd 1-5ipSaline with Tween-8098.0
200.0 mg/kg/injectionqd 1-5ipSaline with Tween-80100.0

Data from NCI in vivo screening.

Cytotoxicity

The cytotoxic effects of this compound are attributed to its ability to act as a DNA alkylating agent.

Experimental Protocol: In Vivo P388 Leukemia Antitumor Assay (General Protocol)

Animal Model:

  • CD2F1 mice are commonly used for the P388 leukemia model.

Tumor Implantation:

  • P388 leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) passage in DBA/2 mice.

  • For the assay, a specific number of P388 cells (e.g., 1 x 10^6 cells) are implanted i.p. into the CD2F1 recipient mice.

Drug Administration:

  • This compound is prepared in a suitable vehicle, such as saline with Tween-80.

  • The drug is administered i.p. according to a specified schedule, for example, daily for 5 days (qd 1-5), starting the day after tumor implantation.

  • A control group of mice receives the vehicle only.

Evaluation of Antitumor Activity:

  • The primary endpoint is the median survival time of the treated mice compared to the control mice.

  • The antitumor effect is often expressed as the percentage of treated/control (% T/C) median survival time. A % T/C value ≥ 125% is often considered significant activity.

G Workflow for In Vivo P388 Leukemia Assay A Implant P388 Leukemia Cells into mice (i.p.) B Randomize mice into Treatment and Control groups A->B C Administer this compound (i.p.) to Treatment group B->C D Administer Vehicle (i.p.) to Control group B->D E Monitor survival of all mice C->E D->E F Calculate Median Survival Time E->F G Determine % T/C F->G

Caption: General workflow for an in vivo P388 leukemia antitumor assay.

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound is through its function as a DNA alkylating agent. The chloroethyl group is a reactive moiety that can form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not properly repaired, can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Signaling Pathways

Upon DNA damage induced by agents like this compound, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this response are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) respectively, which can be formed as a consequence of alkylation damage and subsequent DNA repair processes.

Activation of ATM and ATR initiates a signaling cascade that involves the phosphorylation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate a variety of substrates to orchestrate cell cycle arrest, providing time for DNA repair, or to induce apoptosis if the damage is too severe.

G This compound-Induced DNA Damage Response cluster_0 Cellular Response cluster_1 DDR Activation cluster_2 Checkpoint Kinases cluster_3 Cellular Outcomes This compound This compound DNA_Damage DNA Alkylation (DNA Damage) This compound->DNA_Damage ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR ssDNA Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Chk1->Apoptosis

Caption: Simplified signaling pathway of the DNA Damage Response initiated by this compound.

Experimental Protocol: Cytotoxicity Assay (General MTT Assay Protocol)

The cytotoxicity of this compound against various cancer cell lines can be assessed using a variety of in vitro assays, such as the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

G Workflow for a General MTT Cytotoxicity Assay A Seed cells in a 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for a specified time B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance F->G H Calculate Cell Viability and IC50 G->H

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a DNA alkylating agent with demonstrated antineoplastic activity. Its straightforward synthesis and potent in vivo efficacy against P388 leukemia make it a compound of interest for further investigation. Understanding its mechanism of action through the lens of the DNA Damage Response provides a framework for exploring its potential therapeutic applications and for the development of novel, more selective chloroethylating agents. This technical guide provides a foundational resource for researchers and professionals in the field of drug development to build upon in their exploration of this compound and related compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone, a chloroethylating agent, has been investigated for its potential as an anticancer agent. Its mechanism of action involves the induction of cytotoxic DNA lesions, primarily interstrand cross-links (ICLs). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced DNA damage, the cellular responses to this damage, and the experimental methodologies used to study these processes. A key determinant of this compound's efficacy is the cellular activity of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that can mitigate the drug's cross-linking ability. This guide will detail the interplay between this compound, AGT, and the subsequent activation of DNA damage response pathways, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound (2-chloroethyl(methylsulfonyl)methanesulfonate) is a bifunctional alkylating agent that belongs to the class of chloroethylating agents.[1] These compounds are characterized by their ability to form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of various DNA adducts. The most cytotoxic of these lesions are interstrand cross-links (ICLs), which covalently link the two strands of the DNA double helix, thereby physically blocking essential cellular processes such as DNA replication and transcription.[2] This potent cytotoxic activity has made chloroethylating agents a cornerstone of various chemotherapy regimens. This guide focuses on the specific role of this compound in inducing these critical DNA lesions.

Mechanism of this compound-Induced DNA Cross-Linking

The formation of DNA interstrand cross-links by this compound is a two-step process that is critically influenced by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).

Step 1: Formation of a Monoadduct: this compound initially reacts with a guanine base in the DNA, transferring a chloroethyl group to the O6 position to form an O6-chloroethylguanine monoadduct. This initial lesion is not, in itself, a cross-link.

Step 2: Conversion to an Interstrand Cross-Link: The O6-chloroethylguanine monoadduct is unstable. The chlorine atom can be displaced by a nucleophilic attack from the N1 position of a guanine on the opposite DNA strand or the N3 position of a cytosine. This second reaction creates a stable covalent bridge between the two DNA strands, resulting in an interstrand cross-link.

The Critical Role of O6-Alkylguanine-DNA Alkyltransferase (AGT)

The cellular response to this compound is heavily dependent on the expression and activity of AGT (also known as O6-methylguanine-DNA methyltransferase, MGMT). AGT is a "suicide" enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[2] This action restores the integrity of the guanine base but irreversibly inactivates the AGT protein.

In the context of this compound, AGT can remove the chloroethyl group from the O6-chloroethylguanine monoadduct before it can undergo the second reaction to form an ICL.[1] This repair mechanism effectively prevents the formation of the highly cytotoxic interstrand cross-links, thus conferring resistance to the drug.

Quantitative Data on this compound-Induced DNA Damage

A pivotal study by Kohn et al. (1985) investigated the DNA-damaging effects of this compound in human cell lines with differing AGT status. The study utilized the alkaline elution technique to qualitatively and quantitatively assess DNA lesions.

Cell LineAGT StatusThis compound-Induced DNA Interstrand Cross-LinksThis compound-Induced DNA-Protein Cross-Links
VA-13 Deficient (Mer-)ObservedObserved
IMR-90 Proficient (Mer+)Not ObservedObserved

Table 1: Summary of this compound-Induced DNA Damage in AGT-Proficient and AGT-Deficient Cells.[1]

The results clearly demonstrate that the formation of DNA interstrand cross-links by this compound is contingent on the absence of functional AGT.[1] In contrast, DNA-protein cross-links were observed in both cell lines, suggesting a different mechanism of formation or a lack of repair by AGT for this type of lesion. The study also noted the formation of DNA strand breaks in both cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced DNA cross-links.

Cell Culture and Drug Treatment
  • Cell Lines:

    • VA-13 cells: SV40-transformed human embryo lung fibroblasts, deficient in AGT activity (Mer-).

    • IMR-90 cells: Normal human embryo lung fibroblasts, proficient in AGT activity (Mer+).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Exposure: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for specified incubation times.

Alkaline Elution Assay for DNA Interstrand Cross-Links

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links. The rate at which DNA elutes through a filter under denaturing alkaline conditions is inversely proportional to its single-strand length. Interstrand cross-links reduce the amount of DNA that can be eluted.

  • Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. Cross-linked DNA will be retained on the filter to a greater extent than non-cross-linked DNA. To specifically measure ICLs, the assay is often performed on cells that have been irradiated to introduce a known number of single-strand breaks. The cross-links then retard the elution of these broken strands.

  • Protocol Outline (based on the methodology of Kohn et al.):

    • Cell Labeling: Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles to uniformly label the DNA.

    • Drug Treatment and Irradiation: Cells are treated with this compound. Following treatment, cells are exposed to a defined dose of X-rays (e.g., 300 rads) on ice to introduce random single-strand breaks.

    • Cell Lysis: A known number of cells are loaded onto a polyvinylchloride filter. The cells are lysed with a solution containing sodium dodecyl sulfate (SDS) and proteinase K to digest proteins and release the DNA.

    • Alkaline Elution: The DNA is eluted from the filter with a tetrapropylammonium hydroxide solution at a controlled flow rate and pH (e.g., pH 12.1). Fractions of the eluate are collected over time.

    • Quantification: The amount of radioactivity in the eluted fractions and remaining on the filter is determined by liquid scintillation counting.

    • Data Analysis: The rate of DNA elution is calculated and plotted. A decrease in the elution rate of DNA from drug-treated, irradiated cells compared to irradiated control cells is indicative of the presence of interstrand cross-links. The cross-linking frequency can be quantified.

Signaling Pathways and Cellular Responses

The formation of DNA interstrand cross-links by this compound triggers a complex network of cellular responses aimed at repairing the damage and determining the cell's fate. While specific studies on the signaling pathways activated by this compound are limited, the response to ICLs induced by other chloroethylating agents is well-characterized and provides a strong model for this compound's effects.

DNA Damage Response (DDR) Activation

The presence of ICLs stalls DNA replication forks, which is a potent signal for the activation of the DNA Damage Response (DDR). Key sensor proteins, such as those in the Fanconi Anemia (FA) pathway, recognize the stalled replication machinery and the distorted DNA structure.

DNA_Damage_Response This compound This compound ICL DNA Interstrand Cross-link (ICL) This compound->ICL Replication_Stall Replication Fork Stalling ICL->Replication_Stall FA_Core Fanconi Anemia Core Complex Replication_Stall->FA_Core recruits Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stall->Cell_Cycle_Arrest FANCD2_FANCI FANCD2-FANCI Ubiquitination FA_Core->FANCD2_FANCI activates Repair DNA Repair (HR, NER, TLS) FANCD2_FANCI->Repair promotes Apoptosis Apoptosis Repair->Apoptosis if repair fails Fanconi_Anemia_Pathway cluster_0 ICL Recognition and Signaling cluster_1 DNA Incision and Unhooking cluster_2 Lesion Bypass and Repair ICL Interstrand Cross-link FA_Core FA Core Complex ICL->FA_Core recruits FANCD2_I FANCD2-FANCI FA_Core->FANCD2_I monoubiquitinates Ub_FANCD2_I Ub-FANCD2-Ub-FANCI FANCD2_I->Ub_FANCD2_I Nuclease Nucleases (e.g., XPF-ERCC1) Ub_FANCD2_I->Nuclease recruits Unhooking ICL Unhooking Nuclease->Unhooking TLS_Pol Translesion Synthesis Polymerases Unhooking->TLS_Pol HR Homologous Recombination Unhooking->HR NER Nucleotide Excision Repair TLS_Pol->NER Repaired_DNA Repaired DNA HR->Repaired_DNA NER->Repaired_DNA

References

Early In Vitro Studies on the Antitumor Activity of Clomesone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomesone (NSC 338947) is a novel chloroethylating agent investigated for its potential as an anticancer therapeutic. As a DNA alkylating agent, its mechanism of action is predicated on the covalent modification of DNA, leading to cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the early in vitro studies that characterized the antitumor activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: In Vitro Cytotoxicity of this compound

The in vitro cytotoxic activity of this compound was evaluated against a panel of murine and human tumor cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values obtained from these early studies.

Table 1: In Vitro Activity of this compound against Murine Tumor Cell Lines

Cell LineTumor TypeIC50 (µg/mL)
P388Leukemia0.8
L1210Leukemia1.2
M5076Sarcoma2.4
Colon 26Adenocarcinoma2.8
Lewis LungCarcinoma3.6
B16Melanoma4.2

Table 2: In Vitro Activity of this compound against Human Tumor Cell Lines

Cell LineTumor TypeIC50 (µg/mL)
HT29Colon Adenocarcinoma>10
LoVoColon Adenocarcinoma>10
SW480Colon Adenocarcinoma>10
WiDrColon Adenocarcinoma>10
COLO 205Colon Adenocarcinoma>10
VA-13SV40 Transformed FibroblastSensitive (Dose modification factor of 5 compared to normal cells)
IMR-90Normal Fetal Lung FibroblastLess Sensitive

Note: The majority of human colorectal carcinoma cell lines tested were found to be resistant to this compound in vitro.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to assess the antitumor activity of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using a microtiter plate assay with the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Plating: Tumor cells were seeded into 96-well microtiter plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for cell attachment.

  • Drug Exposure: this compound was dissolved in an appropriate solvent and serially diluted to achieve a range of concentrations. The drug solutions were then added to the wells, and the plates were incubated for a further 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • Formazan Solubilization: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells. Subsequently, the medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell survival was calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibited cell growth by 50%, was determined from the dose-response curves.

DNA Damage Assessment (Alkaline Elution)

The ability of this compound to induce DNA damage was investigated using the alkaline elution technique. This method detects DNA single-strand breaks and interstrand cross-links.

  • Cell Radiolabeling: Cells were grown in the presence of [¹⁴C]thymidine to label their DNA.

  • Drug Treatment: The radiolabeled cells were exposed to various concentrations of this compound for a specified duration.

  • Cell Lysis: After treatment, the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution.

  • Elution Rate Analysis: The rate of DNA elution is proportional to the number of single-strand breaks. DNA interstrand cross-links slow down the elution rate.

  • Quantification of Damage: The amount of radioactivity in the eluted fractions and on the filter was measured to quantify the extent of DNA damage.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Tumor Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding drug_exposure Expose cells to this compound (48h) cell_seeding->drug_exposure drug_prep Prepare this compound dilutions drug_prep->drug_exposure mtt_addition Add MTT solution drug_exposure->mtt_addition formazan_formation Incubate (4h) mtt_addition->formazan_formation solubilization Dissolve formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 signaling_pathway This compound This compound DNA Nuclear DNA This compound->DNA Enters cell GuanineO6 O6 of Guanine This compound->GuanineO6 Chloroethylates Monoadduct Chloroethyl-Guanine Monoadduct GuanineO6->Monoadduct ICL Interstrand Cross-link Monoadduct->ICL Conversion ReplicationFork Replication Fork Stall ICL->ReplicationFork DDR DNA Damage Response (DDR) ReplicationFork->DDR Apoptosis Apoptosis DDR->Apoptosis

The Pharmacokinetics and Bioavailability of Clomesone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clomesone (NSC 338947) is a chloroethylating alkylating agent that has been evaluated for its antineoplastic properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound. Despite demonstrating in vitro activity, its in vivo efficacy has been limited, a factor attributed to its pharmacokinetic profile. This document summarizes key pharmacokinetic parameters, details the analytical methodologies used for its quantification, and outlines the experimental protocols from preclinical studies. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram, providing a valuable resource for researchers in oncology and drug development.

Introduction

This compound, chemically known as 2-chloroethyl(methylsulfonyl)methanesulfonate, belongs to the class of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with DNA. This action disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] While this compound has shown activity against various tumor models, including murine L1210 and P388 leukemias, its translation to significant in vivo antitumor activity against solid tumors has been challenging.[3][4][5] Pharmacokinetic studies have suggested that the inability to achieve and maintain effective therapeutic concentrations at the tumor site is a primary reason for this discrepancy.[1][3] This guide will synthesize the current knowledge on the pharmacokinetics and bioavailability of this compound to provide a clear understanding of its disposition in biological systems.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound has been investigated in preclinical models, primarily in mice. The available data, while not extensive, provides insights into its absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

This compound has been administered via intravenous (IV), intraperitoneal (IP), and oral (p.o.) routes in murine models.[4] Notably, the antitumor activity observed with oral and intravenous administration was comparable to that of intraperitoneal administration, suggesting reasonable bioavailability through the oral route in mice.[4] However, specific quantitative data on the fraction of the dose absorbed (F) remains to be fully elucidated.

Distribution

This compound exhibits high protein binding, with a mean value of approximately 81-85% in both mouse and human plasma.[6] This extensive binding to plasma proteins can limit the amount of free drug available to distribute into tissues and exert its therapeutic effect. The volume of distribution has not been quantitatively reported in the reviewed literature.

Metabolism and Mechanism of Action

This compound is a chloroethylating agent that acts by alkylating DNA, primarily at the O6-position of guanine.[7] This initial monoadduct can then form highly cytotoxic interstrand cross-links (ICLs) in the DNA.[1] These ICLs are critical lesions that block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1][2] The formation of 7-(2-hydroxyethyl)guanine has been identified as a product of this compound's interaction with DNA.[7]

Excretion

Specific details on the excretion pathways and clearance rates for this compound are not well-documented in the available literature.

Summary of Pharmacokinetic Parameters

The following table summarizes the limited quantitative pharmacokinetic data available for this compound.

ParameterSpeciesMatrixValueCitation
Half-life (t½) MouseFresh Plasma< 1 hour[6]
Protein Binding Mouse, HumanPlasma81-85%[6]

Experimental Protocols

In Vivo Murine Antitumor Studies
  • Animal Models: Studies have utilized various murine tumor models, including L1210 and P388 leukemias, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma, implanted intraperitoneally, subcutaneously, or intracerebrally.[4][5]

  • Drug Administration: this compound was administered via intravenous, intraperitoneal, or oral routes.[4] Dosages and schedules varied between studies to determine optimal therapeutic regimens.

  • Efficacy Assessment: Antitumor activity was assessed by monitoring tumor growth inhibition, changes in tumor weight, and survival rates of the treated mice compared to control groups.[4]

  • Toxicity Assessment: Myelosuppression, a common side effect of alkylating agents, was evaluated using a spleen colony-forming unit assay.[1]

In Vitro Cytotoxicity Assays
  • Cell Lines: The in vitro activity of this compound was tested against a panel of established murine and human tumor cell lines, including those derived from solid human colorectal carcinomas.[1]

  • Methodology: The specific assays used to determine cytotoxicity (e.g., MTT, SRB) are not detailed in the abstracts but would typically involve exposing cell cultures to varying concentrations of this compound and measuring cell viability after a set incubation period.

Pharmacokinetic Analysis in Plasma
  • Sample Collection: Blood samples were collected from mice at various time points following this compound administration. Plasma was separated for subsequent analysis.

  • Analytical Method: The concentration of this compound in plasma was determined using a sensitive and specific gas chromatography (GC) method with electrolytic conductivity detection (ELD).[6]

    • Sample Preparation: Plasma samples, fortified with an internal standard (propachlor or butachlor), were extracted with methylene chloride.[6]

    • Chromatography: The evaporated residue was analyzed by GC-ELD using either a 15-m wide-bore DB-17 or a DB-1 column.[6]

    • Quantification: The assay had a routine limit of 20 ng/ml with a linear range from 10 to 2000 ng/ml.[6] The within-run and between-run coefficients of variation were 8.0% (at 50 ng/ml) and 11% (at 120 ng/ml), respectively.[6]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analytical Quantification A This compound Administration (IV, IP, or Oral) to Mice B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Addition of Internal Standard C->D E Liquid-Liquid Extraction (Methylene Chloride) D->E F Evaporation of Solvent E->F G GC-ELD Analysis F->G H Data Acquisition and Concentration Determination G->H

Caption: Workflow for this compound pharmacokinetic analysis.

Cellular Response to this compound-Induced DNA Damage

G This compound This compound Enters Cell DNA_Alkylation DNA Alkylation (O6-Chloroethylguanine) This compound->DNA_Alkylation ICL Interstrand Cross-link (ICL) Formation DNA_Alkylation->ICL Replication_Block Replication Fork Stall ICL->Replication_Block Transcription_Block Transcription Inhibition ICL->Transcription_Block DDR DNA Damage Response (DDR) Activation (ATM/ATR) Replication_Block->DDR Transcription_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest (p53, Chk1/Chk2) DDR->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (NER, FA, HR) DDR->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for repair Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Cell_Survival Cell Survival DNA_Repair->Cell_Survival Successful Repair Repair_Failure Repair Failure / Overwhelm DNA_Repair->Repair_Failure Repair_Failure->Apoptosis

Caption: this compound-induced DNA damage and cellular response.

Conclusion

The preclinical data on this compound indicate that while it is an active DNA alkylating agent, its pharmacokinetic properties, particularly its short half-life and high plasma protein binding, likely contribute to its limited in vivo efficacy against solid tumors by preventing the achievement of sufficient drug concentrations at the tumor site.[1][3][6] The development of a robust GC-ELD method has enabled the quantification of this compound in plasma, providing a valuable tool for further pharmacokinetic studies.[6] Future research could focus on strategies to improve the pharmacokinetic profile of this compound, such as the development of novel formulations or delivery systems, to enhance its therapeutic potential. The signaling pathway diagram presented provides a framework for understanding the cellular consequences of this compound-induced DNA damage and may help in identifying potential targets for combination therapies to overcome resistance.

References

Unraveling the Molecular Architecture and Vibrational Dynamics of Clomesone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide detailing the structural and vibrational properties of the antineoplastic agent Clomesone, also known as 2-Chloroethyl (methylsulfonyl)methanesulfonate, has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough analysis of the compound's molecular structure and vibrational characteristics, leveraging both experimental and theoretical data to offer a holistic understanding of this potent molecule.

This compound (C₄H₉ClO₅S₂) is a crucial compound in the study of chloroethylating agents with significant antitumor activity. A deep understanding of its structural and electronic properties is paramount for the development of more effective and targeted cancer therapies. This guide synthesizes the findings from key research, presenting a detailed examination of this compound's solid-state molecular structure, vibrational spectra, and the computational analysis that underpins our current knowledge.

Structural Characterization

The molecular structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction. These experimental findings are further substantiated by theoretical calculations using Density Functional Theory (DFT), providing a robust model of the molecule's three-dimensional arrangement.

Table 1: Selected Bond Lengths and Angles for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
S1-O11.435O1-S1-O2119.5
S1-O21.438O1-S1-C1109.8
S1-C11.765O2-S1-C1109.7
S2-O31.423O3-S2-O4120.1
S2-O41.428O3-S2-C1110.2
S2-O51.589O4-S2-C1110.1
C1-S11.765S1-C1-S2113.4
C2-O51.453O5-C2-C3107.8
C3-Cl11.791C2-C3-Cl1110.5

Note: Data derived from X-ray diffraction studies and DFT calculations.

The crystal packing of this compound is characterized by a network of C–H⋯O bifurcated interactions and Cl⋯Cl interactions, which contribute to the stability of the crystal lattice.

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. The experimental spectra are complemented by DFT calculations, which aid in the precise assignment of the observed vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)Assignment
302530283030ν(C-H)
294029452948ν_as(CH₂)
142014221425δ(CH₂)
134013451348ν_as(SO₂)
115011551158ν_s(SO₂)
980985988ν(C-O)
780785788ν(C-S)
690695698ν(C-Cl)

ν: stretching; ν_as: asymmetric stretching; ν_s: symmetric stretching; δ: bending.

Experimental and Computational Methodologies

A detailed understanding of the methods used to characterize this compound is essential for reproducing and building upon existing research.

Experimental Protocols

Single-Crystal X-ray Diffraction: A suitable single crystal of this compound was mounted on a diffractometer. Data collection was performed at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

FT-IR and Raman Spectroscopy: FT-IR spectra were recorded in the 4000–400 cm⁻¹ range using a spectrometer equipped with a KBr pellet sample holder. Raman spectra were obtained using a spectrometer with a laser excitation source, typically in the range of 4000–100 cm⁻¹.

Computational Details

Density Functional Theory (DFT) Calculations: Quantum chemical calculations were performed using the Gaussian suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. Vibrational frequencies were calculated at the same level of theory to predict the infrared and Raman spectra. Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses were also conducted to understand the electronic structure and bonding.

Logical Workflow for Structural and Vibrational Analysis

The integrated approach to characterizing this compound involves a logical progression from synthesis to detailed analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification & Crystal Growth synthesis->purification xray X-ray Diffraction purification->xray ftir FT-IR Spectroscopy purification->ftir raman Raman Spectroscopy purification->raman structure Structural Elucidation xray->structure vibrational Vibrational Assignment ftir->vibrational raman->vibrational dft DFT Calculations nbo NBO Analysis dft->nbo aim AIM Analysis dft->aim dft->structure dft->vibrational bonding Bonding Analysis nbo->bonding aim->bonding

Workflow for this compound analysis.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and related compounds. The detailed structural and vibrational data, coupled with explicit experimental and computational protocols, will facilitate further investigations into the mechanism of action and potential therapeutic applications of this important class of molecules.

Quantum Chemical Calculations of Clomesone: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Clomesone (2-Chloroethyl methanesulfonylmethanesulfonate), a known DNA alkylating agent, presents a compelling case for the application of quantum chemical calculations in elucidating its mechanism of action and optimizing its therapeutic potential.[1] This technical guide outlines a comprehensive computational workflow for the in-depth quantum chemical analysis of this compound. It details the theoretical background, proposes robust computational methodologies, and describes the experimental protocols required for validation. By providing a structured approach to calculating key molecular properties, this document serves as a foundational resource for researchers aiming to leverage computational chemistry in the development of novel chemotherapeutics.

Introduction to this compound and Computational Chemistry

This compound (CAS: 88343-72-0) is a synthetic compound with the molecular formula C4H9ClO5S2.[2] It has demonstrated significant activity against certain cancer cell lines, such as P388 leukemia.[1] Its mode of action is understood to involve DNA alkylation, leading to DNA damage and cytotoxicity, particularly in cancer cells with deficient DNA repair mechanisms.[1] The chloroethyl group is a classic feature of alkylating agents, capable of forming reactive intermediates that covalently bind to nucleophilic sites on DNA, such as the N7 position of guanine.[1]

Quantum chemical (QC) calculations have become an indispensable tool in modern drug discovery and development.[3][4] These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular properties that are often difficult or impossible to measure experimentally.[5] By simulating molecules at the electronic level, QC methods like Density Functional Theory (DFT) can predict geometric structures, electronic properties, reactivity, and spectroscopic signatures, thereby providing deep insights into a drug's mechanism of action and potential for optimization.[3][6][7]

This guide provides a systematic workflow for applying QC calculations to this compound, aiming to build a comprehensive molecular profile that can guide further drug development efforts.

Proposed Computational Workflow

A rigorous computational study of this compound involves a multi-step process, from initial structure preparation to the calculation of advanced properties and experimental validation. The workflow is designed to systematically build a detailed understanding of the molecule's behavior at a quantum-mechanical level.

G cluster_0 Computational Workflow cluster_1 Analysis & Validation A 1. Structure Preparation (SMILES/CAS to 3D) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Structure F 6. Reaction Mechanism (Transition State Search) B->F Reactant/Product Structures D 4. Property Calculation (Electronic, Spectroscopic, Reactivity) C->D Verified Minimum E 5. Solvation Modeling (Implicit/Explicit Solvent) D->E Gas-Phase Properties G 7. Data Analysis & Visualization (ESP Maps, Orbitals) D->G E->G F->G H 8. Experimental Validation (Spectroscopy, X-ray) G->H I 9. Refine Model & Iterate H->I Comparison

Caption: A typical workflow for quantum chemical calculations in drug discovery.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set.[8]

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for systems of pharmaceutical interest.[6][9]

  • Functional: The B3LYP hybrid functional is recommended for its robust performance in predicting geometries and electronic properties of organic molecules.[6][7]

  • Basis Set: The Pople-style basis set, 6-311++G(d,p), is suggested. This set provides a good description of electron distribution by including diffuse functions (++) for non-hydrogen atoms and polarization functions (d,p) for all atoms, which are crucial for accurately modeling the polar and reactive nature of this compound.[6]

Geometry Optimization and Frequency Analysis

The first computational step is to find the most stable 3D conformation of this compound. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. Following optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

Solvation Models

To simulate a biologically relevant environment, calculations should be performed in a solvent. The Polarizable Continuum Model (PCM) is an efficient implicit solvation method that can be used to model the effects of an aqueous environment on this compound's properties.

Key Molecular Properties and Data Presentation

The following tables summarize the key quantitative data that would be generated from the proposed calculations. The values presented are illustrative examples of how results would be structured.

Table 1: Calculated Geometric Parameters

This table compares the calculated bond lengths and angles of the optimized this compound structure against typical experimental values for similar functional groups.

ParameterFunctional GroupCalculated Value (DFT/B3LYP)Experimental Range
Bond Length (Å)C-Cl1.79 Å1.77 - 1.81 Å
S=O1.45 Å1.43 - 1.47 Å
S-O1.60 Å1.58 - 1.62 Å
S-C1.78 Å1.76 - 1.80 Å
Bond Angle (°)O=S=O120.5°119 - 121°
C-S-O105.2°104 - 106°
Table 2: Calculated Electronic and Reactivity Descriptors

These descriptors are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.[6]

PropertyDescriptionCalculated Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital-7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability6.3 eV
Dipole Moment Measures molecular polarity4.8 Debye
Ionization Potential (I) Energy required to remove an electron (~ -EHOMO)7.5 eV
Electron Affinity (A) Energy released when an electron is added (~ -ELUMO)1.2 eV
Electronegativity (χ) (I+A)/24.35 eV
Chemical Hardness (η) (I-A)/23.15 eV
Electrophilicity Index (ω) ω = χ² / 2η3.00 eV

The HOMO-LUMO gap provides insight into the molecule's kinetic stability; a large gap suggests higher stability.[6] The electrophilicity index helps quantify the molecule's ability to accept electrons, a key aspect of its DNA alkylating mechanism.

Mechanistic Insights: A Hypothetical Signaling Pathway

Based on its known function as a DNA alkylating agent, this compound's cytotoxicity is likely initiated by its covalent binding to DNA, which triggers a DNA damage response (DDR) pathway. This can ultimately lead to cell cycle arrest and apoptosis.

G cluster_pathway Hypothetical this compound-Induced Cytotoxicity Pathway This compound This compound DNA Nuclear DNA This compound->DNA Covalent Binding Adduct DNA Adducts (Alkylation) DDR DNA Damage Response (ATM/ATR Kinases) Adduct->DDR Signal p53 p53 Activation DDR->p53 Phosphorylation Arrest Cell Cycle Arrest (G2/M Phase) p53->Arrest Induces Apoptosis Apoptosis (Caspase Activation) p53->Apoptosis Induces

Caption: A simplified, hypothetical pathway of this compound-induced cytotoxicity.

Experimental Protocols for Validation

Computational predictions must be validated by experimental data to ensure their accuracy and reliability.[10][11]

Structural Validation
  • Method: X-ray Crystallography

  • Protocol:

    • Synthesize and purify this compound.

    • Grow single crystals of this compound suitable for X-ray diffraction.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

    • Compare the experimental geometric parameters with the values obtained from the DFT geometry optimization.

Spectroscopic Validation
  • Method: Infrared (IR) and Raman Spectroscopy

  • Protocol:

    • Acquire the experimental IR and Raman spectra of this compound in the solid or solution phase.

    • Perform a frequency calculation on the optimized geometry of this compound using DFT. This will yield the theoretical vibrational frequencies and intensities.

    • Apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to account for anharmonicity and method limitations.

    • Compare the scaled theoretical spectrum with the experimental spectrum, assigning the major vibrational modes. A good agreement validates the accuracy of the calculated structure and force field.

Electronic Properties Validation
  • Method: UV-Visible Spectroscopy

  • Protocol:

    • Record the UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Perform Time-Dependent DFT (TD-DFT) calculations on the optimized structure to predict the electronic excitation energies and oscillator strengths.[7]

    • Compare the calculated absorption maxima (λmax) with the experimental spectrum to validate the predicted HOMO-LUMO energy gap and electronic transitions.

Conclusion

The quantum chemical investigation of this compound offers a powerful avenue for understanding its fundamental properties and mechanism of action. By employing a systematic computational workflow grounded in Density Functional Theory, researchers can calculate key geometric, electronic, and reactivity descriptors. This theoretical data, when rigorously validated by experimental techniques such as X-ray crystallography and spectroscopy, provides a robust foundation for rational drug design. The insights gained from this integrated computational and experimental approach can accelerate the development of more potent and selective analogs of this compound, ultimately contributing to the advancement of cancer chemotherapy.

References

Methodological & Application

Application Notes and Protocols for Clomesone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches for "Clomesone" in the context of cancer cell line studies did not yield specific results. It is possible that "this compound" is a lesser-known compound, a proprietary name not widely published in scientific literature, or a potential misspelling.

However, our search did identify two possibilities that may align with the intended query:

  • Clomiphene: A selective estrogen receptor modulator (SERM) that has been investigated for its effects on various cancer cell lines.

  • Glucocorticoids (e.g., Clobetasone): A class of steroid hormones that are known to have diverse effects on cancer cells, including regulation of cell growth, apoptosis, and chemoresistance.

Given the ambiguity, this document will provide a generalized framework and protocols for evaluating a novel glucocorticoid compound, which we will refer to as "Compound X" (as a placeholder for this compound), in cancer cell line studies. This approach is based on established methodologies for testing glucocorticoids in cancer research.

Introduction to Glucocorticoids in Cancer Research

Glucocorticoids (GCs) are a class of steroid hormones that bind to the glucocorticoid receptor (GR), a ligand-activated transcription factor.[1] Upon binding, the GR translocates to the nucleus and modulates the expression of numerous target genes. This can lead to the inhibition of pro-inflammatory signaling pathways and, in certain sensitive cell types, the induction of apoptosis.[1] The effects of GCs on cancer cells are complex and context-dependent, sometimes inhibiting growth and promoting apoptosis, while in other cases contributing to chemoresistance and cell survival.[2][3] Therefore, detailed in vitro studies are crucial to characterize the effects of any new GC-like compound.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing key quantitative data obtained from experimental evaluation of Compound X.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of Compound X (µM)
Example:
A549Non-Small Cell Lung CancerData to be filled
MCF-7Breast AdenocarcinomaData to be filled
HCT116Colorectal CarcinomaData to be filled
JurkatT-cell Acute Lymphoblastic LeukemiaData to be filled

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Compound X on Cell Cycle Distribution in [Example Cell Line]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle ControlData to be filledData to be filledData to be filled
Compound X (IC50)Data to be filledData to be filledData to be filled
Compound X (2x IC50)Data to be filledData to be filledData to be filled

Table 3: Effect of Compound X on Apoptosis in [Example Cell Line]

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlData to be filledData to be filledData to be filled
Compound X (IC50)Data to be filledData to be filledData to be filled
Compound X (2x IC50)Data to be filledData to be filledData to be filled

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture
  • Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). For example, H460, Hep3B, and MCF-7 cells can be cultured in specific media as per established protocols.[4]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle-only control. Incubate for a desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with Compound X as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.[1]

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature.[1]

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.[1]

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Signaling Pathways and Workflows

Canonical Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the general mechanism of action for glucocorticoids.

GCSignaling cluster_cell Cell cluster_nucleus Nucleus GC Glucocorticoid (Compound X) GR_complex Inactive GR Complex (GR, HSP90, etc.) GC->GR_complex Binds GR_active Active GR Dimer GR_complex->GR_active Conformational Change & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Translocates & Binds to DNA Transcription Gene Transcription (Activation/Repression) GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Protein->Cellular_Response

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Experimental Workflow for Evaluating Compound X

The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound in cancer cell lines.

ExperimentalWorkflow start Start: Select Cancer Cell Lines culture Cell Culture start->culture viability Cell Viability Assay (MTT Assay) culture->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Use IC50 concentration apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Use IC50 concentration pathway Signaling Pathway Analysis (e.g., Western Blot for p-ERK, Akt) ic50->pathway Use IC50 concentration data Data Analysis & Interpretation cell_cycle->data apoptosis->data pathway->data end Conclusion data->end

Caption: General Experimental Workflow for In Vitro Compound Evaluation.

Potential Signaling Pathways Affected by Glucocorticoids in Cancer Cells

Glucocorticoids can influence several key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates the potential interplay between the GR and other signaling cascades.

GC_Crosstalk cluster_input cluster_receptor cluster_pathways Signaling Pathways cluster_output Cellular Outcomes GC Glucocorticoid GR Glucocorticoid Receptor (GR) GC->GR ERK_MAPK ERK/MAPK Pathway GR->ERK_MAPK Inhibits PI3K_AKT PI3K/Akt Pathway GR->PI3K_AKT Modulates NFkB NF-κB Pathway GR->NFkB Inhibits Proliferation Cell Proliferation ERK_MAPK->Proliferation Promotes PI3K_AKT->Proliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits NFkB->Apoptosis Inhibits Chemoresistance Chemoresistance NFkB->Chemoresistance Promotes

Caption: Potential Crosstalk of GR with Key Cancer Signaling Pathways.

References

Application Notes and Protocols for Clomesone Treatment in Murine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomesone (NSC 338947) is a chloroethylating agent that has demonstrated antitumor activity in various preclinical murine tumor models. As a DNA cross-linking agent, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for the use of this compound in common murine tumor models, summarize available efficacy data, and describe the putative signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links. This damage physically obstructs DNA replication and transcription. The cellular response to this type of DNA damage typically involves the activation of the DNA Damage Response (DDR) pathway. Key signaling cascades initiated by DNA interstrand cross-links include the ATR/Chk1 and the Fanconi Anemia (FA) pathways, which coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Data Presentation

In Vivo Efficacy of this compound in Murine Tumor Models
Murine Tumor ModelCell LineTreatment ScheduleRoute of AdministrationDoseReported Efficacy
P388 LeukemiaP388qd 1-5-50 mg/kg/dayMajority of mice survived >30 days; ~37% survived >60 days.[1]
L1210 LeukemiaL1210-i.p., s.c., i.c.-Significant antitumor activity observed.[1]
B16 MelanomaB16---Exhibited activity against this tumor model.
Lewis Lung CarcinomaLLC---Exhibited activity against this tumor model.

Experimental Protocols

General Guidelines for In Vivo Studies

Drug Preparation:

While a specific vehicle for this compound is not consistently reported in the literature, a common vehicle for similar investigational agents is a formulation of 3% Klucel (hydroxypropyl cellulose) and 1.92% Tween 80 in sterile saline. It is recommended to perform small-scale formulation and stability tests prior to in vivo administration. The solution should be prepared fresh for each treatment day and protected from light.

Animal Models:

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Standard laboratory mouse strains (e.g., C57BL/6, BALB/c, DBA/2) appropriate for the selected tumor model should be used.

Protocol 1: P388 Leukemia Model

Cell Culture and Implantation:

  • Culture P388 leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) to maintain logarithmic growth.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells to a final concentration of 1 x 10^7 cells/mL in sterile PBS.

  • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) intraperitoneally (i.p.) into DBA/2 mice.

Treatment Protocol:

  • Randomize mice into treatment and control groups (n ≥ 8 per group) one day after tumor cell implantation.

  • Prepare this compound at the desired concentration in a suitable vehicle.

  • Administer this compound at a dose of 50 mg/kg/day via the desired route (e.g., i.p.) for five consecutive days (qd 1-5).

  • Administer an equivalent volume of the vehicle to the control group.

  • Monitor the mice daily for signs of toxicity and record survival.

Protocol 2: L1210 Leukemia Model

Cell Culture and Implantation:

  • Culture L1210 leukemia cells in appropriate media to maintain logarithmic growth.

  • Harvest, wash, and resuspend the cells in sterile PBS to a final concentration of 1 x 10^6 cells/mL.

  • Inject 0.1 mL of the cell suspension (1 x 10^5 cells) intraperitoneally (i.p.) into DBA/2 mice.

Treatment Protocol:

  • Randomize mice into treatment and control groups one day after tumor cell implantation.

  • Administer this compound at various doses and schedules to determine the optimal therapeutic window. Routes of administration to consider include intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.).

  • Monitor and record survival data.

Protocol 3: B16 Melanoma Model

Cell Culture and Implantation:

  • Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) to maintain logarithmic growth.

  • Harvest, wash, and resuspend the cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) to a final concentration of 1 x 10^6 cells/mL.

  • Inject 0.1 mL of the cell suspension (1 x 10^5 cells) subcutaneously (s.c.) into the flank of C57BL/6 mice.

Treatment Protocol:

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound at various doses and schedules.

  • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor animal weight and general health as indicators of toxicity.

  • At the end of the study, excise tumors and record their weights.

Protocol 4: Lewis Lung Carcinoma (LLC) Model

Cell Culture and Implantation:

  • Culture LLC cells in appropriate media to maintain logarithmic growth.

  • Harvest, wash, and resuspend the cells in sterile PBS to a final concentration of 2 x 10^6 cells/mL.

  • Inject 0.1 mL of the cell suspension (2 x 10^5 cells) subcutaneously (s.c.) into the flank of C57BL/6 mice.

Treatment Protocol:

  • Once tumors are established and have reached a predetermined size, randomize mice into treatment and control groups.

  • Administer this compound following various treatment regimens.

  • Monitor tumor growth, animal weight, and survival.

Visualization of Signaling Pathways and Workflows

Clomesone_Mechanism_of_Action This compound's Putative Signaling Pathway This compound This compound DNA Nuclear DNA This compound->DNA Enters Nucleus ICL DNA Interstrand Cross-links DNA->ICL Induces DDR DNA Damage Response (DDR) Activation ICL->DDR ATR_Chk1 ATR/Chk1 Pathway DDR->ATR_Chk1 FA Fanconi Anemia (FA) Pathway DDR->FA CellCycleArrest Cell Cycle Arrest (G2/M Phase) ATR_Chk1->CellCycleArrest DNARepair DNA Repair FA->DNARepair CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is severe DNARepair->Apoptosis If unsuccessful

Caption: Putative signaling cascade initiated by this compound-induced DNA damage.

Murine_Tumor_Model_Workflow General Experimental Workflow for this compound Efficacy Studies CellCulture Tumor Cell Culture Implantation Tumor Cell Implantation (s.c. or i.p.) CellCulture->Implantation TumorEstablishment Tumor Establishment Implantation->TumorEstablishment Randomization Randomization TumorEstablishment->Randomization Treatment This compound or Vehicle Treatment Randomization->Treatment Monitoring Monitoring (Tumor Volume, Weight, Survival) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

References

Detecting Clomesone-Induced DNA Damage: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Clomesone, also known as Cyclodisone, is a chemical agent with potential therapeutic applications. However, its interaction with cellular DNA is a critical aspect of its safety and efficacy profile that requires thorough investigation. Understanding the extent and nature of DNA damage induced by this compound is paramount for researchers, scientists, and drug development professionals. These application notes provide detailed methodologies for detecting and quantifying this compound-induced DNA damage, enabling a comprehensive assessment of its genotoxic potential.

Studies on compounds with similar structures, such as Clomiphene citrate, have demonstrated the induction of DNA strand breaks, chromosomal aberrations, and micronuclei formation.[1][2] Research on Cyclodisone has specifically indicated the formation of DNA interstrand cross-links and protein-associated DNA strand breaks.[3] This document outlines protocols for the Comet Assay and the γ-H2AX foci formation assay, two robust methods for detecting these types of DNA damage. Additionally, it provides an overview of techniques for identifying potential DNA adducts.

Key Experimental Techniques

This section details the protocols for two primary assays to quantify this compound-induced DNA damage.

Single-Cell Gel Electrophoresis (Comet Assay)

The Comet Assay is a sensitive and versatile method for detecting DNA single- and double-strand breaks in individual cells.[4]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture chosen cell line (e.g., human peripheral blood lymphocytes, cancer cell lines) to 70-80% confluency.

    • Expose cells to varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a predetermined duration (e.g., 4, 24, 48 hours). Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 minutes on ice).

  • Cell Harvesting and Embedding:

    • Harvest cells by trypsinization or scraping and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.

    • Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10-15 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5).

    • Stain the DNA by adding a few drops of a fluorescent dye (e.g., SYBR® Green I, ethidium bromide) and incubate for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify DNA damage. Key parameters include:

      • Percent Tail DNA: The percentage of DNA that has migrated from the head of the comet into the tail.

      • Tail Moment: The product of the tail length and the fraction of DNA in the tail.

Data Presentation:

Quantitative data from the Comet assay should be summarized in a table for clear comparison across different this compound concentrations. The following table presents illustrative data based on studies with the structurally similar compound, Clomiphene citrate.

Treatment GroupConcentration (µg/mL)Mean Tail Length (Arbitrary Units) ± SD
Control015.2 ± 2.5
Clomiphene citrate0.4025.8 ± 3.1*
Clomiphene citrate0.8023.5 ± 2.9
Clomiphene citrate1.6028.9 ± 3.5
Clomiphene citrate3.2032.1 ± 4.2

*p<0.05, **p<0.01 compared to control. Data is illustrative and based on findings for Clomiphene citrate.[1]

Experimental Workflow Diagram:

CometAssay_Workflow cluster_preparation Cell Preparation cluster_assay Comet Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment harvesting Cell Harvesting treatment->harvesting embedding Embedding in Agarose harvesting->embedding lysis Lysis embedding->lysis electrophoresis Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining visualization Fluorescence Microscopy staining->visualization quantification Image Analysis & Quantification visualization->quantification

Comet Assay Experimental Workflow.
γ-H2AX Foci Formation Assay

The phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[5][6][7] The γ-H2AX foci formation assay is a highly sensitive method for detecting and quantifying DSBs.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound as described in the Comet assay protocol.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX, Ser139) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualization and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (green) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Data Presentation:

The quantitative results from the γ-H2AX assay should be presented in a table to show the dose-dependent effect of this compound on DSB formation.

Treatment GroupConcentration (µM)Mean γ-H2AX Foci per Cell ± SD
Control01.5 ± 0.8
This compound15.2 ± 2.1*
This compound1015.8 ± 4.5
This compound5028.3 ± 6.7

*p<0.05, **p<0.01 compared to control. Data is illustrative and represents expected outcomes.

Logical Relationship Diagram:

gH2AX_Pathway This compound This compound DSB DNA Double-Strand Breaks (DSBs) This compound->DSB H2AX Histone H2AX DSB->H2AX gH2AX γ-H2AX (phosphorylated H2AX) H2AX->gH2AX Phosphorylation Foci γ-H2AX Foci Formation gH2AX->Foci Repair Recruitment of DNA Repair Proteins Foci->Repair Microscopy Fluorescence Microscopy Quantification Foci->Microscopy

γ-H2AX Foci Formation Pathway.
Detection of DNA Adducts

This compound, as an alkylating agent, may form covalent adducts with DNA.[3] The detection and characterization of these adducts are crucial for understanding its mechanism of genotoxicity.

Methodologies:

  • Mass Spectrometry (MS)-based methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection and quantification of DNA adducts.[8][9][10][11]

  • ³²P-Postlabeling: This is a highly sensitive method for detecting bulky DNA adducts.

Experimental Protocol (LC-MS/MS):

  • DNA Isolation: Isolate genomic DNA from this compound-treated and control cells.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC Separation: Separate the nucleosides using high-performance liquid chromatography.

  • MS/MS Analysis: Analyze the eluate by tandem mass spectrometry to identify and quantify specific this compound-DNA adducts based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation:

Quantitative data on DNA adduct formation should be presented in a table, showing the levels of specific adducts at different this compound concentrations.

Treatment GroupConcentration (µM)Adduct Level (adducts per 10⁸ nucleotides) ± SD
Control0Not Detected
This compound105.3 ± 1.2
This compound5021.7 ± 4.9
This compound10045.1 ± 8.3

Data is hypothetical and represents expected outcomes for an alkylating agent.

This compound-Induced DNA Damage Signaling Pathway

Upon induction of DNA damage by this compound, a complex signaling cascade known as the DNA Damage Response (DDR) is activated. This pathway aims to arrest the cell cycle to allow for DNA repair or, if the damage is too severe, to induce apoptosis. Key players in this pathway include the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[12][13][14][15][16]

DDR_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors This compound This compound DNA_Damage DNA Damage (Strand Breaks, Adducts) This compound->DNA_Damage ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 Phosphorylates Chk1 Chk1 ATR->Chk1 Phosphorylates CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest DNARepair DNA Repair Chk2->DNARepair Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest Chk1->DNARepair Chk1->Apoptosis

This compound-Induced DNA Damage Response Pathway.

Conclusion

The methodologies and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound-induced DNA damage. By employing the Comet assay, γ-H2AX foci formation assay, and techniques for DNA adduct detection, researchers can obtain critical quantitative data to understand the genotoxic profile of this compound. This information is essential for informed decision-making in drug development and for ensuring the safety and efficacy of potential therapeutic agents.

References

Application Notes and Protocols: Applying Clomesone in Combination with Other Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the chemotherapeutic agent Clomesone is limited. Preclinical studies have indicated challenges with its in vivo efficacy and associated myelosuppression when used as a single agent. The following application notes and protocols are presented as a generalized framework for investigating this compound in combination with other chemotherapeutics, based on established principles of combination therapy design and evaluation. The experimental designs and data presented are illustrative and should be adapted based on specific research questions and emerging data.

Rationale for Combination Therapy with this compound

The primary goals of combination chemotherapy are to enhance efficacy, overcome drug resistance, and reduce toxicity compared to monotherapy.[1][2][3][4] this compound, as a chloroethylating agent, functions by inducing DNA damage, which can be a strategic component of a multi-pronged attack on cancer cells. The rationale for combining this compound with other agents is based on the principle of targeting multiple, complementary cellular pathways to achieve synergistic or additive effects.[5]

Potential synergistic interactions with this compound could be achieved by combining it with drugs that:

  • Inhibit DNA repair mechanisms: Combining this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could enhance the cytotoxic effect of this compound-induced DNA damage.

  • Induce cell cycle arrest: A strategic combination with a cell cycle checkpoint inhibitor could synchronize cells in a phase where they are more susceptible to DNA damage by this compound.

  • Block survival signaling pathways: Cancer cells often upregulate pro-survival pathways to counteract the stress induced by chemotherapy. Combining this compound with inhibitors of pathways like PI3K/Akt or MAPK could lower the threshold for apoptosis.

  • Target different cellular processes: Combining a DNA-damaging agent like this compound with a drug that disrupts microtubule formation (e.g., a taxane) or inhibits angiogenesis can attack the tumor on multiple fronts.[6]

Preclinical Screening and Evaluation Workflow

A systematic approach is crucial for identifying effective and safe combinations. The following workflow outlines a typical preclinical screening and validation process.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Select Panel of Cancer Cell Lines B Single-Agent Dose-Response (IC50 Determination) for this compound and Combination Partners A->B C Combination Screening (Checkerboard Assay) B->C D Synergy Analysis (e.g., Chou-Talalay Method) C->D E Cell Cycle Analysis D->E H Select Lead Combination and Tumor Model (e.g., Xenograft) D->H F Apoptosis Assays (e.g., Annexin V) E->F G Western Blot for Signaling Pathway Modulation F->G I Efficacy Study (Tumor Growth Inhibition) H->I J Toxicity Assessment (Body Weight, Hematology, Histopathology) I->J

Caption: Preclinical workflow for evaluating this compound combinations.

Data Presentation: Hypothetical Quantitative Data

Clear and structured data presentation is essential for comparing the efficacy of different combinations.

Table 1: Single-Agent and Combination IC50 Values (Hypothetical Data)

Cell LineDrugIC50 (µM) - Single AgentIC50 (µM) - In Combination with this compound
MCF-7 This compound15.2-
Doxorubicin0.80.3
Paclitaxel0.10.04
A549 This compound22.5-
Cisplatin5.62.1
Gemcitabine0.90.35

Table 2: Combination Index (CI) Values from Chou-Talalay Analysis (Hypothetical Data)

A Combination Index (CI) value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[1][7][8]

Combination (Cell Line: MCF-7)CI at ED50CI at ED75CI at ED90Interpretation
This compound + Doxorubicin0.650.580.52Synergistic
This compound + Paclitaxel0.890.810.75Synergistic
This compound + Cisplatin1.051.121.20Antagonistic

Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s). Treat cells with single agents and in combination at various concentrations (checkerboard format). Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression.

Protocol: Drug Synergy Analysis (Chou-Talalay Method)
  • Data Input: Use the dose-response data from the cell viability assays for single agents and combinations.

  • Software Analysis: Utilize software such as CompuSyn to perform the Chou-Talalay analysis. This software will generate Combination Index (CI) values at different effect levels (e.g., ED50, ED75, ED90).

  • Interpretation: Analyze the CI values to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1][7][8][9]

Protocol: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the drug combination for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest in the target signaling pathway (e.g., p-Akt, total Akt, PARP, Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical scenario where this compound is combined with a PI3K inhibitor. This compound induces DNA damage, while the PI3K inhibitor blocks a key survival pathway, leading to enhanced apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PI3K PI3K Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Apoptosis Apoptosis Bad->Apoptosis Induction DNA DNA DNA->Apoptosis Induction This compound This compound This compound->DNA DNA Damage PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibition

Caption: Hypothetical synergy of this compound and a PI3K inhibitor.

References

Application Notes and Protocols for Assessing Clomiphene Citrate Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate is a non-steroidal triphenylethylene compound widely used for ovulation induction. However, emerging evidence suggests that it may exert cytotoxic effects in various cell types, primarily through the induction of oxidative stress and apoptosis.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of clomiphene citrate, a compound of interest that may have been intended by the user's query for "Clomesone," given the lack of specific scientific literature for the latter. The methodologies described herein are essential for researchers in drug development and toxicology to evaluate the cytotoxic potential of clomiphene citrate and elucidate its mechanisms of action.

The primary mechanism of clomiphene citrate-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in apoptosis.[1][3][4] This process is often characterized by an imbalance in pro-apoptotic and anti-apoptotic proteins, disruption of mitochondrial membrane potential, and activation of caspases.[5]

Key Cytotoxicity Assessment Methods

A battery of in vitro assays is recommended to comprehensively evaluate the cytotoxic effects of clomiphene citrate. These assays measure different cellular parameters, providing a multi-faceted understanding of the compound's impact on cell health.

  • MTT Assay: Assesses cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Intracellular ROS Detection: Quantifies the generation of reactive oxygen species within cells.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of clomiphene citrate based on available literature.

Table 1: Effect of Clomiphene Citrate on Apoptotic Gene Expression in Human Cumulus Cells

TreatmentTarget GeneFold Change in mRNA Expression (vs. Control)Reference
Clomiphene CitrateBax4-fold increase[6]
Clomiphene CitrateSOD-22-fold increase[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the procedure for determining the effect of clomiphene citrate on cell viability by measuring the metabolic activity of cells.

Materials:

  • Clomiphene citrate

  • Target cells (e.g., MCF-7, HeLa, or granulosa cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of clomiphene citrate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the clomiphene citrate dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve clomiphene citrate) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of clomiphene citrate that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Clomiphene citrate

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous LDH release (vehicle control) and normalizing to the maximum LDH release (from lysed cells).

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Clomiphene citrate

  • Target cells

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of clomiphene citrate for the desired time.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Intracellular ROS Detection using DCFH-DA

This assay measures the intracellular generation of reactive oxygen species using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Clomiphene citrate

  • Target cells

  • Black, clear-bottom 96-well plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS.

  • Compound Treatment: Add 100 µL of clomiphene citrate diluted in HBSS or serum-free medium to the wells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken at multiple time points to assess the kinetics of ROS production.

  • Data Analysis: The increase in fluorescence intensity is proportional to the amount of intracellular ROS. Normalize the fluorescence of treated cells to that of the control cells.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of clomiphene citrate-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays start Seed Cells in Multi-well Plates treat Treat with Clomiphene Citrate (various concentrations and time points) start->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V/PI Assay (Apoptosis) treat->annexin ros ROS Detection (Oxidative Stress) treat->ros data Data Acquisition (e.g., Absorbance, Fluorescence) mtt->data ldh->data annexin->data ros->data analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) data->analysis

Caption: Workflow for assessing Clomiphene Citrate cytotoxicity.

G cluster_pathway Proposed Signaling Pathway of Clomiphene Citrate-Induced Apoptosis cluster_mitochondria Mitochondrial Disruption clomiphene Clomiphene Citrate ros ↑ Reactive Oxygen Species (ROS) clomiphene->ros bax ↑ Bax expression ros->bax bcl2 ↓ Bcl-2 expression (potential) ros->bcl2 mmp ↓ Mitochondrial Membrane Potential bax->mmp bcl2->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Clomiphene Citrate induced ROS-mediated apoptosis pathway.

References

Application Notes & Protocols for In Vivo Efficacy Studies of Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clomiphene citrate is a well-established selective estrogen receptor modulator (SERM) primarily used to treat anovulatory or oligo-ovulatory infertility.[1] Its mechanism of action involves binding to estrogen receptors in the hypothalamus, which blocks the negative feedback of endogenous estrogen.[1][2] This leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[2] Consequently, the pituitary gland is stimulated to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which drive follicular growth and ovulation.[2][3] These application notes provide detailed protocols for the in vivo evaluation of Clomiphene citrate efficacy in a rodent model of anovulatory infertility.

Core Applications:

  • Evaluation of the ovulatory efficacy of Clomiphene citrate.

  • Determination of the dose-dependent effects of Clomiphene citrate on follicular development and hormone levels.

  • Assessment of the impact of Clomiphene citrate on pregnancy rates in an appropriate animal model.

Experimental Protocols

Animal Model: Estradiol Valerate-Induced Anovulatory Murine Model

This protocol describes the induction of an anovulatory state in female mice, mimicking a common cause of infertility.

Materials:

  • Female CD-1 mice (8-10 weeks old)

  • Estradiol Valerate (EV)

  • Sesame oil

  • Clomiphene citrate

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatize female mice to laboratory conditions for at least one week.

  • Induce an anovulatory state by a single intramuscular injection of Estradiol Valerate (2 mg/mouse) dissolved in sesame oil.

  • Monitor the estrous cycle of the mice daily by vaginal smear cytology for 2-3 weeks to confirm the induction of a persistent anovulatory state (predominantly cornified smears).

  • Once the anovulatory model is established, randomize the animals into treatment groups (vehicle control, and different doses of Clomiphene citrate).

Evaluation of Ovulation Induction

This protocol details the assessment of Clomiphene citrate's ability to induce ovulation in the anovulatory mouse model.

Procedure:

  • Administer Clomiphene citrate or vehicle orally once daily for 5 consecutive days.

  • On the day following the final dose, administer human chorionic gonadotropin (hCG) intraperitoneally to mimic the natural LH surge and trigger ovulation.

  • Approximately 16-18 hours after hCG administration, euthanize the mice.

  • Dissect the oviducts and place them in a petri dish containing saline.

  • Under a dissecting microscope, carefully rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.

  • Count the number of oocytes to determine the ovulation rate.

Hormonal Analysis

This protocol outlines the collection of blood samples for the measurement of key reproductive hormones.

Procedure:

  • At the time of euthanasia (as described in Protocol 2), collect blood via cardiac puncture.

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Store the serum samples at -80°C until analysis.

  • Use commercially available ELISA kits to measure the serum concentrations of FSH, LH, Estradiol, and Progesterone according to the manufacturer's instructions.

Ovarian Histology

This protocol describes the preparation of ovarian tissue for histological examination to assess follicular development.

Procedure:

  • Following euthanasia, carefully dissect the ovaries and remove any adhering fat tissue.

  • Fix the ovaries in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Section the paraffin-embedded ovaries at a thickness of 5 µm.

  • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to assess the number and stage of developing follicles (preantral, antral, and preovulatory) and the presence of corpora lutea.

Data Presentation

Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of Clomiphene Citrate on Ovulation Rate in Anovulatory Mice

Treatment GroupDose (mg/kg)NMean Number of Oocytes per Mouse (± SEM)% of Mice Ovulating
Vehicle Control-100.5 ± 0.210%
Clomiphene Citrate1108.2 ± 1.580%
Clomiphene Citrate51015.6 ± 2.1100%
Clomiphene Citrate101018.3 ± 2.5*100%
p < 0.05 compared to Vehicle Control

Table 2: Serum Hormone Levels Following Clomiphene Citrate Treatment

Treatment GroupDose (mg/kg)NFSH (ng/mL) (± SEM)LH (ng/mL) (± SEM)Estradiol (pg/mL) (± SEM)Progesterone (ng/mL) (± SEM)
Vehicle Control-102.1 ± 0.30.8 ± 0.115.4 ± 2.11.2 ± 0.3
Clomiphene Citrate5105.8 ± 0.73.2 ± 0.445.2 ± 5.310.5 ± 1.8
Clomiphene Citrate10107.2 ± 0.94.5 ± 0.658.7 ± 6.112.8 ± 2.1
p < 0.05 compared to Vehicle Control

Table 3: Ovarian Follicle Counts Following Clomiphene Citrate Treatment

Treatment GroupDose (mg/kg)NPreantral Follicles (Mean ± SEM)Antral Follicles (Mean ± SEM)Preovulatory Follicles (Mean ± SEM)Corpora Lutea (Mean ± SEM)
Vehicle Control-1025.3 ± 3.18.1 ± 1.20.2 ± 0.10.3 ± 0.1
Clomiphene Citrate51022.1 ± 2.815.4 ± 1.95.3 ± 0.87.9 ± 1.1
Clomiphene Citrate101020.5 ± 2.518.9 ± 2.28.1 ± 1.010.2 ± 1.4
p < 0.05 compared to Vehicle Control

Mandatory Visualizations

HPO_Axis_Signaling_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary FSH FSH Pituitary->FSH LH LH Pituitary->LH Ovaries Ovaries Follicles Follicular Growth Ovaries->Follicles Ovulation Ovulation Ovaries->Ovulation LH Surge Estrogen Estrogen Follicles->Estrogen Progesterone Progesterone Ovulation->Progesterone GnRH->Pituitary + FSH->Ovaries + LH->Ovaries + Estrogen->Hypothalamus - Estrogen->Pituitary - Progesterone->Hypothalamus - Clomiphene Clomiphene Citrate Clomiphene->Hypothalamus Blocks Estrogen Receptors

Caption: Hypothalamic-Pituitary-Ovarian (HPO) Axis and the Mechanism of Action of Clomiphene Citrate.

Experimental_Workflow A Animal Acclimatization (Female CD-1 Mice, 8-10 weeks) B Induction of Anovulatory Model (Estradiol Valerate Injection) A->B C Confirmation of Anovulation (Vaginal Smear Cytology) B->C D Randomization into Treatment Groups (Vehicle, Clomiphene Doses) C->D E Drug Administration (Oral, 5 consecutive days) D->E F hCG Administration (IP Injection) E->F G Euthanasia and Sample Collection (16-18 hours post-hCG) F->G H Ovulation Rate Assessment (Oocyte Counting) G->H I Hormonal Analysis (Serum ELISA for FSH, LH, Estradiol, Progesterone) G->I J Ovarian Histology (Follicle Staging and Corpora Lutea Count) G->J K Data Analysis and Interpretation H->K I->K J->K

Caption: Experimental Workflow for In Vivo Efficacy Assessment of Clomiphene Citrate.

References

Application Notes and Protocols for Clomiphene Citrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate is a non-steroidal, selective estrogen receptor modulator (SERM) widely recognized for its application in inducing ovulation in anovulatory or oligo-ovulatory conditions.[1] In the context of preclinical research, clomiphene citrate serves as a valuable tool for investigating the hypothalamic-pituitary-ovarian (HPO) axis, reproductive endocrinology, and potential therapeutic applications beyond fertility.[2] Its primary mechanism of action involves binding to estrogen receptors in the hypothalamus, which mitigates the negative feedback effect of estrogen.[2][3] This action leads to an increased release of gonadotropin-releasing hormone (GnRH), subsequently stimulating the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2][3] These hormonal surges are crucial for follicular development and ovulation.[2]

Dosage and Administration in Preclinical Models

The administration of clomiphene citrate in preclinical studies is predominantly via the oral route.[4][5] Dosages and treatment durations can vary significantly depending on the animal model and the specific research objectives. The following table summarizes dosages used in published preclinical studies.

Animal ModelDosageAdministration RouteDuration of TreatmentObserved Effects
Rat (female)0.1 mg/kg/dayOralNot SpecifiedTemporary interruption of the normal cyclic vaginal smear pattern and prevention of conception.[4]
Rat (female)0.3 mg/kg/dayOralNot SpecifiedSlight reduction in the number of ovulated ova and corpora lutea.[4]
Rat (female)3 mg/kg/dayOralNot SpecifiedInhibition of ovulation.[4]
Rat (male)0.3 or 1 mg/kg/dayOralNot SpecifiedDecreased fertility.[4]
Cattle (pre-pubertal heifers)300 mg/animalOral9 daysInduction of estrus.[5][6]

Experimental Protocols

Protocol 1: Induction of Ovulation in a Rat Model

Objective: To induce ovulation in a rat model of anovulation.

Materials:

  • Clomiphene citrate tablets

  • Vehicle for suspension (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Animal balance

  • Vaginal smear equipment (pipettes, microscope slides, staining solution)

  • Microscope

Procedure:

  • Animal Acclimatization: Acclimate female rats to the laboratory environment for at least one week prior to the experiment. Monitor their estrous cycles daily by vaginal smears to establish a baseline.

  • Dosage Preparation: Crush the clomiphene citrate tablets and suspend the required amount in the vehicle to achieve the desired concentration (e.g., 0.1, 0.3, or 3 mg/kg).

  • Administration: Administer the clomiphene citrate suspension orally via gavage once daily for a specified period (e.g., 5 days). A control group should receive the vehicle only.

  • Monitoring: Continue daily vaginal smears to monitor changes in the estrous cycle.

  • Assessment of Ovulation: At the end of the treatment period, euthanize the animals and collect the ovaries. Count the number of corpora lutea to assess ovulation.

Protocol 2: Evaluation of Fertility in a Male Rat Model

Objective: To assess the impact of clomiphene citrate on male rat fertility.

Materials:

  • Clomiphene citrate tablets

  • Vehicle for suspension

  • Oral gavage needles

  • Animal balance

  • Mating cages

  • Female rats with regular estrous cycles

Procedure:

  • Animal Acclimatization: Acclimate male rats to the laboratory environment for at least one week.

  • Dosage Preparation: Prepare the clomiphene citrate suspension as described in Protocol 1 to achieve the desired concentration (e.g., 0.3 or 1 mg/kg).

  • Administration: Administer the clomiphene citrate suspension orally via gavage once daily for a specified period (e.g., 4-6 weeks). A control group should receive the vehicle only.

  • Mating Studies: Towards the end of the treatment period, cohabitate the treated male rats with untreated, sexually mature female rats.

  • Fertility Assessment: Monitor the female rats for signs of pregnancy and record the number of successful pregnancies and litter sizes.

Signaling Pathway

The mechanism of action of clomiphene citrate is centered on the Hypothalamic-Pituitary-Ovarian (HPO) axis . By acting as an estrogen receptor antagonist in the hypothalamus, clomiphene citrate disrupts the normal negative feedback loop of estrogen. This leads to an increased pulsatile release of Gonadotropin-Releasing Hormone (GnRH). GnRH then stimulates the anterior pituitary to secrete increased amounts of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn act on the ovaries to stimulate follicular growth and ovulation.

Clomiphene_Signaling_Pathway Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary Hypothalamus->AnteriorPituitary releases GnRH GnRH Ovaries Ovaries AnteriorPituitary->Ovaries releases FSH_LH FSH & LH Estrogen Estrogen Ovaries->Estrogen produces Clomiphene Clomiphene Citrate Clomiphene->Hypothalamus Antagonizes Estrogen Receptors Estrogen->Hypothalamus Negative Feedback GnRH->AnteriorPituitary GnRH_label GnRH FSH_LH->Ovaries FSH_LH_label FSH & LH

Caption: Signaling pathway of Clomiphene Citrate in the HPO axis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of clomiphene citrate in a preclinical setting.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Monitoring (e.g., Estrous Cycle) acclimatization->baseline randomization Randomization into Treatment & Control Groups baseline->randomization treatment Clomiphene Citrate Administration (Oral Gavage) randomization->treatment monitoring In-life Monitoring (e.g., Vaginal Smears, Behavior) treatment->monitoring endpoint Endpoint Analysis (e.g., Ovulation Assessment, Fertility Testing) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for preclinical Clomiphene studies.

References

Application Notes and Protocols for Studying DNA Repair Mechanisms Using Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene citrate, a selective estrogen receptor modulator, has been identified as a compound capable of inducing DNA damage, thereby activating cellular DNA repair mechanisms. These application notes provide a comprehensive guide for utilizing clomiphene citrate as a tool to investigate DNA repair pathways, particularly the Base Excision Repair (BER) pathway. Its ability to induce single-strand breaks (SSBs) and stimulate poly(ADP-ribose) polymerase (PARP) activity makes it a valuable agent for studying the cellular response to this common form of DNA damage.[1][2]

Disclaimer: The compound "Clomesone" is not found in the scientific literature in the context of DNA repair. It is presumed to be a misspelling of "clomiphene." All information herein pertains to clomiphene citrate (CC).

Mechanism of Action

Clomiphene citrate has been shown to be genotoxic, leading to the formation of single-strand DNA breaks, chromosomal aberrations, and micronuclei in a dose-dependent manner.[2][3][4] While the precise mechanism of DNA damage induction is not fully elucidated, it does not appear to involve direct interaction with DNA.[1] A key consequence of clomiphene citrate-induced DNA damage is the significant stimulation of poly(ADP-ribose) synthesis, an activity comparable to that of the well-known DNA damaging agent, bleomycin.[1] This activation of PARP is a critical early event in the signaling and execution of DNA repair, particularly the BER pathway.

Data Presentation

The following tables summarize the quantitative data on the genotoxic effects of clomiphene citrate from published studies.

Table 1: Genotoxic Effects of Clomiphene Citrate on Human Lymphocytes [3][5]

Clomiphene Citrate Concentration (µg/mL)Chromosomal Aberrations (Frequency)Micronuclei (Frequency)Comet Assay (Tail Length arbitrary units)
0.00 (Control)BaselineBaselineBaseline
0.40Significantly Increased (p<0.01)Significantly Increased (p<0.05)Significantly Increased (p<0.05)
0.80Significantly Increased (p<0.01)Significantly Increased (p<0.01)Increased
1.60Significantly Increased (p<0.001)Significantly Increased (p<0.01)Significantly Increased (p<0.05)
3.20Significantly Increased (p<0.001)Significantly Increased (p<0.001)Significantly Increased (p<0.05)

Table 2: Effect of Clomiphene Citrate on Poly(ADP-ribose) Synthesis in HPB-ALL Cells [1]

TreatmentPoly(ADP-ribose) Synthesizing Activity
Control1-fold (Baseline)
Clomiphene CitrateUp to 4-fold increase
BleomycinComparable to Clomiphene Citrate

Signaling Pathways and Experimental Workflows

The induction of single-strand breaks by clomiphene citrate primarily activates the Base Excision Repair (BER) pathway, initiated by the activation of PARP.

Clomiphene-Induced DNA Damage and BER Pathway Activation

Clomiphene_BER_Pathway Clomiphene Clomiphene Citrate DNA_Damage Single-Strand Break (SSB) Clomiphene->DNA_Damage PARP PARP Activation DNA_Damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR XRCC1 XRCC1 Recruitment PAR->XRCC1 Repair_Complex BER Complex Assembly (Polβ, Ligase III, etc.) XRCC1->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Restoration Genome Integrity Restored DNA_Repair->Restoration

Caption: Clomiphene citrate induces SSBs, activating PARP and initiating the BER pathway.

Experimental Workflow for Assessing Clomiphene-Induced DNA Damage and Repair

Experimental_Workflow Cell_Culture Cell Culture (e.g., Human Lymphocytes, HPB-ALL) Treatment Treat with Clomiphene Citrate (Dose-response and time-course) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Comet_Assay Alkaline Comet Assay (Detects SSBs) Harvest->Comet_Assay Micronucleus_Assay Micronucleus Assay (Measures chromosomal damage) Harvest->Micronucleus_Assay PAR_Assay PARP Activity Assay (e.g., ELISA, Western Blot for PAR) Harvest->PAR_Assay qPCR qRT-PCR for BER Gene Expression (e.g., PARP1, XRCC1, POLB, LIG3) Harvest->qPCR Data_Analysis Data Analysis and Interpretation Comet_Assay->Data_Analysis Micronucleus_Assay->Data_Analysis PAR_Assay->Data_Analysis qPCR->Data_Analysis

Caption: Workflow for studying DNA damage and repair after clomiphene treatment.

Experimental Protocols

Protocol 1: Assessment of DNA Single-Strand Breaks using the Alkaline Comet Assay

Objective: To quantify the level of DNA single-strand breaks induced by clomiphene citrate.

Materials:

  • Cultured cells (e.g., human peripheral blood lymphocytes)

  • Clomiphene citrate stock solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of clomiphene citrate (e.g., 0.4, 0.8, 1.6, 3.2 µg/mL) and a vehicle control for a defined period (e.g., 24 hours).

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to solidify.

  • Cell Embedding: Harvest and resuspend approximately 1 x 10^5 cells in 100 µL of PBS. Mix with 100 µL of 1% LMA at 37°C and quickly layer onto the pre-coated slides. Cover with a coverslip and solidify on ice.

  • Lysis: Carefully remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer three times for 5 minutes each. Stain the slides with a suitable DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using appropriate image analysis software to quantify parameters such as tail length, tail intensity, and tail moment.

Protocol 2: Measurement of Poly(ADP-ribose) Polymerase (PARP) Activity

Objective: To determine the effect of clomiphene citrate on PARP activity.

Materials:

  • Cultured cells (e.g., HPB-ALL)

  • Clomiphene citrate stock solution

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • PARP activity assay kit (colorimetric or chemiluminescent) or antibodies for Western blotting (anti-PAR)

  • Plate reader or Western blotting equipment

Procedure (using a colorimetric assay kit):

  • Cell Treatment: Treat cells with clomiphene citrate as described in Protocol 1.

  • Cell Lysis: Harvest cells and prepare cell lysates according to the manufacturer's instructions of the PARP activity assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • PARP Activity Assay:

    • Add equal amounts of protein from each sample to the wells of the assay plate.

    • Follow the kit's instructions for the addition of reagents, including the PARP substrate and NAD+.

    • Incubate the plate to allow the PARP reaction to proceed.

    • Add the developing solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the PARP activity for each sample relative to the control and normalize to the protein concentration.

Protocol 3: Micronucleus Assay

Objective: To assess the clastogenic (chromosome-breaking) effects of clomiphene citrate.

Materials:

  • Cultured cells (e.g., human lymphocytes)

  • Clomiphene citrate stock solution

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Microscope slides

  • Staining solution (e.g., Giemsa or DAPI)

  • Light or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with clomiphene citrate. After an appropriate incubation time (e.g., 4 hours), add cytochalasin B to block cytokinesis.

  • Harvest and Hypotonic Treatment: Harvest the cells and treat with a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable staining solution.

  • Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus that forms due to chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Score at least 1000 binucleated cells per treatment group.

Potential Applications and Future Research

  • Screening for DNA Repair Inhibitors: Clomiphene citrate can be used as a tool to induce DNA damage in high-throughput screening assays to identify novel inhibitors of the BER pathway.

  • Investigating Crosstalk between Repair Pathways: While clomiphene citrate is known to induce SSBs, it would be valuable to investigate its potential to induce other forms of DNA damage and activate other repair pathways such as Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ). This can be achieved by using cell lines deficient in specific repair pathways and assessing their sensitivity to clomiphene citrate.

  • Elucidating the Mechanism of Damage: Further studies are needed to fully understand how clomiphene citrate induces DNA damage. Investigating the role of reactive oxygen species (ROS) or metabolic activation could provide valuable insights.

By employing the protocols and understanding the mechanisms outlined in these application notes, researchers can effectively utilize clomiphene citrate as a valuable tool to further our understanding of DNA repair processes and their implications in health and disease.

References

Application of Clomesone in P388 Leukemia Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the current, publicly available research on the application of Clomesone in P388 leukemia studies. Following a comprehensive review of scientific literature, it is important to note that there is a significant lack of specific data on the effects of this compound on the P388 murine leukemia cell line. The information that is available is from a broader pre-clinical evaluation of this compound, a novel chloroethylating agent, against a panel of various cancer cell lines.

Summary of Pre-clinical Evaluation of this compound

A pre-clinical study investigated the in vitro and in vivo anti-tumor activity of this compound. The in vitro activity was assessed against a panel of established murine and human tumor cell lines. However, the specific cell lines, including whether P388 was part of this panel, are not detailed in the available abstracts. The in vivo anti-tumor activity was examined against three transplantable adenocarcinomas of the mouse colon.[1][2][3]

The key findings from this pre-clinical evaluation were as follows:

  • In Vitro Activity: this compound did not show activity in vitro against the majority of cell lines derived from solid human colorectal carcinomas.[1][2][3]

  • In Vivo Activity: The anti-tumor activity of this compound against murine tumors in vivo was found to be "not impressive."[1][2] This lack of efficacy was suggested to be due to the failure to achieve effective anti-neoplastic drug concentrations at the tumor site.[1][2]

  • Toxicity: The in vivo anti-tumor activity was accompanied by myelosuppression.[1][2] The study concluded that there was no evidence to suggest that this compound was toxicologically more selective than the chloroethylnitrosoureas.[1][2]

Due to the limited and non-specific nature of the available data regarding this compound and P388 leukemia, it is not possible to provide the detailed application notes and protocols as requested. Specifically, quantitative data for structured tables, detailed experimental methodologies for P388-specific assays, and diagrams of signaling pathways are not available in the current body of scientific literature.

General Protocols for In Vitro and In Vivo Leukemia Research

While specific protocols for this compound in P388 leukemia are unavailable, researchers can refer to established general protocols for testing novel compounds against this cell line. The following are generalized examples of methodologies frequently employed in P388 leukemia research.

It is critical to emphasize that these are general protocols and have not been validated for use with this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (Example Protocol)

This protocol is a standard method to determine the cytotoxic effects of a compound on leukemia cells.

  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: A range of concentrations of the test compound (in this case, this compound) would be added to the wells. Control wells with vehicle (e.g., DMSO) and untreated cells are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.

  • Data Analysis: The absorbance (for MTT) or cell count is used to determine the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

In Vivo Anti-Leukemic Activity (Example Protocol)

This protocol outlines a general procedure for evaluating the efficacy of a compound in a murine model of P388 leukemia.

  • Animal Model: DBA/2 or other suitable mouse strains are used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P388 leukemia cells.

  • Compound Administration: Treatment with the test compound (this compound) would begin at a specified time post-inoculation. The compound can be administered via various routes (e.g., i.p., i.v., oral) at different dose levels and schedules. A control group receiving only the vehicle is essential.

  • Monitoring: Mice are monitored daily for signs of toxicity and tumor progression (e.g., weight loss, ascites formation).

  • Endpoint: The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (%ILS) of the treated groups compared to the control group. Tumor burden can also be assessed at specific time points.

  • Data Analysis: Statistical analysis is performed to determine the significance of the observed anti-leukemic effects.

Data Presentation

Due to the absence of specific quantitative data for this compound in P388 leukemia research, the following tables are presented as templates that would typically be used to summarize such findings.

Table 1: In Vitro Cytotoxicity of this compound against P388 Leukemia Cells

CompoundIC50 (µM)
This compoundData not available
Positive Controle.g., Doxorubicin

Table 2: In Vivo Efficacy of this compound in P388 Leukemia-Bearing Mice

Treatment GroupDose (mg/kg)ScheduleMean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle)--Data not available-
This compoundData not availableData not availableData not availableData not available
Positive Controle.g., VincristineData not availableData not availableData not available

Visualization of Experimental Workflow

While a specific signaling pathway for this compound's action in P388 cells cannot be depicted, a generalized workflow for screening a novel compound against P388 leukemia can be visualized.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation P388 Cell Culture P388 Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) P388 Cell Culture->Cytotoxicity Assay (e.g., MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (e.g., MTT)->Determine IC50 P388 Inoculation in Mice P388 Inoculation in Mice Determine IC50->P388 Inoculation in Mice Proceed if promising This compound Treatment This compound Treatment P388 Inoculation in Mice->this compound Treatment Monitor Survival & Toxicity Monitor Survival & Toxicity This compound Treatment->Monitor Survival & Toxicity Efficacy Assessment (%ILS) Efficacy Assessment (%ILS) Monitor Survival & Toxicity->Efficacy Assessment (%ILS)

Generalized workflow for anti-leukemic drug screening.

References

Investigating Clomesone's activity in B16 melanoma models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Investigating the Anti-Melanoma Activity of Compound X in B16 Melanoma Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for evaluating the anti-melanoma activity of a test compound, herein referred to as Compound X, using the B16 murine melanoma model. Detailed methodologies for key in vitro and in vivo experiments are described, including cell viability, proliferation, migration, and invasion assays, as well as a syngeneic tumor model. Furthermore, protocols for analyzing key signaling pathways, such as MAPK/ERK and PI3K/Akt, are included. This guide is intended to provide researchers with a standardized framework for the preclinical assessment of novel anti-melanoma therapeutic agents.

Introduction

Malignant melanoma is the most aggressive form of skin cancer, characterized by a high propensity for metastasis and significant therapeutic resistance.[1][2] Preclinical research relies on robust and reproducible models to screen and validate new therapeutic agents. The B16 murine melanoma cell line, derived from a spontaneous tumor in a C57BL/6 mouse, is a widely used and well-characterized model in melanoma research.[3][4] B16 cells, particularly the B16-F10 subline, are highly tumorigenic and metastatic, making them suitable for both in vitro and in vivo studies.[4][5]

This application note outlines a series of standardized protocols to systematically investigate the efficacy of a novel therapeutic agent, Compound X, against melanoma using the B16-F10 cell line. The described workflows cover initial in vitro screening to assess cytotoxicity and impact on key cancer hallmarks, through to in vivo evaluation of anti-tumor activity in a syngeneic mouse model.

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of a novel compound. The process typically begins with fundamental in vitro assays to determine the compound's direct effects on cancer cells and progresses to more complex in vivo models to assess efficacy in a physiological context.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cell_culture B16-F10 Cell Culture viability Cell Viability Assay (MTT) cell_culture->viability migration Migration & Invasion Assays viability->migration western_blot Signaling Pathway Analysis (Western Blot) viability->western_blot tumor_model Syngeneic Tumor Model (C57BL/6) migration->tumor_model Proceed if promising western_blot->tumor_model Proceed if promising treatment Compound X Treatment tumor_model->treatment measurement Tumor Growth Measurement treatment->measurement analysis Endpoint Analysis measurement->analysis

Caption: General workflow for evaluating Compound X in B16 melanoma models.

In Vitro Experimental Protocols

B16-F10 Cell Culture and Maintenance
  • Materials:

    • B16-F10 murine melanoma cell line (e.g., ATCC CRL-6475)

    • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[1]

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)

    • Humidified incubator (37°C, 5% CO₂)[6]

  • Protocol:

    • Complete Growth Medium: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[6]

    • Thawing Cells: Rapidly thaw a cryopreserved vial of B16-F10 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.

    • Culturing: Transfer the cell suspension to a T-25 or T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:4 to 1:8 split ratio) to a new flask with fresh medium.[1][7]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Protocol:

    • Seed B16-F10 cells into a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[9]

    • Prepare serial dilutions of Compound X in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the Compound X dilutions (including a vehicle control).

    • Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[8]

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[10]

    • Incubate for at least 2 hours at room temperature in the dark, ensuring all formazan crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]

Cell Migration (Wound Healing) Assay

This assay assesses the effect of Compound X on the collective migration of a cell population.

  • Protocol:

    • Seed B16-F10 cells in a 6-well plate and grow them to form a confluent monolayer.[12]

    • Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[13]

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh, low-serum (e.g., 1% FBS) medium containing various concentrations of Compound X or a vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.[12]

    • The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

Cell Invasion (Transwell) Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[14]

  • Protocol:

    • Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[14]

    • In the lower chamber, add 600 µL of complete growth medium (as a chemoattractant).[15]

    • Harvest B16-F10 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[15]

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert, along with different concentrations of Compound X or a vehicle control.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.[14]

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom of the membrane with methanol and stain them with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify invasion.

In Vivo Experimental Protocol

All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Syngeneic Tumor Model
  • Materials:

    • 6-8 week old female C57BL/6 mice[4]

    • B16-F10 cells

    • Sterile PBS or Hank's Balanced Salt Solution (HBSS)[4]

    • Syringes (1 mL) and needles (27-gauge)

    • Digital calipers

  • Protocol:

    • Harvest B16-F10 cells during their exponential growth phase. Wash the cells with sterile PBS and resuspend them in ice-cold PBS or HBSS at a concentration of 1-5 x 10⁶ cells/mL. Ensure cell viability is >90%.[4]

    • Subcutaneously inject 100 µL of the cell suspension (containing 1-5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[4][16]

    • Monitor the mice regularly for tumor appearance. Tumors typically become palpable 5-10 days post-injection.[4]

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, Compound X low dose, Compound X high dose).

    • Administer Compound X or vehicle via the desired route (e.g., intraperitoneal, oral gavage, intravenous) according to the planned dosing schedule.

    • Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[17]

    • Monitor animal body weight and overall health throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³) or show signs of ulceration.[4] At the endpoint, humanely euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blot).

Analysis of Signaling Pathways

Dysregulation of signaling pathways like MAPK/ERK and PI3K/Akt is a hallmark of many melanomas.[5] Western blotting can be used to assess how Compound X affects the phosphorylation status of key proteins in these pathways.

Western Blot Protocol
  • Protocol:

    • Culture B16-F10 cells and treat them with Compound X at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.[18]

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19]

    • Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel and transfer them to a PVDF membrane.[18]

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-ERK, ERK, p-Akt, Akt).[20]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the signal using an ECL substrate and an imaging system.[5]

    • Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

Key Signaling Pathways in Melanoma

mapk_pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun) ERK->Transcription Proliferation Proliferation, Survival Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway, frequently activated in melanoma.

pi3k_akt_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., GSK-3β) AKT->Downstream Survival Cell Survival, Growth, Proliferation mTOR->Survival Downstream->Survival PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway, critical for cell survival.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison across different experimental conditions.

Table 1: In Vitro Activity of Compound X on B16-F10 Cells | Assay Type | Parameter | Compound X (1 µM) | Compound X (10 µM) | Compound X (50 µM) | Vehicle Control | | :--- | :--- | :--- | :--- | :--- | :--- | | MTT Assay | Cell Viability (% of Control) at 48h | 85.2 ± 5.1 | 45.7 ± 4.3 | 15.3 ± 2.8 | 100 ± 6.2 | | | IC₅₀ (µM) at 48h | \multicolumn{4}{c|}{Calculated Value} | | Wound Healing | Wound Closure (%) at 24h | 60.1 ± 7.5 | 25.4 ± 5.9 | 10.8 ± 3.1 | 95.2 ± 4.5 | | Transwell Invasion | Invading Cells (per field) | 98 ± 12 | 41 ± 8 | 15 ± 5 | 210 ± 25 |

Data presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of Compound X in B16-F10 Tumor Model

Treatment Group N Initial Tumor Volume (mm³) Final Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control 8 102.5 ± 15.3 1850.4 ± 250.1 -
Compound X (10 mg/kg) 8 99.8 ± 14.8 980.2 ± 180.5 Calculated Value

| Compound X (50 mg/kg) | 8 | 101.3 ± 16.1 | 455.7 ± 110.9 | Calculated Value |

Data presented as mean ± standard error of the mean (SEM).

Data Analysis and Interpretation

For in vitro assays, data should be analyzed using appropriate statistical tests, such as a Student's t-test for comparing two groups or an analysis of variance (ANOVA) for multiple group comparisons.[21] The IC₅₀ value, the concentration of a drug that inhibits a biological process by 50%, should be calculated from the dose-response curve of the cell viability assay.

For in vivo studies, tumor growth curves should be plotted for each treatment group. The percentage of Tumor Growth Inhibition (TGI) is a key endpoint and can be calculated. Statistical significance between the treatment and control groups can be determined using methods like a repeated-measures ANOVA or by analyzing the final tumor volumes.[22][23]

Conclusion

The protocols described in this application note provide a robust framework for the preclinical evaluation of novel compounds against melanoma using the B16-F10 model. By systematically assessing the effects of Compound X on cell viability, migration, invasion, and key signaling pathways in vitro, and subsequently validating these findings in vivo, researchers can gain significant insights into its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clomesone Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Clomesone resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel anti-cancer agent designed to induce apoptosis in cancer cells by inhibiting the activity of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, this compound disrupts its function, leading to the release of pro-apoptotic proteins and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Q2: What are the known mechanisms of resistance to this compound?

A2: Resistance to this compound can be multifactorial and may arise from intrinsic or acquired mechanisms.[1] Common mechanisms include:

  • Target Alterations: Mutations in the BCL2 gene that prevent this compound from binding effectively.

  • Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell.[2]

  • Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/Akt pathway, that compensate for the inhibition of Bcl-2.[3]

  • Altered Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cell.[1]

Q3: Is combination therapy a viable strategy to overcome this compound resistance?

A3: Yes, combination therapy is a highly recommended strategy.[4][5] Combining this compound with drugs that have different mechanisms of action can enhance tumor cell killing and reduce the likelihood of resistance.[4] For instance, co-administering this compound with an inhibitor of a bypass survival pathway or a modulator of drug efflux pumps can re-sensitize resistant cells.[4]

Q4: Are there specific cancer types where this compound resistance is more prevalent?

A4: While this compound is being investigated across various cancer types, intrinsic resistance is more commonly observed in tumors with pre-existing mutations in the Bcl-2 family of proteins or those with high expression of drug efflux pumps. Acquired resistance can develop in most cancer types after prolonged treatment.

Troubleshooting Guide

Issue 1: Reduced this compound Efficacy in Cell Viability Assays

Q: My this compound-treated cancer cells are showing unexpected survival and proliferation in our MTT/XTT assays. What could be the cause?

A: This is a common issue that can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Verify Drug Integrity and Concentration:

    • Action: Confirm the expiration date and proper storage of your this compound stock. Prepare fresh dilutions from a new stock if possible.

    • Rationale: Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Assess Cell Health and Seeding Density:

    • Action: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the correct density.

    • Rationale: Over-confluent or unhealthy cells can respond differently to treatment.

  • Check for Contamination:

    • Action: Test your cell culture for mycoplasma contamination.

    • Rationale: Mycoplasma can alter cellular metabolism and drug response.

  • Investigate Potential Resistance:

    • Action: If the above factors are ruled out, your cells may have developed resistance. Proceed with experiments to characterize the resistance mechanism (see Experimental Protocols).

Issue 2: Inconsistent Results in Apoptosis Assays

Q: I'm observing variable or low levels of apoptosis with Annexin V/PI staining after this compound treatment, even at concentrations that previously induced cell death. What should I do?

A: Inconsistent apoptosis results can be frustrating. Consider the following troubleshooting steps:

  • Optimize Staining Protocol:

    • Action: Review and optimize your Annexin V/PI staining protocol, including incubation times and reagent concentrations.

    • Rationale: Suboptimal staining can lead to inaccurate quantification of apoptotic cells.

  • Evaluate Timing of Apoptosis:

    • Action: Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment.

    • Rationale: The peak of apoptosis can vary between cell lines and treatment conditions.

  • Consider Alternative Cell Death Mechanisms:

    • Action: Investigate other forms of cell death, such as necroptosis or autophagy, using appropriate markers.

    • Rationale: Cancer cells can sometimes switch their cell death modality in response to treatment.

Issue 3: High Background in Western Blots for Efflux Pump Expression

Q: My Western blots for P-gp (ABCB1) expression are showing high background, making it difficult to compare levels between sensitive and resistant cells. How can I improve this?

A: High background in Western blotting can obscure real differences in protein expression. Try these optimization strategies:

  • Blocking and Antibody Concentrations:

    • Action: Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat milk vs. BSA). Optimize the primary and secondary antibody concentrations by performing a titration.

    • Rationale: Insufficient blocking or excessive antibody concentrations are common causes of high background.

  • Washing Steps:

    • Action: Increase the number and duration of your wash steps after antibody incubations.

    • Rationale: Thorough washing is crucial for removing non-specifically bound antibodies.

  • Membrane and Transfer:

    • Action: Ensure proper membrane handling and efficient protein transfer.

    • Rationale: Poor transfer can lead to uneven background.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM) - SensitiveThis compound IC50 (µM) - ResistantFold Resistance
MCF-7 (Breast)0.5 ± 0.0812.3 ± 1.5~25
A549 (Lung)1.2 ± 0.225.8 ± 3.1~21
HCT116 (Colon)0.8 ± 0.118.5 ± 2.2~23

Table 2: Combination Index (CI) of this compound with Other Agents in Resistant Cells

Combination AgentTarget Pathway/MechanismConcentration (µM)Combination Index (CI)*
VerapamilP-gp Efflux Pump50.4 (Synergistic)
MK-2206Akt Inhibitor20.6 (Synergistic)
S63845Mcl-1 Inhibitor10.3 (Synergistic)

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines
  • Initiation: Culture parental cancer cells in their recommended growth medium.

  • Initial Treatment: Expose cells to this compound at a concentration equal to their IC50 value.

  • Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, etc.).

  • Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.

  • Verification: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line using a cell viability assay.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Preparation: Harvest and wash both sensitive and resistant cells. Resuspend in phenol red-free medium.

  • Dye Loading: Incubate cells with Rhodamine 123 (a P-gp substrate) for 30-60 minutes at 37°C.

  • Efflux Measurement: After incubation, wash the cells and resuspend them in fresh medium. Measure the intracellular fluorescence at time zero using a flow cytometer.

  • Efflux Period: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.

  • Final Measurement: Re-analyze the cells on the flow cytometer to measure the remaining intracellular fluorescence.

  • Data Analysis: Compare the fluorescence retention between sensitive and resistant cells. A lower fluorescence in resistant cells indicates higher P-gp activity. Include a positive control with a known P-gp inhibitor like Verapamil.

Visualizations

Clomesone_Action_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_1a Target Alteration cluster_1b Efflux Pump cluster_1c Bypass Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Blocks Bcl2_mut Mutated Bcl-2 Clomesone_RA This compound Clomesone_RA->Bcl2_mut Fails to Bind Pgp P-gp Efflux Pump Clomesone_RE This compound Clomesone_RE->Pgp Pumped Out PI3K_Akt PI3K/Akt Pathway Survival Cell Survival PI3K_Akt->Survival Promotes Troubleshooting_Workflow Start Reduced this compound Efficacy Check_Drug Verify Drug Integrity and Concentration Start->Check_Drug Check_Cells Assess Cell Health and Seeding Check_Drug->Check_Cells If OK Problem_Resolved Problem Resolved Check_Drug->Problem_Resolved If Issue Found Check_Contamination Test for Mycoplasma Check_Cells->Check_Contamination If OK Check_Cells->Problem_Resolved If Issue Found Check_Contamination->Problem_Resolved If Issue Found Investigate_Resistance Investigate Resistance Mechanisms Check_Contamination->Investigate_Resistance If OK Combination_Therapy_Logic cluster_strategies Combination Strategies This compound This compound Resistant_Cell This compound-Resistant Cancer Cell This compound->Resistant_Cell Ineffective Apoptosis Apoptosis This compound->Apoptosis Synergy This compound->Apoptosis Synergy This compound->Apoptosis Synergy Efflux_Inhibitor Efflux Pump Inhibitor (e.g., Verapamil) Efflux_Inhibitor->Resistant_Cell Efflux_Inhibitor->Apoptosis Synergy Bypass_Inhibitor Bypass Pathway Inhibitor (e.g., Akt Inhibitor) Bypass_Inhibitor->Resistant_Cell Bypass_Inhibitor->Apoptosis Synergy Synergistic_Agent Synergistic Apoptosis Inducer (e.g., Mcl-1 Inhibitor) Synergistic_Agent->Resistant_Cell Synergistic_Agent->Apoptosis Synergy

References

Technical Support Center: Enhancing the In Vivo Efficacy of Clomiphene Citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Clomiphene Citrate. Our aim is to facilitate the optimization of experimental design and improve the therapeutic efficacy of this selective estrogen receptor modulator (SERM).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Clomiphene Citrate?

A1: Clomiphene Citrate is a nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM).[1] It exerts its effect by binding to estrogen receptors in the hypothalamus, thereby blocking the negative feedback of endogenous estrogen.[2] This action leads to an increased release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[2][3] The subsequent increase in gonadotropins stimulates the ovaries, leading to follicular development and ovulation.[3]

Q2: What are the common challenges observed with the in vivo efficacy of Clomiphene Citrate?

A2: Researchers may encounter several challenges, including:

  • Poor aqueous solubility: Clomiphene citrate has low solubility in water, which can hinder the preparation of formulations for in vivo studies, particularly for parenteral administration.[4]

  • Drug Resistance: A significant percentage of patients (up to 30% of women) may not respond to standard clomiphene citrate therapy.[5]

  • Adverse Effects on the Endometrium: Due to its antiestrogenic properties, clomiphene citrate can negatively impact endometrial receptivity, potentially leading to implantation failure.[6][7]

  • Off-target effects and side effects: Common side effects include hot flashes and pelvic discomfort. A more severe, though rare, side effect is ovarian hyperstimulation syndrome (OHSS).[3]

Q3: Are there strategies to improve the solubility and stability of Clomiphene Citrate for in vivo experiments?

A3: Yes, several strategies can be employed:

  • Use of Co-solvents: For research purposes, dissolving clomiphene citrate in an organic solvent like DMSO first, and then diluting it with an aqueous buffer can enhance its solubility.[8]

  • Inclusion Complexes: The formation of an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), has been shown to significantly increase the aqueous solubility of clomiphene citrate by over 50-fold, making it suitable for intravenous injection formulations.[4][9]

  • Nanoparticle-based Formulations: Novel drug delivery systems, such as Phosal-based formulations, can encapsulate clomiphene citrate, improving its stability and release profile.[6][7]

Troubleshooting Guide

Problem 1: Poor Compound Solubility in Aqueous Solutions for In Vivo Dosing
Potential Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility of Clomiphene Citrate.[4]1. Prepare a stock solution in an organic solvent such as DMSO or dimethylformamide.[8]2. For final dilution, use a vehicle containing a solubilizing agent like HPβCD.[9]A clear, homogenous solution suitable for administration.
Precipitation of the compound upon dilution in aqueous buffer.1. Optimize the ratio of the organic solvent to the aqueous buffer.2. Test different biocompatible surfactants or polymers in the vehicle.The compound remains in solution at the desired final concentration.
Problem 2: Lack of Efficacy or Drug Resistance in Animal Models
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal dosing regimen.1. Perform a dose-response study to determine the optimal effective dose in your specific animal model.2. Consider the pharmacokinetic profile and adjust the dosing frequency.Identification of a dose that elicits the desired biological response.
Metabolic differences in the animal model.1. Be aware that clomiphene is metabolized by CYP2D6, and genetic polymorphisms can affect its bioactivation.[5][10]2. Choose an animal model with a metabolic profile similar to humans, if possible.More predictable and translatable in vivo results.
Development of resistance.1. Investigate combination therapies. For instance, co-administration with insulin-sensitizing agents like metformin has been explored in clomiphene-resistant PCOS.[11]Enhanced therapeutic effect in models that do not respond to monotherapy.
Problem 3: Adverse Effects Observed in Animal Models (e.g., poor endometrial receptivity)
Potential Cause Troubleshooting Step Expected Outcome
Anti-estrogenic effects of Clomiphene on the endometrium.[6]1. Explore sustained-release drug delivery systems, such as Phosal-based formulations, which have been shown to improve endometrial receptivity by altering gene expression.[6][7]2. Co-administer agents that may counteract the negative endometrial effects.Improved implantation rates and overall reproductive outcomes in animal models.
Off-target effects.1. Reduce the dose to the minimum effective level to minimize off-target activity.2. Utilize targeted drug delivery systems to increase the concentration of the drug at the site of action and reduce systemic exposure.[12][13]Reduction in the incidence and severity of adverse effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Clomiphene Isomers

ParameterZuclomiphene (cis-isomer)Enclomiphene (trans-isomer)Reference
Mean Cmax 15 ± 41 ng/mL15 ± 18 ng/mL[14]
Mean tmax 7 ± 87 h3 ± 68 h[14]
Mean AUC(0-456h) 1289 ± 34 ng/mL·h65 ± 35 ng/mL·h (AUC0-72h)[14]
Elimination Half-life Longer half-lifeShorter half-life[15]

Data from a single oral dose (50 mg) in patients with polycystic ovary syndrome.

Experimental Protocols

Protocol 1: Preparation of Clomiphene Citrate-HPβCD Inclusion Complex for Intravenous Administration

This protocol is based on the methodology described for enhancing the solubility of poorly water-soluble drugs.

  • Materials: Clomiphene Citrate, Hydroxypropyl-β-cyclodextrin (HPβCD), Sterile water for injection.

  • Preparation of the HPβCD Solution: Prepare a 20% (w/v) solution of HPβCD in sterile water for injection.

  • Complexation: Slowly add Clomiphene Citrate powder to the HPβCD solution while continuously stirring at room temperature. The final concentration of Clomiphene Citrate in the study was 0.5%.[9]

  • Sonication: If necessary, sonicate the mixture to ensure complete dissolution and complex formation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Characterization: Confirm the complex formation and concentration using techniques such as HPLC, as described in the stability-indicating method development.[9]

Visualizations

Clomiphene_Signaling_Pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Stimulates release of GnRH Ovary Ovary Pituitary->Ovary Stimulates release of FSH & LH Estrogen Estrogen Ovary->Estrogen Produces Follicular_Development Follicular Development & Ovulation Ovary->Follicular_Development Estrogen->Hypothalamus Negative Feedback Clomiphene Clomiphene Clomiphene->Hypothalamus Antagonist at Estrogen Receptors GnRH GnRH FSH_LH FSH & LH

Caption: Mechanism of action of Clomiphene Citrate on the HPO axis.

Experimental_Workflow_InVivo cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis Formulation Clomiphene Formulation (e.g., HPβCD complex) Dosing Administer Clomiphene Formulation->Dosing Animal_Model Select Animal Model (e.g., PCOS mouse model) Animal_Model->Dosing Monitoring Monitor for Efficacy (e.g., ovulation, hormone levels) Dosing->Monitoring Data_Collection Collect Samples (Blood, Tissues) Monitoring->Data_Collection Endpoint_Analysis Analyze Endpoints (e.g., Histology, Gene Expression) Data_Collection->Endpoint_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

Troubleshooting_Logic Start In Vivo Experiment Shows Poor Efficacy Check_Solubility Is the drug fully dissolved in the vehicle? Start->Check_Solubility Improve_Formulation Improve Formulation (e.g., use co-solvents, HPβCD) Check_Solubility->Improve_Formulation No Check_Dose Is the dose optimal? Check_Solubility->Check_Dose Yes Improve_Formulation->Check_Solubility Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response No Check_Resistance Is the model resistant? Check_Dose->Check_Resistance Yes Dose_Response->Check_Dose Combination_Therapy Consider Combination Therapy Check_Resistance->Combination_Therapy Yes Success Improved Efficacy Check_Resistance->Success No Combination_Therapy->Success

Caption: Troubleshooting logic for poor in vivo efficacy of Clomiphene.

References

Technical Support Center: Clomesone Tumor Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clomesone delivery to tumor sites. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during pre-clinical and clinical investigations of this compound-based therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action in cancer?

This compound is a novel investigational chloroethylating agent.[1] Its mechanism of action is presumed to involve the alkylation of DNA, leading to strand breaks and apoptosis in rapidly dividing cancer cells. Pre-clinical studies have investigated its activity in various murine and human tumor cell lines.[1]

Q2: What are the primary challenges observed in delivering this compound to solid tumors?

The main challenge identified in early pre-clinical studies was the failure to achieve effective anti-neoplastic concentrations of this compound at the tumor site.[1] This is a common problem in the delivery of chemotherapeutic agents to solid tumors and can be attributed to several physiological and chemical barriers.[2][3][4]

Q3: Why is nanoparticle-based delivery being explored for agents like this compound?

Nanoparticle-based drug delivery systems are being investigated to overcome the limitations of conventional chemotherapy.[5][6] These systems can improve drug solubility, stability, and circulation time.[7] They also have the potential for targeted delivery to tumor tissues, which can enhance efficacy and reduce systemic toxicity.[8][9]

Troubleshooting Guides

Issue 1: Low Accumulation of this compound at the Tumor Site

Symptoms:

  • Poor in vivo anti-tumor efficacy despite in vitro activity.[1]

  • Low measured concentrations of this compound in tumor tissue biopsies.

  • High accumulation of the drug in non-target organs like the liver and spleen.[10]

Possible Causes & Solutions:

CausePotential SolutionsExperimental Protocols
Rapid clearance by the mononuclear phagocyte system (MPS) PEGylate the surface of the nanoparticle carrier to create a "stealth" shield and prolong circulation time.[6] Optimize particle size to be within the 100-200 nm range to avoid rapid clearance and enhance the Enhanced Permeability and Retention (EPR) effect.[11]Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. Zeta Potential Measurement: To assess the surface charge, which influences stability and interaction with biological systems.[7]
Poor penetration into the tumor microenvironment Co-administer agents that modify the tumor microenvironment, such as those that disrupt the extracellular matrix or normalize tumor vasculature.[12] Utilize smaller nanoparticles (<50 nm) which have shown better penetration into dense tumor tissues.[12]In Vivo Imaging: Use fluorescently labeled nanoparticles to visualize their distribution and penetration into the tumor in real-time using techniques like intravital microscopy. Histological Analysis: Section the tumor tissue post-administration to quantify the penetration depth of the nanoparticles from the blood vessels.[13]
High interstitial fluid pressure (IFP) in the tumor Pre-treat with agents that reduce IFP, such as anti-angiogenic drugs.[2] Employ strategies like hyperthermia to locally increase blood flow and permeability.[13]Tumor Interstitial Fluid Pressure Measurement: Use a wick-in-needle or pressure-sensitive probe to directly measure the IFP within the tumor before and after treatment.
Issue 2: Formulation Instability of this compound Nanoparticles

Symptoms:

  • Aggregation or precipitation of the nanoparticle formulation upon storage.

  • Inconsistent drug release profiles between batches.

  • Degradation of this compound within the formulation.

Possible Causes & Solutions:

CausePotential SolutionsExperimental Protocols
Physicochemical instability of the nanoparticle Optimize the formulation by adjusting the polymer or lipid composition.[14] Incorporate cryoprotectants if lyophilizing the formulation for long-term storage.Accelerated Stability Studies: Store the formulation at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period and assess for changes in particle size, drug content, and purity.[15]
Drug-excipient incompatibility Conduct pre-formulation studies to assess the compatibility of this compound with all excipients using techniques like Differential Scanning Calorimetry (DSC).[16]Forced Degradation Studies: Expose the drug substance to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and products. This helps in selecting appropriate excipients and packaging.[16]
Improper storage conditions Store the formulation under recommended conditions (e.g., protected from light, refrigerated).[17] Use appropriate packaging that provides a barrier to moisture and oxygen.[16]Long-Term Stability Testing: Store the formulation under the intended storage conditions for the proposed shelf-life and perform periodic testing of critical quality attributes.
Issue 3: Development of Tumor Resistance to this compound

Symptoms:

  • Initial tumor regression followed by relapse and progressive disease.

  • Lack of response in tumor models known to have specific resistance mechanisms.

Possible Causes & Solutions:

CausePotential SolutionsExperimental Protocols
Upregulation of drug efflux pumps (e.g., P-glycoprotein) Co-deliver this compound with an inhibitor of the specific efflux pump.[18] Design nanoparticle systems that can bypass these pumps and release the drug intracellularly.[5]Immunohistochemistry (IHC) or Western Blotting: Analyze tumor tissue for the expression levels of known drug resistance proteins before and after treatment.
Activation of alternative signaling pathways Use combination therapy by co-administering this compound with a drug that targets the compensatory pathway.[18]Phospho-protein arrays or RNA sequencing: To identify activated signaling pathways in resistant tumor cells compared to sensitive cells.
Poor drug penetration leading to sub-lethal dosing Enhance drug delivery to the tumor core using strategies mentioned in Issue 1.Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug concentration at the tumor site with the observed therapeutic effect to ensure optimal dosing.

Visualizations

Experimental_Workflow_for_Nanoparticle_Delivery Experimental Workflow for Assessing Nanoparticle Delivery cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment Formulate Formulate this compound Nanoparticles Characterize Characterize Size, Charge, and Drug Load Formulate->Characterize CellUptake Cellular Uptake Studies Characterize->CellUptake Cytotoxicity Cytotoxicity Assays CellUptake->Cytotoxicity Biodistribution Biodistribution Studies (IVIS Imaging) Cytotoxicity->Biodistribution Efficacy Tumor Growth Inhibition (Xenograft Model) Biodistribution->Efficacy Toxicity Assess Systemic Toxicity Efficacy->Toxicity

Caption: Workflow for developing and testing this compound nanoparticles.

Tumor_Microenvironment_Barriers Barriers to Nanoparticle Delivery in the Tumor Microenvironment Bloodstream Nanoparticle in Bloodstream Extravasation Extravasation Bloodstream->Extravasation Leaky Vasculature (EPR) Interstitium Tumor Interstitium Extravasation->Interstitium Penetration Penetration Interstitium->Penetration High IFP, Dense ECM TumorCell Tumor Cell Penetration->TumorCell Uptake Cellular Uptake TumorCell->Uptake DrugRelease Intracellular Drug Release Uptake->DrugRelease

Caption: Key physiological barriers affecting nanoparticle delivery to tumors.

Drug_Resistance_Pathways Common Mechanisms of Drug Resistance This compound This compound TumorCell Tumor Cell This compound->TumorCell Enters Cell Efflux Increased Drug Efflux (e.g., P-gp) TumorCell->Efflux Pumps Drug Out Signaling Activation of Alternative Signaling Pathways TumorCell->Signaling Apoptosis Inhibition of Apoptosis TumorCell->Apoptosis Resistance Drug Resistance Efflux->Resistance Signaling->Resistance Apoptosis->Resistance

Caption: Simplified overview of cellular mechanisms leading to drug resistance.

References

Mitigating bone marrow suppression caused by Clomesone

Author: BenchChem Technical Support Team. Date: December 2025

Clomesone Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating bone marrow suppression observed during preclinical studies with the investigational agent, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced bone marrow suppression?

This compound is a potent inhibitor of Chrono-Kinase 1 (CK1), a serine/threonine kinase. While CK1 is overexpressed in the target tumor cells, it is also essential for the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs). By inhibiting CK1, this compound inadvertently disrupts the cell cycle progression of these rapidly dividing cells in the bone marrow, leading to a decrease in the production of mature blood cells, including neutrophils, platelets, and red blood cells.

Q2: How soon after this compound administration can I expect to see signs of myelosuppression in my animal models?

The onset of myelosuppression is dose-dependent. Typically, in murine models, a nadir (the lowest point) in peripheral blood counts is observed between days 5 and 9 after a single dose administration. For multi-dosing regimens, a cumulative effect may be observed, with a more profound and sustained suppression. Continuous monitoring is recommended.

Q3: What are the recommended first-line strategies for mitigating this compound-induced bone marrow suppression?

Two primary strategies are recommended for investigation:

  • Dose-Scheduling Modification: Investigating alternative dosing schedules, such as intermittent dosing (e.g., one week on, one week off), may allow for bone marrow recovery between treatment cycles.

  • Co-administration with Hematopoietic Growth Factors: The use of agents like Granulocyte-Colony Stimulating Factor (G-CSF) can help stimulate the production of neutrophils and reduce the duration and severity of neutropenia.

Q4: Are there any known biomarkers to predict the severity of myelosuppression?

Currently, no specific predictive biomarkers have been validated. However, baseline complete blood counts (CBCs) and the proliferative status of bone marrow, assessed by techniques like Ki-67 staining, may provide an indication of an individual's susceptibility to this compound's effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Greater-than-expected myelosuppression at a given dose. 1. Incorrect dose calculation or formulation instability. 2. Underlying health status of the animal model (e.g., subclinical infection). 3. Strain-specific sensitivity to the drug.1. Verify dose calculations and prepare fresh formulations for each experiment. 2. Ensure all animals are healthy and free of pathogens before starting the study. 3. Review literature for known sensitivities of the specific animal strain being used.
Inconsistent or highly variable blood counts between animals in the same treatment group. 1. Inaccurate or inconsistent blood sampling technique. 2. Variability in drug administration (e.g., subcutaneous vs. intraperitoneal injection). 3. Individual animal-to-animal biological variation.1. Standardize blood collection procedures (e.g., retro-orbital vs. tail vein) and ensure proper training of personnel. 2. Ensure consistent and accurate administration of this compound. 3. Increase the number of animals per group to improve statistical power.
Lack of efficacy of G-CSF co-administration in mitigating neutropenia. 1. Suboptimal G-CSF dosage or timing of administration. 2. Severe depletion of HSPC populations by this compound, leaving few cells to be stimulated by G-CSF.1. Optimize the G-CSF dosing regimen. A common starting point is to administer G-CSF 24 hours after this compound treatment. 2. Assess the viability and number of HSPCs in the bone marrow using flow cytometry or CFU assays to determine the extent of the damage.

Quantitative Data Summary

The following tables summarize hypothetical data from a 14-day murine study investigating the mitigating effects of G-CSF on this compound-induced myelosuppression.

Table 1: Peripheral Blood Counts at Nadir (Day 7)

Group Dose Regimen Absolute Neutrophil Count (ANC) (x10³/µL) Platelet Count (x10³/µL) Red Blood Cell Count (x10⁶/µL)
Vehicle Control Vehicle, Daily 4.5 ± 0.8 950 ± 120 8.9 ± 0.5
This compound 50 mg/kg, Daily 0.8 ± 0.3 310 ± 85 6.2 ± 0.7

| This compound + G-CSF | 50 mg/kg this compound, Daily + 100 µg/kg G-CSF, Daily (starting 24h post-Clomesone) | 2.9 ± 0.6 | 350 ± 90 | 6.4 ± 0.8 |

Table 2: Bone Marrow Progenitor Cell Function (Day 14)

Group Dose Regimen Total Colony-Forming Units (CFU) per 10⁵ Bone Marrow Cells
Vehicle Control Vehicle, Daily 125 ± 15
This compound 50 mg/kg, Daily 35 ± 8

| This compound + G-CSF | 50 mg/kg this compound, Daily + 100 µg/kg G-CSF, Daily (starting 24h post-Clomesone) | 88 ± 12 |

Experimental Protocols

Protocol 1: Assessment of Myelosuppression in Murine Models
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (formulated in vehicle) at the desired dose.

    • Group 3: this compound + Mitigating Agent (e.g., G-CSF).

  • Administration: Administer agents via the determined route (e.g., oral gavage, intraperitoneal injection) for the specified duration.

  • Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at specified time points (e.g., Days 3, 7, 10, 14). Use EDTA-coated tubes to prevent coagulation.

  • Complete Blood Count (CBC) Analysis: Analyze blood samples using an automated hematology analyzer calibrated for mouse blood to determine parameters such as ANC, platelet count, and RBC count.

  • Data Analysis: Plot the mean cell counts for each group over time. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

Protocol 2: Colony-Forming Unit (CFU) Assay
  • Bone Marrow Harvest: At the study endpoint, euthanize mice and harvest bone marrow from femurs and tibias by flushing with sterile PBS containing 2% FBS.

  • Cell Counting: Create a single-cell suspension and count the bone marrow cells using a hemocytometer or automated cell counter.

  • Plating: Plate 1x10⁵ bone marrow cells per 35 mm dish in a methylcellulose-based medium (e.g., MethoCult™) that supports the growth of multiple hematopoietic lineages.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

  • Colony Counting: Using an inverted microscope, count the number of colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).

  • Data Analysis: Express the results as the number of CFUs per number of cells plated. Compare the results between treatment groups.

Visualizations

Clomesone_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor CK1 Chrono-Kinase 1 (CK1) Receptor->CK1 Activates Downstream Downstream Effectors CK1->Downstream Proliferation Cell Cycle Progression & Proliferation Downstream->Proliferation Promotes This compound This compound This compound->CK1 Inhibits GF Growth Factor GF->Receptor Binds

Caption: Hypothetical signaling pathway showing this compound's inhibition of CK1.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_analysis Analysis A1 Acclimate Animals (C57BL/6 mice) A2 Baseline Blood Collection (Day 0) A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Group 1: Vehicle B2 Group 2: This compound B3 Group 3: This compound + G-CSF C1 Monitor Health & Body Weight C2 Peripheral Blood Analysis (CBC) (Days 3, 7, 10, 14) C1->C2 C3 Endpoint Bone Marrow Harvest (Day 14) C2->C3 C4 CFU Assay & Flow Cytometry C3->C4

Caption: Workflow for testing agents that mitigate this compound-induced myelosuppression.

Troubleshooting_Tree Start Unexpected Result: High Variability in Blood Counts Q1 Was drug administration route/technique consistent? Start->Q1 Sol1 Standardize administration protocol. Retrain staff. Q1->Sol1 No Q2 Was blood collection method consistent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Standardize blood sampling (e.g., site, volume). Use consistent anticoagulant. Q2->Sol2 No Q3 Are animals pathogen-free and health-screened? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Review animal health reports. Consult with veterinary staff. Q3->Sol3 No End Consider inherent biological variability. Increase group size (n) for statistical power. Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting high variability in experimental results.

Technical Support Center: Optimizing Drug Dosage and Reducing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified health provider with any questions you may have regarding a medical condition.

The term "Clomesone" is not found in the current scientific literature. It is presumed to be a typographical error. This guide will address three plausible compounds: Clobetasone , Clobetasol , and Clomiphene , each with distinct mechanisms and toxicity profiles.

Section 1: Clobetasone Butyrate

Clobetasone butyrate is a moderately potent topical corticosteroid used to treat inflammatory skin conditions such as eczema and dermatitis.[1][2] Optimizing its dosage is crucial to minimize local and systemic side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Clobetasone Butyrate?

A1: Clobetasone butyrate is a synthetic glucocorticoid.[3] When applied topically, it penetrates skin cells and binds to cytoplasmic glucocorticoid receptors.[1][4] This complex then translocates to the nucleus, where it modulates gene expression. It upregulates the production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thereby blocking the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4] It also suppresses the migration of inflammatory cells to the application site.[4]

Q2: What are the common toxicities associated with Clobetasone Butyrate?

A2: The most common side effects are local skin reactions, including burning, stinging, itching, and redness.[3] Long-term use can lead to skin atrophy (thinning), striae (stretch marks), and changes in skin pigmentation.[3] Systemic absorption, although less common with moderate-potency steroids, can occur with prolonged use over large surface areas, potentially leading to hypothalamic-pituitary-adrenal (HPA) axis suppression.[3]

Q3: How can I minimize the risk of skin atrophy during my experiments?

A3: To minimize skin atrophy, it is recommended to use the lowest effective dose for the shortest possible duration. In preclinical models, intermittent application schedules have been shown to reduce the extent of skin thinning compared to continuous application. Consider incorporating treatment-free intervals in your experimental design.

Troubleshooting Guide
IssuePossible CauseRecommendation
High variability in anti-inflammatory response Inconsistent drug delivery through the skin barrier.Ensure uniform application thickness. Consider using an appropriate vehicle and assess its penetration properties.
Degradation of the compound.Verify the stability of your formulation under experimental conditions.
Unexpected systemic effects observed in animal models Excessive dosage or application on compromised skin.Re-evaluate the applied dose and ensure the skin barrier is intact before application.
High systemic absorption of the vehicle.Characterize the pharmacokinetic profile of your formulation.
Signs of skin irritation not related to the inflammatory model Irritating components in the vehicle.Test the vehicle alone as a control group to assess its irritancy potential.
Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes

  • Objective: To assess the anti-inflammatory effect of Clobetasone Butyrate by measuring the inhibition of cytokine production in stimulated keratinocytes.

  • Methodology:

    • Culture human keratinocyte (HaCaT) cells to 80% confluency.

    • Pre-treat cells with varying concentrations of Clobetasone Butyrate (e.g., 1 nM to 1 µM) for 1 hour.

    • Induce inflammation by adding a stimulant (e.g., TNF-α or LPS) and incubate for 24 hours.

    • Collect the cell supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8) using an ELISA kit.

    • Determine the IC50 value of Clobetasone Butyrate for cytokine inhibition.

Protocol 2: Quantification of Clobetasone Butyrate in Topical Formulations by HPLC

  • Objective: To determine the concentration and stability of Clobetasone Butyrate in a cream or ointment formulation.

  • Methodology:

    • Accurately weigh a portion of the formulation equivalent to a known amount of Clobetasone Butyrate.

    • Dissolve the sample in a suitable solvent, such as methanol, and sonicate to ensure complete extraction.[5]

    • Use a C18 reversed-phase column with a mobile phase consisting of a methanol and water mixture.[5]

    • Set the detection wavelength to 240 nm.[5]

    • Prepare a standard curve with known concentrations of Clobetasone Butyrate.

    • Inject the sample and quantify the concentration based on the standard curve.

Signaling Pathway and Workflow Diagrams

G cluster_cell Skin Cell cluster_nucleus CB Clobetasone Butyrate GR Glucocorticoid Receptor CB->GR Binds CB_GR CB-GR Complex GR->CB_GR Nucleus Nucleus CB_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements Nucleus->GRE Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_Inflammatory_Proteins Anti-Inflammatory Proteins (e.g., Lipocortin-1) Gene_Transcription->Anti_Inflammatory_Proteins Increases Pro_Inflammatory_Mediators Pro-Inflammatory Mediators (Prostaglandins, Leukotrienes) Anti_Inflammatory_Proteins->Pro_Inflammatory_Mediators Inhibits Inflammation Inflammation Anti_Inflammatory_Proteins->Inflammation Reduces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Pro_Inflammatory_Mediators Induces Pro_Inflammatory_Mediators->Inflammation Causes

Caption: Clobetasone Butyrate signaling pathway.

G start Start: Prepare Formulation weigh Accurately weigh sample start->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve hplc HPLC Analysis (C18 column, 240 nm) dissolve->hplc quantify Quantify using Standard Curve hplc->quantify end End: Determine Concentration quantify->end

Caption: HPLC quantification workflow.

Section 2: Clobetasol Propionate

Clobetasol propionate is a very potent topical corticosteroid used for severe inflammatory skin disorders.[6] Its high potency necessitates careful dosage optimization to prevent significant local and systemic toxicity.

Frequently Asked Questions (FAQs)

Q1: How does the mechanism of Clobetasol Propionate differ from Clobetasone Butyrate?

A1: The fundamental mechanism of action is the same, involving the binding to glucocorticoid receptors and subsequent modulation of gene expression.[5][6] The primary difference lies in its potency. Clobetasol propionate has a much higher affinity for the glucocorticoid receptor, leading to a more pronounced anti-inflammatory, immunosuppressive, and anti-proliferative effect at lower concentrations.[6]

Q2: What are the major toxicities associated with Clobetasol Propionate that I should monitor in my experiments?

A2: Due to its high potency, Clobetasol Propionate carries a higher risk of severe skin atrophy, telangiectasia (spider veins), and steroid-induced acne.[7] Systemic absorption is a more significant concern than with less potent steroids and can lead to HPA axis suppression, Cushing's syndrome, and hyperglycemia, even with short-term use over large areas.[8]

Q3: Are there established protocols to assess skin atrophy in animal models?

A3: Yes, a common method involves the daily topical application of Clobetasol Propionate to a defined area of animal skin (e.g., mice or rats) for a specified period. Skin thickness can be measured using calipers or more advanced techniques like high-frequency ultrasound. Histological analysis of skin biopsies is also performed to assess changes in epidermal and dermal thickness and collagen structure.

Troubleshooting Guide
IssuePossible CauseRecommendation
Severe skin thinning observed early in the study The concentration of Clobetasol Propionate is too high for the animal model.Perform a dose-ranging study to determine the optimal concentration that provides an anti-inflammatory effect with acceptable local toxicity.
The vehicle is enhancing penetration more than anticipated.Evaluate the effect of the vehicle on skin penetration and consider alternative formulations.
Inconsistent results in cell viability assays The solvent used to dissolve Clobetasol Propionate is causing cytotoxicity.Test the toxicity of the solvent at the concentrations used in the experiment. Dimethyl sulfoxide (DMSO) is a common solvent.
The compound has degraded.Check the stability of Clobetasol Propionate in your cell culture medium.
Difficulty in detecting systemic levels of Clobetasol Propionate in blood samples Rapid metabolism of the compound.Use a highly sensitive analytical method such as LC-MS/MS for detection in plasma.
Insufficient absorption.Consider using a more occlusive formulation in your experimental design if you aim to study systemic effects.
Experimental Protocols

Protocol 1: In Vivo Model of Skin Atrophy

  • Objective: To evaluate the atrophogenic potential of different Clobetasol Propionate formulations.

  • Methodology:

    • Use a suitable animal model (e.g., hairless mice).

    • Apply a fixed amount of the test formulation to a defined area on the dorsal skin daily for 14-21 days.

    • Measure skinfold thickness at baseline and at regular intervals throughout the study.

    • At the end of the study, collect skin biopsies for histological analysis (H&E and Masson's trichrome staining).

    • Quantify epidermal and dermal thickness and assess collagen density.

Protocol 2: Cell Viability Assay in Human Dermal Fibroblasts

  • Objective: To determine the cytotoxic effect of Clobetasol Propionate on skin cells.

  • Methodology:

    • Culture human dermal fibroblasts in a 96-well plate.

    • Treat the cells with a range of Clobetasol Propionate concentrations for 24, 48, and 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[9]

    • Calculate the IC50 value at each time point to determine the dose- and time-dependent cytotoxicity.

Signaling Pathway and Workflow Diagrams

G cluster_nucleus CP Clobetasol Propionate GR Glucocorticoid Receptor CP->GR High-affinity binding CP_GR CP-GR Complex GR->CP_GR Nucleus Nucleus CP_GR->Nucleus Translocates to Procollagen_Gene Procollagen Gene Transcription Nucleus->Procollagen_Gene Inhibits Keratinocyte_Proliferation Keratinocyte Proliferation Nucleus->Keratinocyte_Proliferation Inhibits Collagen_Synthesis Collagen Synthesis Procollagen_Gene->Collagen_Synthesis Leads to reduced Skin_Atrophy Skin Atrophy Collagen_Synthesis->Skin_Atrophy Keratinocyte_Proliferation->Skin_Atrophy

Caption: Clobetasol Propionate-induced skin atrophy pathway.

G start Start: Animal Acclimatization baseline Baseline Skin Thickness Measurement start->baseline application Daily Topical Application baseline->application monitoring Regular Skin Thickness Monitoring application->monitoring biopsy End of Study: Skin Biopsy monitoring->biopsy histology Histological Analysis biopsy->histology end End: Assess Skin Atrophy histology->end

Caption: In vivo skin atrophy experimental workflow.

Section 3: Clomiphene Citrate

Clomiphene citrate is a selective estrogen receptor modulator (SERM) primarily used for ovulation induction in the treatment of infertility.[10] Its dosage must be carefully managed to achieve efficacy while avoiding serious toxicities like ovarian hyperstimulation syndrome (OHSS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Clomiphene Citrate?

A1: Clomiphene citrate acts as an estrogen receptor antagonist in the hypothalamus.[10] By blocking estrogen's negative feedback, it leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).[10] This, in turn, stimulates the pituitary gland to secrete more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which promotes follicular development and ovulation.

Q2: What is Ovarian Hyperstimulation Syndrome (OHSS) and how can it be monitored in preclinical studies?

A2: OHSS is a potentially life-threatening complication of ovarian stimulation, characterized by enlarged ovaries, fluid shifts, and ascites.[11] In animal models, OHSS can be monitored by observing for signs of abdominal distension, measuring changes in body weight, and performing ultrasound imaging to assess ovarian size and follicular development. Serum markers such as VEGF (Vascular Endothelial Growth Factor) can also be measured, as it plays a key role in the pathophysiology of OHSS.

Q3: My in vitro experiments with Clomiphene Citrate are showing inconsistent effects on endometrial cells. Why might this be?

A3: Clomiphene citrate has a direct anti-estrogenic effect on the endometrium, which can impair its receptivity.[12] The observed effects can be highly dependent on the hormonal milieu of your cell culture medium. Ensure that the estrogen and progesterone levels in your culture conditions are well-defined and controlled to obtain reproducible results.

Troubleshooting Guide
IssuePossible CauseRecommendation
Lack of ovulation induction in animal models Insufficient dosage.Titrate the dose of Clomiphene Citrate. The effective dose can vary between species and even strains.
Hormonal dysregulation in the animal model.Characterize the baseline hormonal status of your animals to ensure they are suitable for the study.
High incidence of OHSS in animal models The dose is too high.Reduce the dose of Clomiphene Citrate or the co-administered gonadotropins.
The animal model is particularly sensitive.Consider using a less sensitive strain or a different animal model.
Difficulty in quantifying Clomiphene Citrate in plasma Low bioavailability or rapid metabolism.Use a highly sensitive LC-MS method for quantification. Optimize the extraction procedure to improve recovery from plasma.[13]
Experimental Protocols

Protocol 1: Ovulation Induction in a Rodent Model

  • Objective: To determine the effective dose of Clomiphene Citrate for inducing ovulation.

  • Methodology:

    • Use female rats with regular estrous cycles.

    • Administer varying doses of Clomiphene Citrate orally for 5 consecutive days, starting on the day of estrus.

    • Monitor the estrous cycle daily by vaginal smear.

    • On the expected day of ovulation, sacrifice the animals and collect the oviducts.

    • Count the number of oocytes in the oviducts under a microscope to confirm ovulation.

Protocol 2: In Vitro Endometrial Cell Receptivity Assay

  • Objective: To assess the direct effect of Clomiphene Citrate on endometrial cell receptivity.

  • Methodology:

    • Co-culture human endometrial epithelial cells and stromal cells to form a receptive endometrial model.

    • Treat the co-culture with physiological concentrations of estradiol and progesterone to induce a receptive state.

    • Add different concentrations of Clomiphene Citrate to the culture medium.

    • Assess endometrial receptivity by measuring the expression of receptivity markers (e.g., integrins, HOXA10) using qPCR or Western blotting.

    • Alternatively, perform an embryo adhesion assay using blastocyst-like spheroids.

Signaling Pathway and Workflow Diagrams

G CC Clomiphene Citrate Estrogen_Receptors Estrogen Receptors CC->Estrogen_Receptors Antagonizes Hypothalamus Hypothalamus GnRH GnRH Release Hypothalamus->GnRH Increases Pulsatile Estrogen_Receptors->GnRH Inhibits Negative Feedback Pituitary Anterior Pituitary GnRH->Pituitary Stimulates FSH_LH FSH & LH Secretion Pituitary->FSH_LH Increases Ovary Ovary FSH_LH->Ovary Stimulates Follicular_Development Follicular Development Ovary->Follicular_Development Ovulation Ovulation Follicular_Development->Ovulation Estrogen Estrogen Follicular_Development->Estrogen Produces Estrogen->Estrogen_Receptors Negative Feedback

Caption: Clomiphene Citrate mechanism of action.

G start Start: Select Anovulatory Model dose_admin Administer Clomiphene Citrate start->dose_admin cycle_monitor Monitor Estrous Cycle dose_admin->cycle_monitor ovary_assessment Assess Ovarian Response (Ultrasound, Hormones) cycle_monitor->ovary_assessment oocyte_count Count Oocytes Post-Ovulation ovary_assessment->oocyte_count end End: Determine Ovulation Rate oocyte_count->end

Caption: Ovulation induction experimental workflow.

Quantitative Data Summary

Table 1: Clobetasone Butyrate Chronic Toxicity in Rats (Subcutaneous Administration)

Daily Dose (mg/kg/day)Observation (3 and 6 months)
0.003No significant changes
0.01No significant changes
0.03No significant changes (Maximum no-toxic dose)[14]
0.1Suppression of body weight gain, emaciation, regressive changes in adrenals and lymphatic tissues[14]
0.3Dose-dependent toxic effects as seen with 0.1 mg/kg/day[14]

Table 2: Clobetasol Propionate and Skin Atrophy in Human Volunteers

Application ScheduleObservation
Twice daily for 16 days~15% reduction in skin thickness[15]
Intermittent (every 5th or 7th day)Similar skin thinning as continuous application[15]
Intermittent (every 10th day)Skin thickness returned to a more normal level[15]
Intermittent (every 14th day)Completely normal skin thickness level[15]

Table 3: Clomiphene Citrate Ovulation Induction in Anovulatory PCOS Women

Daily Dose (for 5 days)Ovulation Rate (First Cycle)
50 mg56.9%
100 mg(for patients resistant to 50 mg)
150 mg(for patients resistant to 100 mg)

References

Technical Support Center: Troubleshooting Glucocorticoid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Clomesone" is not commonly found in scientific literature. This guide focuses on troubleshooting experiments with glucocorticoids, such as corticosterone and dexamethasone , as it is likely that "this compound" is a misspelling of one of these commonly used compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with glucocorticoids.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during glucocorticoid experiments.

Q1: Why am I observing a pro-inflammatory effect (or lack of anti-inflammatory effect) with my glucocorticoid treatment?

Possible Causes:

  • Biphasic Dose-Response: Glucocorticoids can exhibit a U-shaped or biphasic dose-response curve for some endpoints. At certain concentrations, they may produce effects opposite to those seen at higher or lower doses.[1]

  • Off-Target Effects: The compound may be interacting with other cellular targets besides the glucocorticoid receptor (GR), leading to unexpected biological responses.[1]

  • Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms (e.g., GRα and GRβ) with potentially opposing functions.[1][2] Your experimental system might have a specific isoform expression profile that leads to the observed effect.

  • Transrepression vs. Transactivation Imbalance: The anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while side effects are often linked to transactivation.[1] The specific cellular context and gene promoters can influence the balance between these two mechanisms, leading to varied outcomes.[3]

Troubleshooting Steps:

  • Perform a Full Dose-Response Curve: Test a wide range of concentrations (e.g., from picomolar to micromolar) to identify any potential biphasic responses.[1]

  • Conduct Off-Target Profiling: If possible, screen your compound against a panel of other nuclear receptors and kinases to identify potential off-target activities.

  • Characterize GR Isoform Expression: Analyze the expression levels of GRα and GRβ in your cell line or tissue model.

  • Use a Known GR Agonist as a Control: Include a well-characterized glucocorticoid like dexamethasone in your experiments to confirm that your assay system is responding as expected.[1]

Q2: I'm seeing high variability between my experimental replicates. What are the common sources of inconsistency?

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell seeding density, passage number, and media composition can significantly impact cellular responses to glucocorticoids.[1]

  • Endogenous Glucocorticoids in Serum: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can interfere with your experiment and lead to high background and variability.[1]

  • Compound Instability or Precipitation: The glucocorticoid may not be fully soluble or could be degrading in your culture medium, leading to inconsistent effective concentrations.

  • Circadian Rhythms (In Vivo): In animal studies, the timing of sample collection and treatment administration is critical, as corticosterone levels fluctuate throughout the day.[4]

Troubleshooting Steps:

Parameter Recommendation Rationale
Cell Culture Standardize cell seeding density and passage number. Use a consistent media formulation.Ensures a uniform cell population and physiological state for each experiment.[1]
Serum Use charcoal-stripped serum to remove endogenous steroids.Reduces background GR activation and variability between serum batches.[1]
Compound Preparation Prepare fresh dilutions for each experiment. Visually inspect for precipitation. Confirm solubility in the final assay medium.Glucocorticoid solutions can be unstable, and precipitation will lead to inaccurate dosing.[5][6][7]
In Vivo Studies Acclimatize animals properly and perform procedures at the same time of day.Minimizes stress-induced corticosterone release and accounts for circadian fluctuations.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my corticosterone stock solution? Corticosterone is soluble in DMSO, ethanol, and chloroform.[8] For cell culture experiments, dissolving in DMSO is common; ensure the final concentration in your culture does not exceed 0.1% to avoid solvent toxicity.[8] After reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C. These stock solutions are generally stable for up to 3 months.[8][9] Avoid repeated freeze-thaw cycles.[10]

Q2: What are some critical parameters to control in a glucocorticoid-induced gene expression experiment? Key parameters include the concentration of the glucocorticoid, the duration of treatment, and the cell density at the time of treatment. It's also crucial to use appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control with a known GR agonist like dexamethasone.[1] The choice of target genes is also important; some genes are more sensitive to glucocorticoid regulation than others.[11][12]

Q3: Can genetic variations in my cell line or animal model affect the results? Yes, genetic polymorphisms in the glucocorticoid receptor gene can alter receptor sensitivity and transcriptional activity, leading to variability in glucocorticoid responses.[13][14] Different animal strains can also exhibit varied baseline and stress-induced corticosterone levels.[15]

Q4: How do I choose the right concentration of glucocorticoid for my experiment? The optimal concentration depends on the specific cell type, the endpoint being measured, and the potency of the glucocorticoid. A dose-response experiment is essential to determine the EC50 (half-maximal effective concentration) for your specific system. For example, the EC50 for dexamethasone in some reporter assays is approximately 260 pM.[16]

Glucocorticoid Typical In Vitro Concentration Range Notes
Dexamethasone1 nM - 1 µMA potent synthetic glucocorticoid, often used as a positive control.[3]
Corticosterone10 nM - 10 µMThe primary glucocorticoid in rodents; relevant for in vivo and in vitro studies modeling stress.

Experimental Protocols

Protocol 1: Glucocorticoid-Induced Gene Expression Analysis by qPCR
  • Cell Seeding: Plate cells in complete medium and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): The day before treatment, replace the medium with a low-serum or serum-free medium to reduce background signaling. If using serum, it should be charcoal-stripped.

  • Treatment: Prepare serial dilutions of the glucocorticoid in the appropriate medium. Aspirate the old medium from the cells and add the treatment medium. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). The optimal time will depend on the kinetics of the target gene's expression.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for your gene of interest and a stable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.

Visualizations

Glucocorticoid Signaling Pathway

Glucocorticoid_Signaling Simplified Glucocorticoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Corticosterone) GR_cyt Glucocorticoid Receptor (GR) (cytoplasm) GC->GR_cyt binds HSP HSP90/Chaperones GR_cyt->HSP complexed with GR_nuc Activated GR (nucleus) GR_cyt->GR_nuc translocates GRE Glucocorticoid Response Element (GRE) GR_nuc->GRE binds to Gene Target Gene Transcription GRE->Gene mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein translation Response Cellular Response (e.g., Anti-inflammatory) Protein->Response

Caption: Simplified overview of the glucocorticoid signaling pathway.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Workflow for Glucocorticoid Gene Expression Assay start Start seed Seed Cells start->seed treat Treat with Glucocorticoid (and controls) seed->treat incubate Incubate treat->incubate extract Extract RNA incubate->extract cdna Synthesize cDNA extract->cdna qpcr Perform qPCR cdna->qpcr analyze Analyze Data (ΔΔCt method) qpcr->analyze end End analyze->end

Caption: Standard workflow for analyzing glucocorticoid-induced gene expression.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results action action result Investigate for one-time error start Inconsistent Results check_reproducibility Is the issue reproducible? start->check_reproducibility check_controls Are controls (vehicle, positive) behaving as expected? check_reagents Reagents check_controls->check_reagents No action_dose_response Perform full dose-response curve. check_controls->action_dose_response Yes check_reproducibility->result No check_reproducibility->check_controls Yes action_reagents Verify compound purity/stability. Use fresh dilutions. Check media and serum. check_reagents->action_reagents check_protocol Protocol action_protocol Review cell handling. Standardize densities/passage. Confirm incubation times. check_protocol->action_protocol action_reagents->check_protocol action_system Characterize system: GR isoform expression, off-target screening. action_dose_response->action_system If biphasic response or unexpected phenotype

Caption: A logical workflow for troubleshooting inconsistent glucocorticoid experiment results.

References

Technical Support Center: Enhancing the Stability of Clobetasol Propionate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the analysis of the stability of Clobetasol Propionate . The initial query for "Clomesone" did not yield specific results, and it is presumed to be a typographical error. Clobetasol Propionate is a potent corticosteroid, and all handling and experimentation should be conducted in accordance with laboratory safety standards and regulatory guidelines.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Clobetasol Propionate in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Clobetasol Propionate in solution?

A1: The stability of Clobetasol Propionate in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule is particularly susceptible to degradation in alkaline and strongly acidic conditions, as well as under oxidative stress.[1][2]

Q2: What is the optimal pH range for maintaining the stability of Clobetasol Propionate in aqueous solutions?

A2: Clobetasol Propionate exhibits maximum stability in a weakly acidic to neutral pH range, typically between pH 4 and 6.[3] One study identified the highest stability at a pH of 3.23. Deviating significantly from this range can lead to rapid degradation.

Q3: What are the common degradation pathways for Clobetasol Propionate?

A3: The main degradation pathways for Clobetasol Propionate in solution include:

  • Hydrolysis: Cleavage of the propionate ester group, particularly in alkaline and strongly acidic conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.[2][4]

  • Favorskii-like Rearrangement: Under weakly acidic conditions, a major degradation product can be formed through a rearrangement mechanism involving the 20-ketone-21-chloro moiety.[5]

  • Photodegradation: Exposure to light can induce degradation.

Q4: How can I minimize the degradation of Clobetasol Propionate in my experimental solutions?

A4: To enhance stability, consider the following measures:

  • pH Control: Maintain the pH of your solution within the optimal range of 4 to 6 using a suitable buffer system, such as a citrate buffer.[3]

  • Temperature Control: Store solutions at controlled room temperature or under refrigeration when not in use. Avoid exposure to high temperatures.[1]

  • Light Protection: Protect solutions from light by using amber-colored vials or by covering the containers with aluminum foil.

  • Use of Antioxidants: For formulations where oxidative degradation is a concern, the inclusion of antioxidants may be beneficial, although specific data on their effect on Clobetasol Propionate is limited.

  • Solvent Selection: Clobetasol Propionate is more stable in non-aqueous solvents like methanol and propylene glycol compared to aqueous solutions.[2][4] However, for aqueous-based experiments, careful formulation is crucial.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of Clobetasol Propionate.Verify the pH of your solution and ensure it is within the 4-6 range. Protect your solution from light and high temperatures. Prepare fresh solutions for each experiment.
Loss of potency or reduced biological activity Chemical degradation of the active compound.Review your solution preparation and storage procedures. Implement pH control, light protection, and temperature control measures. Consider performing a stability study to determine the shelf-life of your solution under your specific experimental conditions.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.Ensure the solvent system is appropriate for the desired concentration of Clobetasol Propionate. If using aqueous buffers, be mindful of the drug's limited solubility. Filtration may be necessary, but this could also remove the active compound if it has precipitated.
Color change in the solution Degradation of Clobetasol Propionate or other components in the solution.This is a clear indicator of instability. Discard the solution and prepare a fresh one, paying close attention to the stabilization techniques mentioned above.

Quantitative Stability Data

The following tables summarize the stability of Clobetasol Propionate under various stress conditions.

Table 1: Stability of Clobetasol Propionate under Forced Degradation Conditions

Stress ConditionReagent/TemperatureDuration% DegradationReference
Alkali Hydrolysis 1 N NaOH30 min99.34%[1]
Acid Hydrolysis 1 N HCl30 minNot specified[1]
Oxidative Degradation 3% H₂O₂30 minSignificant degradation[1]
Thermal Degradation 80°C4 hours14.40%[1]
Weakly Acidic Acetic acid in isopropanol/water14 days at 60°C1.62%[5]

Table 2: pH-Dependent Stability of Clobetasol Propionate in Aqueous Solution

pHEstimated t₉₀ (days) at Room TemperatureReference
3.23 761
Slight deviation from 3.23 Severe degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of Clobetasol Propionate in Solution

This protocol outlines the methodology to intentionally degrade Clobetasol Propionate under various stress conditions to understand its stability profile.

Materials:

  • Clobetasol Propionate reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • UV lamp for photostability testing

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Clobetasol Propionate in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Heat the mixture at 60°C for 30 minutes.[1]

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkali Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Keep the mixture at room temperature for 30 minutes.[1]

    • Neutralize the solution with 1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 30 minutes.[1]

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Heat an aliquot of the stock solution at 80°C for 4 hours.[1]

    • Cool to room temperature.

    • Dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified duration.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both solutions with mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating RP-HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of Clobetasol Propionate in the stressed samples to that of an untreated control.

Protocol 2: Stability-Indicating RP-HPLC Method for Clobetasol Propionate

This protocol provides a general framework for an HPLC method suitable for separating Clobetasol Propionate from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of ammonium acetate buffer, acetonitrile, and methanol (e.g., 60:20:20 v/v/v for mobile phase A) or a gradient with a second mobile phase of acetonitrile and buffer (e.g., 80:20 v/v for mobile phase B).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 35°C)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Clobetasol Propionate in the mobile phase at known concentrations to establish a calibration curve.

  • Preparation of Sample Solutions: Dilute the samples from the forced degradation study or other stability experiments to fall within the concentration range of the calibration curve.

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the peak corresponding to Clobetasol Propionate and any degradation product peaks. Calculate the percentage of the remaining active ingredient and the formation of impurities.

Visualizations

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Clobetasol Clobetasol Propionate GR_complex Inactive GR Complex (GR + HSP90/HSP70) Clobetasol->GR_complex Binds to GR Active_GR Active GR GR_complex->Active_GR Conformational Change HSP Dissociation GRE Glucocorticoid Response Element (GRE) on DNA Active_GR->GRE Translocates & Binds Transcription Modulation of Gene Transcription GRE->Transcription Anti_inflammatory Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription->Anti_inflammatory Pro_inflammatory Repression of Pro-inflammatory Genes (e.g., Cytokines) Transcription->Pro_inflammatory

Caption: Glucocorticoid Receptor Signaling Pathway of Clobetasol Propionate.

Stability_Study_Workflow Prep Prepare Clobetasol Propionate Solution in Desired Matrix Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., HCl, heat) Stress->Acid Base Alkaline Hydrolysis (e.g., NaOH) Stress->Base Oxidation Oxidation (e.g., H₂O₂) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress->Thermal Photo Photostability (e.g., UV light) Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Quantify Parent Drug and Degradation Products Analysis->Data Report Determine Degradation Rate and Pathway Data->Report

Caption: Experimental Workflow for a Forced Degradation Study.

References

Technical Support Center: Strategies to Increase Clomesone Concentration at the Tumor Site

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research and drug development professionals. The strategies and protocols described herein are for experimental purposes and should be adapted and validated for specific research contexts.

Frequently Asked Questions (FAQs)

Q1: We are observing low bioavailability of Clomesone at the tumor site in our preclinical models. What are the potential causes and solutions?

A1: Low tumor accumulation of this compound can stem from several factors, including rapid systemic clearance, poor tumor penetration, and efflux from cancer cells. Potential troubleshooting steps include:

  • Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine this compound's half-life, clearance rate, and volume of distribution. This will help identify if rapid systemic clearance is the primary issue.

  • Drug Delivery System (DDS) Formulation: Consider encapsulating this compound in a nanoparticle-based drug delivery system.[1][2][3][4] Nanocarriers can protect the drug from premature degradation, prolong circulation time, and enhance accumulation at the tumor site through the Enhanced Permeability and Retention (EPR) effect.[5]

  • Targeted Delivery: Functionalize the drug or its carrier with ligands that bind to receptors overexpressed on the surface of your tumor cells.[5] This can improve selective uptake and concentration at the tumor site.

Q2: Our this compound-loaded nanoparticles show good circulation time but still result in suboptimal tumor accumulation. How can we improve this?

A2: If circulation time is adequate, the issue may lie with inefficient extravasation from blood vessels into the tumor tissue or poor penetration through the dense tumor microenvironment. Consider the following:

  • Modulation of the Tumor Microenvironment (TME): The TME can present significant physical barriers to drug delivery.[6][7] Strategies to overcome this include:

    • Enzymatic Depletion of Extracellular Matrix (ECM): Co-administration of enzymes like collagenase or hyaluronidase can degrade the ECM, improving drug penetration.[7]

    • Normalization of Tumor Vasculature: Agents that normalize the chaotic tumor vasculature can improve blood flow and drug delivery.

  • Particle Size Optimization: Nanoparticles around 100 nm are generally considered optimal for leveraging the EPR effect.[5] However, smaller nanoparticles (<30 nm) may exhibit better tumor penetration.[5] It may be necessary to optimize the size of your formulation.

Q3: We are concerned about potential off-target toxicity with systemic administration of this compound. What strategies can mitigate this?

A3: Off-target toxicity is a common concern. Several strategies can enhance tumor specificity and reduce systemic exposure:

  • Prodrug Approach: Design a prodrug of this compound that is activated specifically by enzymes or conditions prevalent in the tumor microenvironment (e.g., hypoxia, low pH).

  • Stimuli-Responsive DDS: Utilize drug delivery systems that release this compound in response to internal (e.g., pH, redox potential, enzymes) or external (e.g., light, ultrasound) stimuli at the tumor site.[5]

  • Localized Delivery: For accessible tumors, direct intratumoral injection or localized delivery systems like implants can maximize drug concentration at the target site while minimizing systemic exposure.[4]

Troubleshooting Guides

Issue 1: Poor In Vivo Efficacy Despite Good In Vitro Potency
Potential Cause Troubleshooting Steps
Rapid Metabolism/Clearance 1. Perform detailed pharmacokinetic profiling. 2. Consider co-administration with metabolic inhibitors (if known pathways). 3. Encapsulate in a protective drug delivery system (e.g., liposomes, polymeric nanoparticles).[4][8]
Low Tumor Penetration 1. Evaluate the physicochemical properties of this compound (e.g., size, charge, lipophilicity). 2. Co-administer with agents that modify the tumor microenvironment (e.g., ECM-degrading enzymes).[7] 3. Optimize the size and surface properties of the drug carrier for better penetration.[5]
Drug Efflux from Tumor Cells 1. Investigate the expression of efflux pumps (e.g., P-glycoprotein) in your tumor model. 2. Co-administer with known efflux pump inhibitors.
Issue 2: High Variability in Tumor Drug Concentration Across Subjects
Potential Cause Troubleshooting Steps
Inconsistent Formulation 1. Rigorously characterize each batch of the drug formulation for size, drug load, and stability. 2. Ensure a consistent and reproducible formulation process.
Tumor Model Heterogeneity 1. Ensure tumors are of a consistent size and vascularization at the start of the experiment. 2. Increase the number of subjects per group to improve statistical power.
Variable EPR Effect 1. The EPR effect can be heterogeneous. Consider imaging studies to assess vascular leakiness in your tumor model. 2. Explore active targeting strategies to reduce reliance on the passive EPR effect.[5]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for encapsulating a hydrophobic drug like this compound into polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Purified water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring. The PLGA will precipitate, encapsulating the this compound.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Resuspend the pellet in purified water and centrifuge again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer for in vivo administration.

  • Characterization: Analyze the nanoparticles for size, polydispersity index, zeta potential, drug loading efficiency, and encapsulation efficiency.

Protocol 2: In Vivo Evaluation of Tumor Targeting

This protocol outlines a typical workflow for assessing the tumor accumulation of a this compound formulation in a xenograft mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound formulation (e.g., free drug vs. nanoparticle formulation)

  • Anesthesia

  • Surgical tools for tissue collection

  • Homogenizer

  • Analytical method for this compound quantification (e.g., HPLC-MS/MS)

Methodology:

  • Dosing: Administer the this compound formulation to the tumor-bearing mice (e.g., via intravenous injection).

  • Time Points: Euthanize cohorts of mice at predetermined time points post-injection (e.g., 1, 4, 8, 24, 48 hours).

  • Tissue Collection: At each time point, collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Tissue Processing: Weigh each tissue sample and homogenize it in a suitable buffer.

  • Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.

  • Quantification: Analyze the extracted samples using a validated analytical method to determine the concentration of this compound in each tissue.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Nanoparticle Formulation characterization Physicochemical Characterization (Size, Drug Load, etc.) formulation->characterization Quality Control dosing IV Administration to Tumor-Bearing Mice characterization->dosing biodistribution Biodistribution Study (Tumor & Organ Collection) dosing->biodistribution Time Points efficacy_study Tumor Growth Inhibition Study dosing->efficacy_study Treatment Groups quantification This compound Quantification (e.g., HPLC-MS/MS) biodistribution->quantification Drug Extraction pk_analysis Pharmacokinetic Analysis quantification->pk_analysis Concentration Data troubleshooting_logic cluster_pk Pharmacokinetics cluster_penetration Tumor Microenvironment cluster_uptake Cellular Level start Low Tumor Accumulation of this compound pk_check Rapid Systemic Clearance? start->pk_check pk_solution Solution: - Encapsulation (DDS) - PEGylation pk_check->pk_solution Yes penetration_check Poor Tumor Penetration? pk_check->penetration_check No penetration_solution Solution: - TME Modulation - Optimize Particle Size - Active Targeting penetration_check->penetration_solution Yes uptake_check Insufficient Cellular Uptake? penetration_check->uptake_check No uptake_solution Solution: - Add Targeting Ligands - Use Cell-Penetrating Peptides uptake_check->uptake_solution Yes

References

Technical Support Center: Investigating Clomesone Inactivity in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of response to Clomesone, a synthetic glucocorticoid, in colorectal cancer (CRC) cell line experiments. The resources below are designed to help systematically identify potential experimental, biological, or mechanistic reasons for the observed inactivity.

Frequently Asked Questions (FAQs)

Category 1: Compound and Experimental Setup

Q1: I am not observing any cytotoxic or anti-proliferative effects of this compound. What are the first things I should check?

A1: Start by verifying the fundamentals of your experimental setup. This includes confirming the integrity of the this compound compound, ensuring accurate concentration calculations, and checking your cell culture conditions. Issues with compound solubility, storage, or the health of the cell culture can all lead to a lack of observable effects.

Q2: How can I be sure my this compound compound is active and correctly prepared?

A2: First, ensure the compound has been stored under the manufacturer's recommended conditions (e.g., -20°C, protected from light) and has not undergone excessive freeze-thaw cycles. Confirm that the solvent used (e.g., DMSO) is appropriate and that the compound is fully dissolved in your stock solution. To functionally validate the compound, test it on a positive control cell line known to be sensitive to glucocorticoids.

Q3: Could my cell viability assay be the source of the problem?

A3: Yes, the choice and execution of a cell viability assay are critical. Ensure that the assay duration is sufficient for the compound to exert its effects (glucocorticoids may require longer incubation times, e.g., 48-72 hours). Also, confirm that the cell seeding density is optimal; high cell density can mask cytotoxic effects.[1] It is advisable to use at least two different viability assays based on different principles (e.g., metabolic activity like MTT and cell number like SRB) to confirm the results.

Category 2: Biological and Mechanistic Factors

Q4: Why might my specific colorectal cancer cell line be unresponsive to this compound?

A4: The primary reason for a lack of response to a glucocorticoid like this compound is often related to the Glucocorticoid Receptor (GR). The cell line may have low or absent expression of GR, or the receptor itself might be mutated, preventing proper ligand binding or downstream signaling.[2]

Q5: How can I check if the Glucocorticoid Receptor (GR) signaling pathway is intact in my cells?

A5: The first step is to quantify the expression level of the GR protein using Western Blotting. If GR is present, you can then assess its function. Upon binding to this compound, the GR should translocate from the cytoplasm to the nucleus. This can be visualized using immunofluorescence microscopy. A lack of nuclear translocation upon treatment indicates a dysfunctional signaling pathway.

Q6: What are the known mechanisms of resistance to glucocorticoids in cancer cells?

A6: Resistance can be multifaceted. Beyond low GR expression, mechanisms include:

  • Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (MDR1) can remove the drug from the cell.[3]

  • Alterations in Downstream Signaling: Changes in apoptosis-regulating proteins (e.g., high levels of anti-apoptotic Bcl-2 family members) can prevent the cell death typically induced by glucocorticoids.[4]

  • Signaling Pathway Crosstalk: Activation of survival pathways, such as the PI3K/Akt pathway, can override the pro-apoptotic signals from the GR pathway.[5]

Troubleshooting Guides

If the initial checks from the FAQs do not resolve the issue, follow this systematic troubleshooting workflow.

Diagram 1: Troubleshooting Workflow for Drug Inactivity

G cluster_0 Phase 1: Experimental Validation cluster_1 Phase 2: Biological Investigation cluster_2 Phase 3: Conclusion A Start: No drug activity observed B Verify Compound Integrity - Check storage - Confirm solubility - Test on positive control cell line A->B C Review Assay Protocol - Optimize cell density - Check incubation time - Use orthogonal assay (e.g., SRB) B->C D Activity Observed? C->D E Assess Target Expression - Measure Glucocorticoid Receptor (GR) levels via Western Blot D->E No J Conclusion: Issue is experimental/compound-related D->J Yes F GR Expressed? E->F G Assess Pathway Activation - Check for GR nuclear translocation via Immunofluorescence F->G Yes K Conclusion: Cell line lacks necessary target machinery F->K No H Pathway Active? G->H I Investigate Resistance Mechanisms - Check efflux pumps (MDR1) - Analyze survival pathways (Akt, Bcl-2) H->I No L Conclusion: Cell line has intrinsic/acquired resistance H->L Yes, but still inactive I->L

Caption: A step-by-step workflow for troubleshooting the observed inactivity of a compound in cancer cell lines.

Data Presentation

Effective troubleshooting requires quantitative data. Below are examples of tables you should generate during your investigation.

Table 1: Comparative IC50 Values for this compound

Cell LineThis compound IC50 (µM)Dexamethasone IC50 (µM) (Positive Control)Vehicle Control (DMSO)
HCT116> 10015.2No Effect
HT-29> 10025.8No Effect
SW620> 100> 100No Effect
A549 (Lung Cancer - Positive Control)5.71.1No Effect

This hypothetical data suggests that while the CRC cell lines are generally less sensitive than the A549 positive control, the SW620 line is resistant even to the well-characterized glucocorticoid, Dexamethasone.

Table 2: Protein Expression Levels in Colorectal Cancer Cell Lines

Cell LineGlucocorticoid Receptor (GR) (Relative Expression)P-glycoprotein (MDR1) (Relative Expression)Phospho-Akt (Ser473) (Relative Expression)
HCT1161.000.210.85
HT-290.750.551.20
SW6200.051.801.50

This hypothetical data, generated from Western Blot densitometry, indicates that the SW620 cell line has very low GR expression and high expression of the MDR1 efflux pump and activated Akt survival pathway, providing a strong rationale for its observed resistance.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay measures the metabolic activity of cells as an indicator of viability.[6][7]

Materials:

  • 96-well cell culture plates

  • Colorectal cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "medium only" blank control.

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Vehicle Control) * 100.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol allows for the detection and relative quantification of specific proteins, such as the Glucocorticoid Receptor.[9][10]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane, transfer buffer, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GR, anti-MDR1, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Wash cell pellets with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the bands. Normalize the target protein band intensity to a loading control (e.g., β-actin).

Mandatory Visualizations

Diagram 2: Glucocorticoid Receptor (GR) Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Potential Points of Failure This compound This compound GR_complex GR + HSP90/HSP70 This compound->GR_complex Binds GR_active Active GR GR_complex->GR_active HSP dissociation GR_dimer GR Dimer GR_active->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transcription Gene Transcription (e.g., anti-proliferative, pro-apoptotic genes) GRE->Transcription Regulates P1 1. Low GR Expression P1->GR_complex P2 2. Impaired Nuclear Translocation P2->GR_active P3 3. Altered Downstream Gene Regulation P3->Transcription

Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor (GR) and potential failure points.

Diagram 3: Workflow for Investigating Drug Resistance

G A Start: Drug inactivity confirmed in GR-positive cells B Analyze Drug Efflux - Western Blot for MDR1/P-gp - Use efflux pump inhibitor (e.g., Verapamil) in viability assay A->B C Activity Restored? B->C D Analyze Survival Pathways - Western Blot for p-Akt, Bcl-2 - Use pathway inhibitor (e.g., PI3K inhibitor) in combination with this compound C->D No F Conclusion: Resistance mediated by drug efflux C->F Yes E Synergistic Effect Observed? D->E G Conclusion: Resistance mediated by pro-survival signaling E->G Yes H Further Investigation Needed (e.g., Apoptosis pathway analysis, epigenetic modifications) E->H No

Caption: A logical workflow for dissecting the potential mechanisms of cellular resistance to this compound treatment.

References

Technical Support Center: Long-Term Clomesone Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clomesone, a potent and selective inhibitor of the JAK2/STAT3 signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful long-term studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during long-term experiments with this compound.

Issue / Observation Potential Cause Suggested Solution
Reduced this compound efficacy over time (Acquired Resistance) Upregulation of compensatory signaling pathways (e.g., PI3K/AKT or MAPK/ERK).1. Pathway Analysis : Perform phosphoproteomic screens or western blots for key nodes of alternative pathways (p-AKT, p-ERK) to identify compensatory mechanisms. 2. Combination Therapy : Consider co-treatment with inhibitors of the identified compensatory pathway.[1] 3. Dose Escalation Study : Carefully escalate the this compound concentration to determine if higher doses can overcome resistance.
High cell toxicity or unexpected cell death at effective concentrations. Off-target kinase inhibition or accumulation of toxic metabolites.1. Concentration Titration : Determine the lowest effective concentration that inhibits p-STAT3 without causing excessive toxicity.[2] 2. Use Alternative Inhibitor : Validate findings with a structurally different JAK2/STAT3 inhibitor to confirm the phenotype is on-target.[2] 3. Washout Experiments : Include recovery periods where cells are cultured in drug-free media to see if toxicity is reversible.
Inconsistent inhibition of p-STAT3 between experiments. 1. Drug instability in media. 2. High cell passage number leading to phenotypic drift. 3. Variability in cell seeding density.[3]1. Aliquot and Store Properly : Store this compound in single-use aliquots at -80°C. Prepare fresh dilutions in pre-warmed media for each experiment. 2. Standardize Cell Passage : Use cells within a defined, narrow passage number range for all long-term studies. 3. Optimize Seeding Density : Ensure a homogenous cell suspension and use precise pipetting to maintain consistent cell numbers across wells and experiments.[3][4]
Basal p-STAT3 levels are low or undetectable, complicating inhibition analysis. The cell line may not have constitutively active JAK/STAT signaling.1. Induce Pathway Activation : Stimulate cells with an appropriate cytokine (e.g., IL-6 or Oncostatin M) to induce robust JAK2/STAT3 phosphorylation before this compound treatment.[5] 2. Select Appropriate Cell Line : Choose a cell line known to have aberrant or constitutive JAK/STAT3 activation for efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Janus Kinase 2 (JAK2). This prevents the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation.[5][6]

Q2: How should this compound be prepared and stored for long-term use? A2: this compound should be dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock should be aliquoted into single-use, light-protected tubes and stored at -80°C to maintain stability. For experiments, thaw a single aliquot and prepare fresh dilutions in a complete culture medium. Avoid repeated freeze-thaw cycles.

Q3: What are the essential controls for a long-term this compound experiment? A3: The following controls are critical:

  • Untreated Control: Cells cultured in medium without any additions.

  • Vehicle Control: Cells treated with the same concentration of the drug solvent (e.g., DMSO) used for the this compound-treated groups. This is crucial for distinguishing the effects of the drug from the effects of the solvent.[4]

  • Positive Control (for inhibition): A known activator of the JAK2/STAT3 pathway (e.g., IL-6) can be used to confirm that the pathway is responsive and that this compound can inhibit this induced activity.[7]

Q4: How often should the culture medium containing this compound be replaced? A4: For long-term studies (lasting several days or weeks), the medium should be replaced every 48-72 hours.[4][8] This ensures a consistent concentration of this compound, removes metabolic waste, and replenishes nutrients for the cells. Always use freshly diluted this compound in pre-warmed media for changes.

Q5: My cells grow to confluence too quickly in my long-term assay. What should I do? A5: To manage cell growth over a long-term experiment, you can:

  • Seed at a Lower Density: Start the experiment with fewer cells per well or dish.[8]

  • Reduce Serum Concentration: Lowering the percentage of serum in the culture medium can slow down cell proliferation. However, this should be tested beforehand as some cell lines are sensitive to low-serum conditions.[8]

  • Subculture During Treatment: For very long experiments, you may need to passage the cells. When doing so, re-plate them in a medium containing the correct concentration of this compound.[8]

Experimental Protocols & Data

Quantitative Data Summary

Table 1: Dose-Response of this compound on Cell Viability in JAK2-Dependent Cell Lines

Cell Line Treatment Duration IC50 (nM)
HEL 92.1.7 72 hours 15.5
UKE-1 72 hours 25.2

| Ba/F3-JAK2 V617F | 72 hours | 8.9 |

Table 2: Time-Course of STAT3 Phosphorylation Inhibition by this compound (100 nM)

Cell Line Time Point % Inhibition of p-STAT3 (Tyr705)
HEL 92.1.7 1 hour 95%
HEL 92.1.7 24 hours 88%

| HEL 92.1.7 | 72 hours | 81% |

Protocol 1: Long-Term Cell Viability Assay

This protocol assesses the effect of this compound on cell viability over an extended period.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment Initiation: Prepare serial dilutions of this compound in a complete culture medium. Aspirate the old medium and add the medium containing the drug or vehicle control.

  • Long-Term Maintenance: Incubate plates at 37°C. Every 48-72 hours, perform a full media change with a freshly prepared drug-containing medium to maintain a consistent concentration.[4]

  • Viability Assessment: At designated time points (e.g., Day 3, 7, 10, 14), use a viability reagent such as a resazurin-based or ATP-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[9][10]

  • Data Analysis: Record the absorbance or luminescence values. Normalize the data to the vehicle-treated control wells to determine the percent viability.

Protocol 2: Western Blotting for Phospho-STAT3 (p-STAT3) Inhibition

This protocol confirms this compound's mechanism of action by measuring the phosphorylation of its direct downstream target, STAT3.

  • Sample Preparation: Seed cells and treat with this compound for the desired duration. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[11]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705). In a parallel blot, probe for total STAT3 as a loading control.[7]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal for each sample.

Protocol 3: Gene Expression Analysis of STAT3 Target Genes

This protocol measures changes in the expression of genes regulated by STAT3 to assess the downstream functional consequences of this compound treatment.

  • RNA Isolation: Treat cells with this compound for the desired time. Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[12]

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers for STAT3 target genes (e.g., BCL2L1, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13]

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene in this compound-treated samples versus vehicle-treated samples.[14]

Visualizations

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Long_Term_Study_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Optimize Cell Seeding Density C Seed Cells in 96-Well Plates A->C B Prepare this compound Stock Aliquots D Initiate Treatment (this compound / Vehicle) B->D C->D E Maintain Culture (Change Media + Drug q48-72h) D->E F Repeat for 7-14 Days E->F G Perform Viability Assay (e.g., ATP) F->G H Collect Samples for WB / qPCR F->H I Analyze & Interpret Data G->I H->I

Caption: Experimental workflow for a long-term this compound study.

Troubleshooting_Tree Start Issue: Reduced drug efficacy over time Q1 Did p-STAT3 inhibition decrease at later time points? Start->Q1 A1_Yes Possible Acquired Resistance Q1->A1_Yes Yes A1_No Issue may not be on-target resistance Q1->A1_No No Solution1 Action: Analyze compensatory pathways (p-AKT, p-ERK) A1_Yes->Solution1 Solution2 Action: Check drug stability in media over time A1_No->Solution2

Caption: Troubleshooting logic for decreased this compound efficacy.

References

Validation & Comparative

Validating the DNA Cross-linking Activity of Clomesone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Clomesone's DNA cross-linking activity alongside two well-established DNA cross-linking agents: cisplatin and mitomycin C. Due to the limited publicly available quantitative data on this compound's direct DNA cross-linking efficacy, this guide focuses on presenting the available information for this compound and offers a detailed, data-supported comparison of the alternative agents. This approach provides a framework for researchers looking to evaluate novel cross-linking compounds.

Executive Summary

This compound, a novel chloroethylating agent, has been investigated for its anti-tumor activities. However, studies have indicated that it exhibits limited in vitro activity against a majority of solid human colorectal carcinoma cell lines and its in vivo anti-tumor efficacy was not substantial. This suggests that its DNA cross-linking activity, a key mechanism for many anti-cancer drugs, may be less potent compared to established clinical agents. In contrast, cisplatin and mitomycin C are widely used chemotherapeutic drugs with well-documented DNA cross-linking capabilities and cytotoxic effects. This guide presents a side-by-side comparison of these agents, focusing on their mechanisms of action, quantitative measures of efficacy, and the cellular pathways they trigger.

Data Presentation: Comparative Efficacy of DNA Cross-linking Agents

The following tables summarize the DNA cross-linking efficiency and cytotoxic effects of cisplatin and mitomycin C in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and assay method used.[1][2]

Table 1: DNA Cross-linking Efficiency

CompoundCell LineMethodCross-linking EfficiencyReference
Cisplatin VariousNot Specified~90% intrastrand, 1-2% interstrand cross-links[3]
VariousGel ElectrophoresisForms DNA-protein cross-links effectively[4]
Mitomycin C MCF-7Comet Assay~30% decrease in tail moment (indicative of cross-linking)[5]
EMT6 CellsHPLCInterstrand cross-links represent 27% of total adducts[6]

Table 2: Cytotoxicity (IC50 Values)

CompoundCell LineExposure TimeIC50 (µM)Reference
Cisplatin A2780 (Ovarian)Not Specified~5-10[7]
Ov-car (Ovarian)Not Specified~10-20[7]
SKOV-3 (Ovarian)24 hours2 - 40[2]
HCT-116 (Colon)Not SpecifiedVaries[8]
HepG2 (Liver)48 hoursVaries[1]
HeLa (Cervical)48 hoursVaries[1]
Mitomycin C HCT116 (Colon)Not Specified6 µg/mL[9]
HCT116b (Colon, resistant)Not Specified10 µg/mL[9]
HCT116-44 (Colon, acquired resistance)Not Specified50 µg/mL[9]
A549 (Lung)24 hours10 - 300[10]
MCF-7 (Breast)24 hours50 - 75[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of DNA cross-linking agents.

Modified Alkaline Single-Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-links

This assay is a sensitive method for detecting DNA cross-links at the single-cell level.[11][12][13][14] The presence of interstrand cross-links results in a decrease in DNA migration in the comet tail.[15]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.

  • Treatment: Treat cells with the desired concentrations of the cross-linking agent (e.g., this compound, cisplatin, or mitomycin C) for a specified duration. Include a positive control (a known cross-linking agent) and a negative control (untreated cells).

  • Irradiation (Optional but Recommended): To enhance the detection of cross-links, induce a low level of single-strand breaks by irradiating the cells with a controlled dose of X-rays or gamma rays. This step allows for a measurable comet tail, which will be reduced by the presence of cross-links.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides in the alkaline buffer. DNA fragments will migrate towards the anode, forming the comet tail.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (e.g., tail moment or percentage of DNA in the tail) using specialized software. A decrease in DNA migration compared to the irradiated control indicates the presence of DNA cross-links.[5]

Alkaline Elution Assay for DNA Interstrand Cross-links

This technique measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. DNA containing interstrand cross-links will elute more slowly.[16]

Protocol:

  • Cell Radiolabeling: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor, such as [¹⁴C]thymidine.

  • Treatment: Expose the radiolabeled cells to the cross-linking agent.

  • Cell Lysis on Filter: Lyse the cells directly on a filter (e.g., polyvinyl chloride) using a lysis solution containing proteinase K to digest proteins.

  • Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1). Collect fractions of the eluate over time.

  • Quantification: Measure the radioactivity in each fraction and in the filter to determine the rate of DNA elution.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate for treated cells compared to control cells indicates the presence of DNA interstrand cross-links.

Mandatory Visualization

Experimental Workflow for Validating DNA Cross-linking Activity

G cluster_0 Cell Culture and Treatment cluster_1 DNA Cross-link Detection cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis and Comparison A Cancer Cell Lines B Treatment with this compound, Cisplatin, Mitomycin C A->B C Comet Assay B->C D Alkaline Elution Assay B->D E Cell Viability Assay (e.g., MTT, SRB) B->E F Quantify DNA Cross-linking C->F D->F G Determine IC50 Values E->G H Comparative Analysis F->H G->H G ICL DNA Interstrand Cross-link (ICL) FANCM FANCM Complex ICL->FANCM Recognition FA_Core FA Core Complex FANCM->FA_Core Recruitment FANCD2_I FANCD2-FANCI FA_Core->FANCD2_I Monoubiquitination Ub_FANCD2_I Ub-FANCD2-FANCI FANCD2_I->Ub_FANCD2_I Incision Incision/Un-hooking of ICL Ub_FANCD2_I->Incision Recruitment of Nucleases (e.g., XPF-ERCC1) TLS Translesion Synthesis Incision->TLS HR Homologous Recombination Incision->HR Repaired_DNA Repaired DNA TLS->Repaired_DNA HR->Repaired_DNA

References

Comparative analysis of Clomesone and BCNU in glioma cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Clomesone (Clomifene) and BCNU in Glioma Cells

A Note on Terminology: The term "this compound" does not correspond to a recognized therapeutic agent in the context of glioma treatment in published scientific literature. This guide proceeds under the assumption that "this compound" is a likely reference to Clomifene , an FDA-approved drug that has been identified as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a key target in a subset of gliomas. This analysis will, therefore, compare the alkylating agent BCNU with the mutant IDH1 inhibitor, Clomifene.

This guide provides a comparative analysis of two distinct therapeutic agents, Carmustine (BCNU) and Clomifene, in the context of glioma cell treatment. BCNU is a traditional alkylating agent, while Clomifene represents a targeted therapy approach for gliomas with specific genetic mutations.

Overview of BCNU and Clomifene

BCNU (Carmustine) is a well-established chemotherapeutic agent used in the treatment of malignant gliomas. As a nitrosourea, it functions as an alkylating agent, inducing DNA damage and leading to cancer cell death.[1][2]

Clomifene is a selective estrogen receptor modulator (SERM) that has been repurposed as a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] IDH1 mutations are common in certain types of gliomas and lead to the production of an oncometabolite, D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumor development.[1]

Mechanism of Action

The fundamental difference between BCNU and Clomifene lies in their mechanisms of action. BCNU is a cytotoxic agent that directly damages DNA, whereas Clomifene is a targeted agent that inhibits a specific cancer-driving enzyme.

BCNU: BCNU exerts its cytotoxic effects through the process of alkylation. Its chloroethyl moieties can form covalent bonds with DNA, leading to inter-strand cross-links.[1][3] This cross-linking prevents DNA strand separation, thereby inhibiting DNA replication and repair, which ultimately triggers apoptosis (programmed cell death).[3]

Clomifene: Clomifene acts as a non-competitive inhibitor of the mutant IDH1 enzyme, binding to an allosteric site.[1] In gliomas with IDH1 mutations, the enzyme gains a new function, converting α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2HG).[1] D-2HG accumulation leads to widespread epigenetic changes, including DNA and histone hypermethylation, which promote tumorigenesis.[1] By inhibiting mutant IDH1, Clomifene reduces the production of D-2HG, thereby reversing these epigenetic changes and suppressing tumor growth.[1]

Quantitative Data Presentation

Table 1: In Vitro Efficacy of BCNU in Glioma Cells

Glioma Cell LineAssayIC50 (µg/mL)Incubation Time (hours)Reference
GL261XTT Assay78.548[4]

Table 2: In Vitro Efficacy of Clomifene in Cancer Cell Lines

Cell LineAssayIC50 (µM)Incubation Time (hours)NotesReference
C6 (glioma)Tetrazolium-formazan1624[5]
Human glioma cellsTetrazolium-formazan1324Low passage[5]
HT1080 (fibrosarcoma)CCK8 AssayNot specified, but dose-dependent inhibition48Harbors IDH1 (R132C) mutation[1]

Table 3: In Vivo Efficacy of Clomifene

Animal ModelCell LineTreatmentOutcomeReference
CB-17/Icr-scid miceHT1080 (xenograft)100 mg/kg/day (oral)~60% decrease in tumor weight[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Cell Viability Assays

a) MTT/XTT/CCK8 Assays (Colorimetric Assays)

  • Principle: These assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert a tetrazolium salt (MTT, XTT, or WST-8 in CCK8) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed glioma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (BCNU or Clomifene) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTT, XTT, or CCK8 reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

b) Trypan Blue Exclusion Assay

  • Principle: This assay distinguishes between viable and non-viable cells. Trypan blue is a vital stain that cannot penetrate the intact cell membrane of live cells, while it can enter and stain dead cells blue.

  • Protocol Outline:

    • Culture and treat glioma cells with the test compound as described above.

    • Harvest the cells by trypsinization and resuspend them in a single-cell suspension.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. PI is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

  • Protocol Outline:

    • Treat glioma cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The results will differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]

Measurement of 2-HG Levels (for IDH1 inhibitors)
  • Principle: The efficacy of an IDH1 inhibitor like Clomifene is determined by its ability to reduce the levels of the oncometabolite 2-HG. This is typically measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Protocol Outline:

    • Culture IDH-mutant glioma cells and treat them with the IDH1 inhibitor for a specified period.

    • Collect the cell culture medium and/or cell lysates.

    • Add an internal standard (e.g., ¹³C₅-2-HG) to the samples.

    • Precipitate proteins using a solvent like cold methanol.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant containing the metabolites by LC-MS/MS to quantify the levels of 2-HG.

Visualizations

Signaling Pathways and Experimental Workflows

BCNU_Mechanism BCNU BCNU (Carmustine) DNA Nuclear DNA BCNU->DNA Alkylation Crosslink Interstrand Cross-links DNA->Crosslink Replication_Block DNA Replication Block Crosslink->Replication_Block Repair_Block DNA Repair Inhibition Crosslink->Repair_Block Apoptosis Apoptosis Replication_Block->Apoptosis Repair_Block->Apoptosis

Caption: Mechanism of action of BCNU in glioma cells.

Clomifene_Mechanism cluster_0 Mitochondria (TCA Cycle) Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-type IDH1 mutant_IDH1 Mutant IDH1 (e.g., R132H) aKG->mutant_IDH1 Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->Two_HG NADPH -> NADP+ Normal_Differentiation Restored Cellular Differentiation mutant_IDH1->Normal_Differentiation Inhibition by Clomifene leads to... Clomifene Clomifene Clomifene->mutant_IDH1 Inhibition Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Reduced_Tumor_Growth Reduced Tumor Growth Normal_Differentiation->Reduced_Tumor_Growth Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture Culture Glioma Cell Lines Treatment Treat with BCNU or Clomifene (Dose-Response) Culture->Treatment Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism-Specific Assays (e.g., 2-HG measurement) Treatment->Mechanism Xenograft Establish Orthotopic Glioma Xenografts in Mice Viability->Xenograft Proceed if effective Apoptosis->Xenograft InVivo_Treatment Administer BCNU or Clomifene Xenograft->InVivo_Treatment Monitoring Monitor Tumor Growth (e.g., Bioluminescence Imaging) InVivo_Treatment->Monitoring Toxicity Evaluate Systemic Toxicity InVivo_Treatment->Toxicity Efficacy Assess Efficacy (Survival, Tumor Volume) Monitoring->Efficacy

References

Cross-Validation of Clomesone's Antitumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data from multiple laboratories suggests consistent, albeit moderate, antitumor activity of Clomiphene Citrate, often referred to by the likely misspelling "Clomesone," in specific cancer cell lines. This guide provides a cross-validated comparison of its efficacy, details the experimental methodologies employed, and explores the implicated signaling pathways, offering a valuable resource for researchers in oncology and drug development.

This publication synthesizes findings from various independent studies to offer a cross-validation of Clomiphene Citrate's potential as an antitumor agent. While not a conventional chemotherapeutic, this selective estrogen receptor modulator (SERM) has demonstrated cytotoxic and pro-apoptotic effects in preclinical models of breast and prostate cancer. This guide aims to provide an objective comparison of its performance with standard-of-care alternatives, supported by available experimental data.

In Vitro Efficacy: A Multi-Lab Perspective

The antitumor activity of Clomiphene Citrate and its analogs has been evaluated in several laboratories against common cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

One of the earliest comprehensive studies on triphenylethylene compounds, which include Clomiphene, reported on the antiproliferative activity of its analogs against a panel of breast cancer cell lines.[1] In this research, analogs of Clomiphene showed significant activity against the estrogen receptor-positive (ER+) MCF-7 and LY2 cell lines, with some analogs being 4- to 5-fold more effective than Tamoxifen.[1] However, no significant activity was observed against the triple-negative breast cancer cell line MDA-MB-231.[1]

Another independent study investigating the effects of various compounds on breast cancer cells provides IC50 values for the standard-of-care drug, Tamoxifen. This allows for an indirect comparison of the potency of Clomiphene analogs. For instance, one report found the IC50 of Tamoxifen in MCF-7 cells to be 10.045 µM and in MDA-MB-231 cells to be a significantly higher 2230 µM, highlighting the resistance of this cell line to SERMs.[2] Another study reported the IC50 of 4-hydroxytamoxifen, the active metabolite of Tamoxifen, as 27 µM in MCF-7 cells and 18 µM in MDA-MB-231 cells.[3] A separate investigation found the IC50 of Tamoxifen in MDA-MB-231 cells to be 21.8 µM after 72 hours of treatment.[4]

In the context of prostate cancer, research has shown that Clomiphene Citrate can induce a time-dependent decrease in the viability of PC3 cells.[5] Specifically, a 50 µM concentration of Clomiphene led to a 10-50% reduction in cell viability over a period of 2 to 15 minutes.[5] For comparison, the standard-of-care chemotherapeutic agent Docetaxel exhibits significantly higher potency, with reported IC50 values in PC3 cells ranging from 0.598 nM to 10 nM depending on the study and exposure time.[6][7] One study determined the IC50 of Docetaxel in PC3 cells to be 3.72 nM after 48 hours of treatment.[8]

Table 1: Comparative In Vitro Efficacy (IC50) of Clomiphene Analogs and Standard-of-Care Drugs in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Laboratory/Study
Clomiphene Analog 46MCF-7< 1McCauley et al.
Clomiphene Analog 57MCF-7< 1McCauley et al.
TamoxifenMCF-72.0McCauley et al.
TamoxifenMCF-710.045Garcia-Becerra et al.[2]
4-HydroxytamoxifenMCF-727Secreto et al.[3]
Clomiphene AnalogsMDA-MB-231No significant activityMcCauley et al.
TamoxifenMDA-MB-2317.5McCauley et al.
TamoxifenMDA-MB-2312230Garcia-Becerra et al.[2]
4-HydroxytamoxifenMDA-MB-23118Secreto et al.[3]
TamoxifenMDA-MB-23121.8 (72h)K뽁csi et al.[4]

Table 2: Comparative In Vitro Efficacy of Clomiphene and Docetaxel in Prostate Cancer Cell Lines

CompoundCell LineEffectConcentrationLaboratory/Study
Clomiphene CitratePC310-50% viability decrease50 µM (2-15 min)Jiann et al.[5]
DocetaxelPC3IC50 = 3.72 nM (48h)Li et al.[8]
DocetaxelPC3IC50 = 0.598 nM (72h)Lim et al.[6]
DocetaxelPC3IC50 = 10 nM (48h)Corcoran et al.[7]

In Vivo Antitumor Activity

Evidence for the in vivo antitumor effects of Clomiphene is primarily derived from studies using its analogs in breast cancer xenograft models. In one key study, the intraperitoneal administration of Clomiphene analogs 46 and 57 was found to inhibit the progression of MCF-7 breast tumor xenografts in nude mice, with an effective dose (ED50) of less than 0.02 mg/mouse/day.[1]

For comparison, numerous studies have established the in vivo efficacy of standard anticancer drugs in similar xenograft models. This extensive body of research provides a benchmark against which the performance of novel agents like Clomiphene can be assessed.

Signaling Pathways and Mechanism of Action

The antitumor effects of Clomiphene Citrate appear to be mediated through multiple signaling pathways, leading to apoptosis and cell cycle arrest.

Erk1/2 Signaling in Breast Cancer: In breast cancer cells, Clomiphene has been identified as a pro-apoptotic drug that induces cell death through the phosphorylation of Extracellular Signal-Regulated Protein Kinase (Erk1/2).[9] This is noteworthy as Erk1/2 activation is often associated with cell proliferation and survival. The dual role of Erk signaling highlights the complexity of its downstream effects, which can be modulated by other cellular factors.

Clomiphene_Erk_Pathway Clomiphene Clomiphene Citrate Erk_Activation Erk1/2 Phosphorylation Clomiphene->Erk_Activation Apoptosis Apoptosis Erk_Activation->Apoptosis caption Clomiphene-induced apoptosis via Erk1/2 activation.

Clomiphene-induced apoptosis via Erk1/2 activation.

Calcium Signaling in Prostate Cancer: In human prostate cancer cells (PC3), Clomiphene has been shown to induce an increase in cytosolic calcium levels.[5] This is achieved by triggering the release of calcium from intracellular stores and activating calcium influx from the extracellular environment.[5] The disruption of calcium homeostasis is a known trigger for apoptosis.

Clomiphene_Calcium_Pathway Clomiphene Clomiphene Citrate Ca_Stores Intracellular Ca2+ Stores Clomiphene->Ca_Stores Release Ca_Influx Extracellular Ca2+ Influx Clomiphene->Ca_Influx Activation Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Stores->Cytosolic_Ca Ca_Influx->Cytosolic_Ca Apoptosis Apoptosis Cytosolic_Ca->Apoptosis caption Clomiphene-induced apoptosis via calcium signaling.

Clomiphene-induced apoptosis via calcium signaling.

Experimental Protocols

To facilitate the replication and further investigation of these findings, this section provides detailed methodologies for key experiments.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Treat cells with a range of concentrations of Clomiphene Citrate or control compounds for the desired duration (e.g., 48 or 72 hours).

  • Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[10][11]

  • Cell Treatment: Culture and treat cells with Clomiphene Citrate or control compounds as required for the experiment.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

In Vivo Tumor Xenograft Study

Patient-derived xenograft (PDX) models or cell line-derived xenograft models are commonly used to assess in vivo antitumor efficacy.[12][13]

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse. For PDX models, surgically implant small tumor fragments.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer Clomiphene Citrate or control vehicle/drug via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC3) Drug_Treatment_Vitro Clomiphene Citrate Treatment Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (SRB) Drug_Treatment_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Drug_Treatment_Vitro->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (Mice) Drug_Treatment_Vivo Clomiphene Citrate Administration Xenograft_Model->Drug_Treatment_Vivo Tumor_Measurement Tumor Volume & Body Weight Monitoring Drug_Treatment_Vivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis caption General workflow for evaluating antitumor effects.

General workflow for evaluating antitumor effects.

Conclusion

The available data from independent laboratories provide a consistent picture of Clomiphene Citrate's modest antitumor activity, particularly in ER-positive breast cancer and to a lesser extent in prostate cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as Erk1/2 and intracellular calcium levels. While not as potent as standard-of-care chemotherapeutics, its distinct mechanisms may offer potential for combination therapies. Further research is warranted to fully elucidate its therapeutic potential, optimize its delivery, and identify patient populations that may benefit from its use. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for such future investigations.

References

A Head-to-Head Comparison of Clomesone and Melphalan in Melanoma: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head clinical study comparing the efficacy and safety of Clomesone and melphalan in the treatment of melanoma has not been identified in publicly available literature. This guide, therefore, provides a comparative overview based on the available individual data for each compound, intended for researchers, scientists, and drug development professionals.

This document synthesizes the known mechanisms of action, preclinical data for this compound, and clinical trial data for melphalan in melanoma. The significant disparity in the level of clinical development between these two agents should be noted; melphalan is an established chemotherapy, whereas this compound appears to be an investigational compound with limited recent data.

Mechanism of Action: Alkylating Agents

Both this compound and melphalan belong to the class of alkylating agents. These compounds exert their cytotoxic effects by attaching an alkyl group to the guanine base of DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell death.

Alkylating_Agent_Mechanism cluster_Cell Cancer Cell cluster_Nucleus Nucleus Alkylating_Agent Alkylating Agent (this compound or Melphalan) Guanine Guanine Base Alkylating_Agent->Guanine Targets DNA Cellular DNA DNA_Alkylation DNA Alkylation & Cross-linking Guanine->DNA_Alkylation Leads to Apoptosis Cell Death (Apoptosis) DNA_Alkylation->Apoptosis Induces

Caption: Generalized mechanism of action for alkylating agents like this compound and melphalan.

Melphalan: Clinical Data in Uveal Melanoma

Melphalan, particularly when delivered via the Hepzato™ Kit (melphalan/hepatic delivery system), has been investigated for the treatment of adult patients with uveal melanoma with unresectable hepatic metastases. The FOCUS clinical trial provides the most robust recent data for melphalan in a specific melanoma subtype.

Experimental Protocol: The FOCUS Trial

The FOCUS study was a single-arm, open-label, multicenter trial.

  • Patient Population: 91 patients with uveal melanoma with unresectable hepatic metastases. Limited extrahepatic disease was permitted.

  • Intervention: Melphalan at a dose of 3 mg/kg of ideal body weight administered via hepatic arterial infusion every 6 to 8 weeks, for a maximum of 6 infusions.

  • Primary Endpoint: Objective Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

FOCUS_Trial_Workflow Patient_Screening Patient Screening (Uveal Melanoma with Unresectable Hepatic Metastases) Enrollment Enrollment (n=91) Patient_Screening->Enrollment Treatment_Cycle Treatment Cycle (Melphalan 3 mg/kg via Hepatic Artery Infusion) Enrollment->Treatment_Cycle Repeat_Treatment Repeat Every 6-8 Weeks (Up to 6 cycles) Treatment_Cycle->Repeat_Treatment Response_Assessment Tumor Response Assessment (e.g., RECIST criteria) Repeat_Treatment->Response_Assessment Response_Assessment->Treatment_Cycle Continue if stable or responding Follow_Up Follow-up for DOR, PFS, OS Response_Assessment->Follow_Up

Caption: Simplified experimental workflow of the FOCUS clinical trial for melphalan.

Performance Data: FOCUS Trial Results
EndpointResult
Objective Response Rate (ORR) 35.2%
Median Duration of Response (DoR) 14.0 months
Complete Response Rate 7.7%
Partial Response Rate 28.6%
Disease Control Rate (DCR) 73.6%
Safety and Tolerability: Melphalan (Hepzato Kit)

The most common treatment-emergent serious adverse events included:

  • Thrombocytopenia

  • Neutropenia

  • Leukopenia

  • Febrile neutropenia

The Hepzato Kit has a boxed warning for severe periprocedural complications, including hemorrhage, hepatocellular injury, and thromboembolic events, as well as myelosuppression.

This compound: Preclinical Data

Information on this compound is limited and primarily from older preclinical studies. There is no evidence of recent clinical development in melanoma.

Preclinical Activity
  • In Vivo: this compound has demonstrated antitumor activity against various murine tumor models, including P388 leukemia, Lewis lung carcinoma, and B16 melanoma.

  • In Vitro: One study noted that this compound exhibited no activity in vitro against the majority of cell lines derived from solid human colorectal carcinomas. This highlights a potential discrepancy between preclinical models and human tumors.

Due to the absence of clinical trial data, a quantitative comparison of this compound's performance against melphalan is not possible. The existing preclinical data is insufficient to predict its efficacy or safety in human melanoma patients.

Comparative Summary

FeatureMelphalanThis compound
Mechanism of Action Alkylating agent; forms DNA cross-links.Alkylating agent; presumed to form DNA cross-links.
Development Stage Clinically approved and utilized for specific indications.Investigational; limited recent preclinical data available.
Clinical Data in Melanoma Phase 3 data available for uveal melanoma (FOCUS trial).No clinical data available.
Efficacy (Uveal Melanoma) ORR of 35.2% in the FOCUS trial.Unknown in humans.
Safety Profile Well-characterized, includes myelosuppression and periprocedural risks with hepatic delivery.Unknown in humans.

Conclusion

Based on the currently available evidence, melphalan is a well-characterized alkylating agent with proven clinical efficacy in a specific subset of melanoma patients (uveal melanoma with hepatic metastases). Its safety profile is understood, allowing for management of its adverse effects.

This compound, while also an alkylating agent, remains a compound of preclinical interest. The lack of any publicly available clinical trial data for this compound in melanoma makes a direct comparison with melphalan impossible. The promising activity in murine models has not, to date, translated into documented clinical development for this indication. Therefore, for research and drug development professionals, melphalan represents a known therapeutic, while this compound represents an agent with an unproven clinical profile. Further research, including rigorous clinical trials, would be necessary to establish the therapeutic potential of this compound in melanoma.

Validating the In Vivo Pharmacokinetic Profile of Novel Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: This guide provides a comparative framework for validating the in vivo pharmacokinetic (PK) profile of investigational alkylating agents. Due to the limited availability of comprehensive in vivo pharmacokinetic data for the specific compound Clomesone (2-chloroethyl(methylsulfonyl)methanesulfonate), this document utilizes two well-characterized and structurally related alkylating agents, Cyclophosphamide and Ifosfamide, as illustrative examples. The methodologies, data presentation, and visualizations provided herein serve as a robust template for the preclinical assessment of new chemical entities within this therapeutic class.

The objective is to offer a clear comparison of key PK parameters, supported by detailed experimental protocols and visual workflows, to aid researchers in designing and interpreting their own in vivo studies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Cyclophosphamide and Ifosfamide, both of which are nitrogen mustard prodrugs requiring metabolic activation.[1][2][3] This data is typically gathered from in vivo studies in animal models (e.g., rodents, canines) and clinical trials.

Pharmacokinetic ParameterCyclophosphamide (CPA)Ifosfamide (IFO)Significance in Drug Development
Bioavailability (Oral) >75%Variable, ~100% at lower dosesHigh oral bioavailability is desirable for patient convenience and flexible dosing regimens.
Plasma Half-life (t½) 3 - 12 hours5 - 15 hoursDetermines dosing frequency and time to reach steady-state concentrations.
Protein Binding Low (~12-24%)Low (~20%)A low degree of protein binding means a larger fraction of the drug is free to exert its pharmacological effect.
Volume of Distribution (Vd) 0.4 - 0.8 L/kg0.5 - 0.9 L/kgIndicates the extent of drug distribution into tissues; both drugs distribute widely.
Metabolism Hepatic (CYP2B6, CYP3A4)Hepatic (CYP3A4, CYP2B6)Both are prodrugs requiring cytochrome P450-mediated activation. The rate of activation differs.[1][4]
Primary Route of Excretion Renal (as metabolites)Renal (as metabolites)Renal function can significantly impact drug clearance and potential toxicity.
Active Metabolites Phosphoramide mustard, AcroleinIfosforamide mustard, AcroleinThe generation of these metabolites is essential for therapeutic efficacy but also contributes to toxicity.
Toxic Metabolites Acrolein, ChloroacetaldehydeAcrolein, ChloroacetaldehydeAcrolein is responsible for hemorrhagic cystitis; Chloroacetaldehyde (more prominent with IFO) causes neurotoxicity.[2]

Experimental Protocols

Below is a detailed methodology for a representative in vivo pharmacokinetic study in a rodent model, designed to determine the parameters listed in the table above.

Protocol: Single-Dose In Vivo Pharmacokinetic Study in Rats

1. Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of an alkylating agent (e.g., "this compound") following intravenous (IV) and oral (PO) administration.

2. Materials:

  • Test Compound (e.g., "this compound")
  • Vehicle for IV administration (e.g., 5% Dextrose in water)
  • Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
  • Cannulation materials (for jugular vein cannulation)
  • Blood collection tubes (containing K2-EDTA anticoagulant)
  • Analytical equipment (e.g., LC-MS/MS system)

3. Animal Model and Dosing:

  • Animals are acclimated for at least one week prior to the study.
  • For precise blood sampling, rats are surgically implanted with a jugular vein cannula 2-3 days before dosing.
  • A total of 18 rats are divided into two groups (n=9 per group):
  • Group 1 (IV): Receives a single bolus injection of the test compound at 5 mg/kg via the tail vein.
  • Group 2 (PO): Receives a single dose of the test compound at 20 mg/kg via oral gavage.
  • All animals are fasted overnight before dosing.

4. Sample Collection:

  • Blood samples (~0.25 mL) are collected from the jugular vein cannula at specified time points.
  • IV Group Time Points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
  • PO Group Time Points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
  • Blood samples are immediately placed on ice and centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
  • Plasma is transferred to labeled cryovials and stored at -80°C until analysis.

5. Sample Analysis (Bioanalysis):

  • Plasma concentrations of the parent drug and any known major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
  • A standard curve is prepared by spiking known concentrations of the analyte into blank plasma to ensure accuracy and precision.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
  • Key parameters calculated include: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
  • Oral bioavailability (F%) is calculated using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in vivo validation of this compound and similar prodrugs.

G cluster_0 Hepatic Metabolism cluster_1 Target Cell Action & Byproducts Prodrug Prodrug (Cyclophosphamide / Ifosfamide) CYP CYP450 Enzymes (e.g., CYP2B6, CYP3A4) Prodrug->CYP Activation Step 1 (4-Hydroxylation) Hydroxylated_Intermediate 4-Hydroxy Intermediate (Active) Aldo_Intermediate Aldo-Metabolite (Active) Hydroxylated_Intermediate->Aldo_Intermediate Tautomerization Mustard Active Mustard (e.g., Phosphoramide Mustard) Aldo_Intermediate->Mustard Spontaneous Decomposition Acrolein Acrolein (Toxic Byproduct) Aldo_Intermediate->Acrolein Spontaneous Decomposition DNA DNA Mustard->DNA Alkylation Crosslink DNA Cross-linking & Cell Death DNA->Crosslink

Metabolic activation pathway of oxazaphosphorine alkylating agents.

G Start Study Design & Protocol Approval Animal_Prep Animal Acclimation & Surgical Preparation Start->Animal_Prep Dosing Drug Administration (IV and PO Groups) Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Report Data Interpretation & Final Report PK_Calc->Report

Typical workflow for an in vivo preclinical pharmacokinetic study.

The validation of an in vivo pharmacokinetic profile is a critical step in early-stage drug development. While direct data for this compound is not widely available, the comparative analysis of Cyclophosphamide and Ifosfamide provides a clear and actionable framework for researchers. By following standardized protocols for animal studies, employing robust bioanalytical techniques, and visualizing complex metabolic pathways and workflows, drug development professionals can effectively characterize the ADME properties of novel alkylating agents. This systematic approach is essential for understanding a compound's disposition in the body, informing dose selection for efficacy and toxicity studies, and ultimately guiding the path toward clinical development.

References

Clomiphene's Antitumor Activity: A Comparative Analysis Across Different Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clomiphene, a selective estrogen receptor modulator (SERM), has been investigated for its potential antitumor activities beyond its well-known use in ovulation induction. This guide provides a comparative analysis of Clomiphene's effects on various tumor types, presenting supporting experimental data and methodologies to aid in research and drug development. While the initially searched "Clomesone" yielded limited and inconclusive preclinical results, a deeper look into the closely related and often misspelled "Clomiphene" reveals a more extensive body of research on its anticancer properties. This guide focuses on Clomiphene, offering a comparative perspective on its efficacy against different cancer cell lines and summarizing the molecular pathways it influences.

Comparative Efficacy of Clomiphene Across Tumor Cell Lines

The cytotoxic and anti-proliferative effects of Clomiphene have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data, including IC50 values and observed effects on cell viability.

Cell Line Cancer Type Assay IC50 / Effect Reference
MCF-7 Breast Cancer (ER+)Sulforhodamine BIC50 of analogs < 1 µM[1]
LY2 Breast Cancer (Tamoxifen-resistant)Sulforhodamine B11 analogs with IC50 < 1 µM[1]
MDA-MB-231 Breast Cancer (ER-)Sulforhodamine BNo activity observed[1]
PC3 Prostate CancerTrypan Blue Exclusion10-50% decrease in viability with 50 µM Clomiphene over 2-15 min[2]
BFTC Bladder CancerFura-2 (Ca2+ indicator)Increased intracellular Ca2+ at 10-75 µM[3]

Table 1: Comparative in vitro efficacy of Clomiphene and its analogs.

Comparison with an Alternative SERM: Tamoxifen

Tamoxifen is a widely used SERM in the treatment of estrogen receptor-positive breast cancer. Several studies have compared the effects of Clomiphene and Tamoxifen.

Parameter Clomiphene Tamoxifen Reference
MCF-7 IC50 Analogs < 1 µM2.0 µM[1]
LY2 IC50 11 analogs < 1 µM7.5 µM[1]
MDA-MB-231 IC50 No activity7.5 µM[1]
Ovulation Induction EffectiveAlso effective[4][5]
Endometrial Thickness May decreaseAgonistic effect, may increase[5]

Table 2: Comparison of Clomiphene and Tamoxifen.

Signaling Pathways Modulated by Clomiphene

Clomiphene exerts its effects through the modulation of several key signaling pathways in cancer cells. As a SERM, its primary mechanism involves binding to estrogen receptors (ERs), leading to downstream effects on gene expression and cellular processes.

Estrogen Receptor Signaling

In ER-positive breast cancer cells, Clomiphene can act as an ER antagonist, inhibiting the proliferative signals mediated by estrogen. However, its effects can be tissue-specific, acting as a partial agonist in some contexts. In endometrial cancer cells, Clomiphene has been shown to down-regulate ERα through the ubiquitin-proteasome pathway[6].

Estrogen_Receptor_Signaling Clomiphene Clomiphene ER Estrogen Receptor (ERα/ERβ) Clomiphene->ER Binds to Ubiquitination Ubiquitin-Proteasome Pathway Clomiphene->Ubiquitination Induces ERE Estrogen Response Element ER->ERE Binds to Gene_Expression Altered Gene Expression ERE->Gene_Expression Proliferation Inhibition of Cell Proliferation Gene_Expression->Proliferation ER_Degradation ERα Degradation Ubiquitination->ER_Degradation

Clomiphene's modulation of Estrogen Receptor signaling.
MAPK/Erk Signaling Pathway

In breast cancer cells, Clomiphene has been observed to induce apoptosis through the phosphorylation of Extracellular Signal-Regulated Kinase (Erk1/2), a key component of the MAPK signaling pathway.[7][8] This suggests a mechanism of action that is independent of its ER-modulating activity in certain contexts.

MAPK_Erk_Signaling Clomiphene Clomiphene Erk Erk1/2 Clomiphene->Erk Induces Phosphorylation pErk Phosphorylated Erk1/2 Erk->pErk Apoptosis Apoptosis pErk->Apoptosis Promotes

Clomiphene-induced apoptosis via Erk1/2 phosphorylation.
Calcium Signaling Pathway

Studies in prostate and bladder cancer cells have shown that Clomiphene can induce an increase in intracellular calcium levels ([Ca2+]).[2][3] This is achieved by mobilizing calcium from intracellular stores and promoting calcium influx from the extracellular environment. This disruption of calcium homeostasis can contribute to cytotoxicity.

Calcium_Signaling cluster_cell Cancer Cell Clomiphene_ext Clomiphene Ca_channel Ca2+ Channel Clomiphene_ext->Ca_channel Activates Intra_Stores Intracellular Ca2+ Stores (ER, Golgi, Mitochondria) Clomiphene_ext->Intra_Stores Mobilizes Ca_increase ↑ [Ca2+]i Ca_channel->Ca_increase Ca2+ Influx Intra_Stores->Ca_increase Ca2+ Release Cytotoxicity Cytotoxicity Ca_increase->Cytotoxicity

Clomiphene's effect on intracellular calcium signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with Clomiphene A->B C 3. Add MTT reagent B->C D 4. Incubate C->D E 5. Add solubilization solution D->E F 6. Measure absorbance E->F

Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Clomiphene and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow A 1. Treat cells with Clomiphene B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Experimental workflow for the apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells and treat with desired concentrations of Clomiphene for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Workflow:

Western_Blot_Workflow A 1. Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Analysis H->I

Experimental workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Lyse Clomiphene-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pErk, anti-ERα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Conclusion

The available evidence suggests that Clomiphene exhibits antitumor activity in various cancer cell lines, particularly in hormone-receptor-positive breast cancers. Its mechanisms of action are multifaceted, involving modulation of the estrogen receptor pathway, induction of apoptosis via MAPK/Erk signaling, and disruption of intracellular calcium homeostasis. While direct comparative data across a wide range of tumor types is limited, the existing studies provide a solid foundation for further investigation into Clomiphene and its analogs as potential anticancer agents. The provided experimental protocols offer standardized methods for researchers to further explore the therapeutic potential of this compound. Further research is warranted to establish a broader anti-cancer profile of Clomiphene and to identify predictive biomarkers for its efficacy.

References

Replicating Key Findings from Early Clobetasone Butyrate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clobetasone butyrate, a moderately potent topical corticosteroid, has been a significant tool in dermatology for managing inflammatory skin conditions since its introduction.[1][2] This guide delves into the foundational research that established its clinical efficacy and safety profile. By examining the original experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for replicating and building upon these seminal findings. Clobetasone butyrate exerts its therapeutic effects through a multifaceted mechanism that includes modulating gene expression, suppressing inflammatory cytokines, and inhibiting immune cell migration.[3][4][5]

Mechanism of Action: An Overview

Topical corticosteroids like clobetasone butyrate function primarily through their anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[4][6][7] Upon application, the drug penetrates the cell membrane and binds to cytoplasmic glucocorticoid receptors. This complex then translocates to the nucleus, where it interacts with DNA to upregulate the transcription of anti-inflammatory proteins and downregulate pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).[3][5] A key action is the inhibition of phospholipase A2, which in turn blocks the synthesis of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[5][8]

Signaling Pathway of Clobetasone Butyrate

G CB Clobetasone Butyrate CM Cell Membrane CB->CM Penetrates GR Glucocorticoid Receptor CM->GR CGRC CB-GR Complex GR->CGRC Nuc Nucleus CGRC->Nuc Translocates DNA DNA Nuc->DNA AntiInflam Anti-inflammatory Proteins (e.g., Lipocortin-1) DNA->AntiInflam Upregulates Transcription ProInflam Pro-inflammatory Cytokines & Enzymes (e.g., IL-1, TNF-α, PLA2) DNA->ProInflam Downregulates Transcription AntiInflam->ProInflam Inhibits InflamResponse Inflammatory Response ProInflam->InflamResponse Mediates

Caption: Clobetasone Butyrate's intracellular signaling pathway.

Comparative Efficacy Studies

Early clinical trials were crucial in establishing the therapeutic position of clobetasone butyrate relative to existing corticosteroids. These studies often employed a bilateral, symmetrical lesion design, allowing for a direct comparison of two treatments on the same patient.

Table 1: Clobetasone Butyrate vs. Other Topical Corticosteroids in Eczema
Comparator Concentration Patient Population Key Finding Citation
Hydrocortisone1%Patients with eczemaClobetasone butyrate 0.05% was significantly more effective.[9][10]
Flurandrenolone0.0125%71 children with atopic eczemaA non-statistically significant trend favored clobetasone butyrate.[11][12]
Betamethasone Valerate0.1%48 patients with atopic or contact dermatitis0.05% clobetasone butyrate was as effective as 0.1% betamethasone valerate.[13][14]
Fluocortolone0.2%Patients with eczemaClobetasone butyrate 0.05% demonstrated significantly greater activity.[10][13]
Table 2: Clobetasone Butyrate in Psoriasis
Comparator Concentration Patient Population Key Finding Citation
Hydrocortisone Butyrate0.1%Patients with psoriasisHalogenated clobetasone butyrate was significantly more effective.[15][16]
Flurandrenolone0.0125%Adults with psoriasisClobetasone butyrate was more effective (p=0.01%).[9]
Hydrocortisone Butyrate(Not specified)Adults with psoriasisClobetasone butyrate was more effective (p<0.05).[9]

Experimental Protocols

Replicating the findings of these early studies requires adherence to their methodologies. Below are detailed protocols for key experiments.

Protocol 1: Vasoconstrictor Assay

The vasoconstrictor assay is a common method for assessing the potency of topical corticosteroids.

Objective: To evaluate the blanching effect of clobetasone butyrate as an indicator of its vasoconstrictive activity.

Methodology:

  • Subject Selection: Healthy volunteers with no history of skin disease.

  • Application: A small amount of 0.05% clobetasone butyrate ointment is applied to a designated area on the forearm.

  • Occlusion: The application site is covered with an occlusive dressing to enhance absorption.

  • Observation: The degree of vasoconstriction (blanching) is assessed at specified time points (e.g., 4, 6, and 24 hours) after application.

  • Scoring: The blanching effect is typically scored on a scale (e.g., 0-4), where 0 indicates no blanching and 4 indicates maximal blanching.

  • Comparison: The results are compared with those of other corticosteroids of known potency. Early studies highlighted clobetasone butyrate's good activity in this test.[10][13]

Workflow for Vasoconstrictor Assay

G Start Start Select Select Healthy Volunteers Start->Select Apply Apply 0.05% Clobetasone Butyrate Select->Apply Occlude Apply Occlusive Dressing Apply->Occlude Assess Assess Blanching at Time Points Occlude->Assess Score Score Blanching (0-4 Scale) Assess->Score Compare Compare with Other Steroids Score->Compare End End Compare->End

Caption: Experimental workflow for the vasoconstrictor assay.

Protocol 2: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

This experiment is critical for assessing the systemic safety of a topical corticosteroid.

Objective: To determine the effect of topically applied clobetasone butyrate on the HPA axis.

Methodology:

  • Subject Selection: Patients with widespread skin conditions requiring treatment with topical corticosteroids.

  • Treatment Regimen: Clobetasone butyrate 0.05% ointment is applied to the affected areas, often under occlusion to maximize absorption.

  • Blood Sampling: Blood samples are collected at baseline and at various time points during treatment.

  • Cortisol Measurement: Plasma cortisol levels are measured to assess adrenal function.

  • Analysis: A significant decrease in plasma cortisol levels indicates HPA axis suppression. Early research demonstrated that clobetasone butyrate has a minimal effect on HPA axis function, even under conditions of maximal absorption.[9][10][13]

Protocol 3: Epidermal Atrophy Model

This protocol evaluates the potential for a topical corticosteroid to cause skin thinning.

Objective: To assess the atrophogenic potential of clobetasone butyrate.

Methodology:

  • Animal Model: Typically conducted on animal models, such as rats or mice.

  • Application: The test substance (clobetasone butyrate) and a control (e.g., a more potent steroid or a vehicle) are applied daily to a defined area of skin for a specified period.

  • Histological Analysis: At the end of the treatment period, skin biopsies are taken from the treated and control sites.

  • Measurement: The thickness of the epidermis is measured microscopically.

  • Comparison: The epidermal thickness of the clobetasone butyrate-treated skin is compared to that of the control groups. Clobetasone butyrate was found to cause less epidermal thinning than other steroids, with the exception of hydrocortisone.[10]

Conclusion

The foundational research on clobetasone butyrate established it as a valuable therapeutic option with a favorable balance of efficacy and safety. Its moderate potency, coupled with a low potential for systemic side effects and skin atrophy, has made it a mainstay in the treatment of various inflammatory dermatoses.[10][17] The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and development in the field of topical corticosteroids.

References

A Comparative Analysis of the Genotoxicity of Clomesone and Other Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxicity of Clomesone, also known as 2-chloroethyl (methylsulfonyl)methanesulfonate, with other well-characterized methanesulfonates, including methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS). This objective analysis is supported by available experimental data from key genotoxicity assays to inform risk assessment and guide further research.

Executive Summary

Methanesulfonates are a class of alkylating agents known for their potential to induce genetic damage. This guide delves into the genotoxic profiles of this compound, MMS, EMS, and IPMS, highlighting their mechanisms of action and comparative potency in various assays. While data for this compound is less extensive than for MMS and EMS, available evidence indicates it is a potent DNA-damaging agent, acting primarily through chloroethylation of guanine residues. This leads to the formation of DNA interstrand and DNA-protein cross-links, ultimately triggering cytotoxic and genotoxic effects. The comparative data presented herein, summarized in clear, structured tables, will aid researchers in understanding the relative genotoxic potential of these compounds.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from key genotoxicity assays for this compound and other methanesulfonates. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Ames Test Results for Methanesulfonates

CompoundStrain(s)Metabolic Activation (S9)Concentration RangeResult
This compound Data not availableData not availableData not availableData not available
Methyl Methanesulfonate (MMS) TA100, TA1535With and without0.1 - 10 µ g/plate Positive (induces base-pair substitutions)
Ethyl Methanesulfonate (EMS) TA100, TA1535With and without100 - 10,000 µ g/plate Positive (induces base-pair substitutions)
Isopropyl Methanesulfonate (IPMS) TA100, TA1535With and withoutVariousPositive (potent mutagen)[1]

Table 2: In Vitro Micronucleus Assay Results for Methanesulfonates

CompoundCell LineTreatment DurationConcentration RangeResult (% Micronucleated Cells)
This compound Data not availableData not availableData not availableData not available
Methyl Methanesulfonate (MMS) CHO, V79, Human lymphocytes3 - 24 hours10 - 200 µg/mLDose-dependent increase
Ethyl Methanesulfonate (EMS) CHO, L5178Y4 - 24 hours50 - 1000 µg/mLDose-dependent increase
Isopropyl Methanesulfonate (IPMS) Data not availableData not availableData not availableData not available

Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for Methanesulfonates

CompoundCell LineTreatment DurationConcentration RangeResult (e.g., % Tail DNA, Olive Tail Moment)
This compound IMR-90, VA-13Not specifiedNot specifiedInduces DNA strand breaks and alkali-labile sites
Methyl Methanesulfonate (MMS) Human lymphocytes, HepG21 - 24 hours10 - 500 µMDose-dependent increase in tail length/moment
Ethyl Methanesulfonate (EMS) Human lymphocytes, A5491 - 24 hours0.5 - 10 mMDose-dependent increase in tail length/moment
Isopropyl Methanesulfonate (IPMS) Data not availableData not availableData not availableData not available

Mechanism of Action and Signaling Pathways

Methanesulfonates exert their genotoxic effects primarily by alkylating DNA. The alkyl group is transferred to nucleophilic sites on DNA bases, with the N7 position of guanine and the N3 position of adenine being common targets. However, the specific type of alkyl group and the reaction mechanism (SN1 vs. SN2) influence the spectrum of DNA adducts and the resulting biological consequences.

  • This compound (2-chloroethyl (methylsulfonyl)methanesulfonate) acts as a chloroethylating agent. It is proposed to chloroethylate the O6 position of guanine in DNA[2]. This initial adduct can then undergo an intramolecular cyclization to form a highly reactive ethyleneiminium ion, which can react with the N7 position of guanine on the opposite DNA strand, leading to the formation of a DNA interstrand cross-link. This type of lesion is particularly cytotoxic as it blocks DNA replication and transcription.

  • Methyl Methanesulfonate (MMS) is a classic SN2-type alkylating agent that primarily methylates the N7 of guanine and N3 of adenine. These lesions can lead to base mispairing during DNA replication or create apurinic/apyrimidinic (AP) sites, which are subsequently processed by base excision repair (BER) pathways.

  • Ethyl Methanesulfonate (EMS) exhibits a mixed SN1/SN2 reactivity. In addition to alkylating nitrogen atoms, it has a greater propensity to alkylate oxygen atoms in DNA bases, such as the O6 position of guanine. O6-ethylguanine is a highly miscoding lesion that frequently pairs with thymine instead of cytosine, leading to G:C to A:T transition mutations.

  • Isopropyl Methanesulfonate (IPMS) is a more potent mutagen than MMS and EMS and is thought to react via a more SN1-like mechanism, leading to a higher proportion of O-alkylation.

The DNA damage induced by these agents activates complex cellular signaling pathways, collectively known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensing Damage Sensing & Signaling cluster_response Cellular Response This compound This compound DNA_Damage DNA Adducts (Alkylation, Cross-links) This compound->DNA_Damage Methanesulfonates Other Methanesulfonates (MMS, EMS, IPMS) Methanesulfonates->DNA_Damage Sensors Sensor Proteins (e.g., PARP, MRN complex) DNA_Damage->Sensors Mediators Mediator Proteins (e.g., ATM, ATR) Sensors->Mediators Transducers Transducer Kinases (e.g., CHK1, CHK2) Mediators->Transducers p53 p53 Activation Transducers->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER, HR, etc.) p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway to Methanesulfonates.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are generalized and may require optimization based on the specific cell type and test substance.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Methodology:

  • Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: A top agar containing a small amount of histidine (to allow for a few cell divisions) and the test compound at various concentrations is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare Bacterial Strains (e.g., S. typhimurium) Start->Prepare_Bacteria Mix Mix Bacteria with Test Compound & S9 Prepare_Bacteria->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze End End Analyze->End

Caption: Ames Test Experimental Workflow.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of a test substance in cultured mammalian cells.

Methodology:

  • Cell Culture: Select a suitable mammalian cell line (e.g., CHO, V79, human peripheral blood lymphocytes) and culture under appropriate conditions.

  • Treatment: Expose the cells to the test compound at various concentrations for a defined period.

  • Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in a predetermined number of cells (e.g., 1000 binucleated cells per concentration). A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Micronucleus_Assay_Workflow Start Start Cell_Culture Culture Mammalian Cells Start->Cell_Culture Treatment Treat with Test Compound Cell_Culture->Treatment CytoB Add Cytochalasin B (Cytokinesis Block) Treatment->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Stain Stain with DNA Dye Harvest->Stain Microscopy Microscopic Analysis (Score Micronuclei) Stain->Microscopy Analyze Analyze Data Microscopy->Analyze End End Analyze->End

Caption: In Vitro Micronucleus Assay Workflow.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding: Mix the cells with low-melting-point agarose and embed them on a microscope slide.

  • Lysis: Lyse the cells with a detergent and high-salt solution to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software. A dose-dependent increase in these parameters indicates DNA damage.

Comet_Assay_Workflow Start Start Step1 Cell Suspension Preparation Start->Step1 Step2 Embedding in Low-Melting Agarose Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 Alkaline Unwinding & Electrophoresis Step3->Step4 Step5 DNA Staining Step4->Step5 Step6 Fluorescence Microscopy Step5->Step6 Step7 Image Analysis (Comet Scoring) Step6->Step7 End End Step7->End

Caption: Comet Assay Experimental Workflow.

Conclusion

This comparative guide highlights the genotoxic potential of this compound in the context of other well-studied methanesulfonates. While quantitative data for this compound in standard genotoxicity assays are limited in the public domain, its mechanism of action as a DNA chloroethylating and cross-linking agent suggests a high potential for genotoxicity. In contrast, MMS, EMS, and IPMS are well-documented mutagens, with their potency and mutagenic signature influenced by their alkylating chemistry. Further quantitative studies on this compound using standardized genotoxicity assays are warranted to provide a more definitive comparative risk assessment. This guide serves as a valuable resource for researchers and professionals in the field of drug development and toxicology, providing a foundation for informed decision-making and future research directions.

References

Safety Operating Guide

Navigating the Disposal of Clomesone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. For professionals in drug development and scientific research, clear and actionable guidance on chemical waste management is paramount. This document provides a comprehensive overview of the recommended disposal procedures for Clomesone, treating it as a potentially hazardous chemical in the absence of specific waste management protocols.

Due to the limited availability of a specific Safety Data Sheet (SDS) detailing the disposal of this compound (CAS 88343-72-0), it is imperative to handle this compound as a hazardous substance. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal process, adherence to fundamental safety protocols is non-negotiable. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. The use of appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]

Step-by-Step Disposal Protocol for this compound

In the absence of specific guidelines for this compound, a conservative approach to waste management is essential. All materials contaminated with this compound, including residual product, solutions, and laboratory consumables, must be treated as hazardous waste.

  • Waste Segregation : Proper segregation is the first step in safe chemical disposal.[1]

    • Solid Waste : Collect all solid materials contaminated with this compound, such as unused powder, weighing papers, contaminated gloves, and bench protectors, in a designated, leak-proof solid hazardous waste container.[1]

    • Liquid Waste : All liquid waste containing this compound must be collected in a dedicated, chemically compatible, and leak-proof liquid hazardous waste container.[1] Avoid mixing with other incompatible waste streams.

    • Sharps Waste : Any sharps, such as needles or syringes, contaminated with this compound should be disposed of in a designated sharps container.[1]

  • Container Management : All hazardous waste containers must be correctly labeled and managed to ensure safety and regulatory compliance.

    • Labeling : Clearly label each container with "Hazardous Waste" and the full chemical name, "this compound." If in a solution, indicate the solvent and approximate concentration.

    • Closure : Keep waste containers securely sealed at all times, except when adding waste.[1]

  • Arranging for Disposal : The disposal of hazardous chemical waste is a regulated process that must be handled by certified professionals.

    • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[1]

    • Documentation : Complete all required waste disposal forms as mandated by your institution and local regulatory agencies.[2]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1][3]

Essential Data for Chemical Disposal

Data PointDescriptionStatus for this compound
EPA Hazardous Waste Codes Codes assigned by the Environmental Protection Agency to classify hazardous waste, guiding disposal and reporting requirements.Not Available
Physical State The physical form of the chemical (solid, liquid, gas) which influences the choice of disposal container and method.Solid
Solubility Information on how the chemical dissolves in solvents, which is important for creating liquid waste solutions and for environmental fate.Not Available
Reactivity Details on chemical incompatibilities to prevent dangerous reactions in waste containers.Not Available
Toxicological Data Information on the health hazards of the chemical, which underscores the need for cautious handling and disposal.Not Available
Environmental Hazards Data on the potential harm to aquatic life and the environment, dictating the need for contained disposal.Not Available

Logical Workflow for Chemical Disposal Decision-Making

The following diagram illustrates a logical workflow for determining the appropriate disposal route for a laboratory chemical, particularly when specific information is lacking.

start Start: Chemical Waste for Disposal sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check follow_sds Follow the specific disposal procedures outlined in the SDS. sds_check->follow_sds Yes treat_hazardous Treat the chemical as hazardous waste. sds_check->treat_hazardous No end End: Safe and Compliant Disposal follow_sds->end segregate Segregate waste into solid, liquid, and sharps containers. treat_hazardous->segregate label_container Label containers with 'Hazardous Waste' and the chemical name. segregate->label_container contact_ehs Contact institutional Environmental Health and Safety (EHS) for pickup. label_container->contact_ehs documentation Complete all required waste disposal documentation. contact_ehs->documentation documentation->end

Figure 1. Decision workflow for the disposal of laboratory chemicals.

References

Personal protective equipment for handling Clomesone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Clomiphene Citrate

An Operational Guide for Laboratory Professionals

This document provides essential safety, handling, and disposal information for Clomiphene Citrate, a selective estrogen receptor modulator (SERM). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. It is crucial to treat Clomiphene Citrate as a potentially hazardous compound due to its pharmacological activity and potential reproductive toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling Clomiphene Citrate in solid (powder) or solution form. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting Powder - Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. - Gown: A disposable, solid-front gown with tight-fitting cuffs. - Eye/Face Protection: Safety glasses with side shields or a full-face shield. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of fine particles.
Preparing Solutions - Gloves: Chemotherapy-rated nitrile gloves. - Gown: A disposable, solid-front gown with tight-fitting cuffs. - Eye/Face Protection: Safety glasses with side shields or a full-face shield.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses.
Spill Cleanup - Gloves: Double gloving with chemotherapy-rated nitrile gloves. - Gown: A disposable, solid-front gown with tight-fitting cuffs. - Eye/Face Protection: Full-face shield and safety goggles. - Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator.
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All handling of Clomiphene Citrate powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Storage: Store Clomiphene Citrate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled with appropriate hazard warnings.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling Clomiphene Citrate, even if gloves were worn. Do not eat, drink, or smoke in areas where the compound is handled.

Spill Management:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Contain: For small spills of powder, gently cover with a damp paper towel to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Clean: Wearing appropriate PPE, carefully clean the spill area. Use a wet-wiping method for powders. Decontaminate the area with a suitable cleaning agent.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal:

  • Waste Categorization: All waste contaminated with Clomiphene Citrate, including empty containers, disposable PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Containerization: Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant container.

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal program. Do not dispose of Clomiphene Citrate down the drain or in the regular trash.

Experimental Protocols

The following are detailed methodologies for key experiments involving Clomiphene Citrate.

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of Clomiphene Citrate on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).

Materials:

  • MCF-7 cells

  • Clomiphene Citrate

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Clomiphene Citrate in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Clomiphene Citrate. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in a cell line treated with Clomiphene Citrate.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample (treated and control). For adherent cells, use trypsinization.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of Clomiphene Citrate and a typical experimental workflow for studying its effects.

Clomiphene_Citrate_Signaling_Pathway cluster_HPA Hypothalamic-Pituitary Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary Stimulates GnRH GnRH Ovary Ovary Pituitary->Ovary Stimulates FSH FSH LH LH Estrogen Estrogen Ovary->Estrogen Produces Follicular_Growth Follicular Growth Estrogen->Hypothalamus Negative Feedback Clomiphene Clomiphene Citrate Clomiphene->Hypothalamus Blocks Estrogen Receptors Ovulation Ovulation

Caption: Signaling pathway of Clomiphene Citrate.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treatment with Clomiphene Citrate Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Experimental workflow for in vitro analysis.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。